(11E)-octadecenoyl-CoA
Description
This compound has been reported in Homo sapiens with data available.
Properties
Molecular Formula |
C39H68N7O17P3S |
|---|---|
Molecular Weight |
1032.0 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-octadec-11-enethioate |
InChI |
InChI=1S/C39H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46/h9-10,26-28,32-34,38,49-50H,4-8,11-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54)/b10-9+/t28-,32-,33-,34+,38-/m1/s1 |
InChI Key |
HEJOXXLSCAQQGQ-CNUSVTAZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Metabolic Journey of (11E)-Octadecenoyl-CoA: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(11E)-Octadecenoyl-CoA, also known as trans-vaccenoyl-CoA, is a monounsaturated trans fatty acyl-CoA that plays a role in cellular metabolism. Its metabolic fate is primarily catabolism through the mitochondrial beta-oxidation pathway to generate ATP. This technical guide provides a comprehensive overview of the metabolic pathway of this compound, including the enzymatic steps, relevant quantitative data, and detailed experimental protocols for studying its metabolism.
Overview of the Metabolic Pathway
The metabolism of this compound occurs predominantly within the mitochondrial matrix via the beta-oxidation spiral. This process involves a series of four enzymatic reactions that sequentially shorten the fatty acyl chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH. The acetyl-CoA then enters the citric acid cycle for further oxidation and ATP production. Due to the trans configuration of the double bond at position 11, an auxiliary enzyme, enoyl-CoA isomerase, is required for its complete degradation.
The overall beta-oxidation of this compound can be visualized as follows:
Figure 1: Overview of this compound transport into the mitochondria and subsequent beta-oxidation.
Detailed Enzymatic Steps of Beta-Oxidation
The beta-oxidation of this compound proceeds through several cycles. The initial cycles are identical to those for saturated fatty acids. The key difference arises when the double bond at the trans-11 position is reached.
Initial Cycles of Beta-Oxidation:
This compound undergoes four cycles of beta-oxidation, each consisting of four enzymatic steps:
-
Dehydrogenation by acyl-CoA dehydrogenase.
-
Hydration by enoyl-CoA hydratase.
-
Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase.
-
Thiolytic cleavage by beta-ketothiolase.
After four cycles, a 10-carbon fatty acyl-CoA with a trans-3 double bond, (3E)-decenoyl-CoA, is produced.
Role of Enoyl-CoA Isomerase:
The resulting (3E)-decenoyl-CoA is not a substrate for the next acyl-CoA dehydrogenase. At this point, the auxiliary enzyme Δ³,Δ²-enoyl-CoA isomerase catalyzes the isomerization of the trans-3 double bond to a trans-2 double bond, forming (2E)-decenoyl-CoA. This intermediate can then re-enter the standard beta-oxidation pathway for complete degradation.
Figure 2: Beta-oxidation pathway of this compound highlighting the role of enoyl-CoA isomerase.
Quantitative Data
Quantitative data on the enzymatic reactions involved in this compound metabolism is crucial for understanding its metabolic flux and potential as a therapeutic target. While specific kinetic parameters for this compound are not extensively reported, data from studies on similar trans-fatty acids and the enzymes of beta-oxidation provide valuable insights.
A study comparing the oxidation rates of various C18 acyl-CoA esters by rat heart mitochondria provides a relative measure of metabolic efficiency.[1]
| Substrate | Relative Oxidation Rate (%) |
| Oleoyl-CoA (cis-9) | 100 |
| Vaccenoyl-CoA (trans-11) | Slower than Oleoyl-CoA |
| Elaidoyl-CoA (trans-9) | Slower than Vaccenoyl-CoA |
| Stearoyl-CoA (saturated) | Faster than trans isomers |
Table 1: Relative oxidation rates of C18 acyl-CoA esters in rat heart mitochondria.[1]
| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Source |
| Long-chain acyl-CoA dehydrogenase | Palmitoyl-CoA (C16:0) | ~2-5 | ~5-10 | General literature |
| Δ³,Δ²-Enoyl-CoA isomerase | 3-cis-Octenoyl-CoA | ~25 | ~1500 | General literature |
| Enoyl-CoA hydratase | Crotonyl-CoA (C4:1) | ~30 | ~7000 | General literature |
| 3-Hydroxyacyl-CoA dehydrogenase | 3-Hydroxybutyryl-CoA (C4) | ~50 | ~200 | General literature |
| Beta-ketothiolase | Acetoacetyl-CoA (C4) | ~10-40 | ~100-200 | General literature |
Table 2: Approximate kinetic parameters of beta-oxidation enzymes with related substrates.
Experimental Protocols
This section provides detailed methodologies for key experiments to study the metabolic pathway of this compound.
Synthesis of this compound
Objective: To synthesize this compound from vaccenic acid for use as a substrate in enzymatic assays.
Materials:
-
(11E)-Octadecenoic acid (vaccenic acid)
-
Coenzyme A (CoA)
-
Acyl-CoA synthetase
-
ATP
-
MgCl₂
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
-
Potassium phosphate (B84403) buffer (pH 7.4)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and DTT.
-
Add (11E)-octadecenoic acid and Coenzyme A to the reaction mixture.
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate the mixture at 37°C for 1-2 hours.
-
Monitor the formation of this compound using HPLC or spectrophotometry.
-
Purify the synthesized this compound using a suitable chromatographic method.
Isolation of Mitochondria
Objective: To isolate functional mitochondria from rat liver for use in beta-oxidation assays.
Materials:
-
Rat liver
-
Isolation buffer (e.g., containing sucrose, Tris-HCl, and EGTA)
-
Homogenizer
-
Centrifuge
Procedure:
-
Perfuse the rat liver with ice-cold isolation buffer to remove blood.
-
Mince the liver tissue and homogenize it in isolation buffer.
-
Centrifuge the homogenate at a low speed (e.g., 600 x g) to pellet nuclei and cell debris.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g) to pellet the mitochondria.
-
Wash the mitochondrial pellet with isolation buffer and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the mitochondrial suspension.
Figure 3: Workflow for the isolation of mitochondria from rat liver.
Measurement of this compound Beta-Oxidation Rate
Objective: To measure the rate of beta-oxidation of this compound in isolated mitochondria.
Materials:
-
Isolated mitochondria
-
This compound (radiolabeled or non-radiolabeled)
-
Assay buffer (containing components like K-phosphate, MgCl₂, carnitine, and malate)
-
ADP
-
Oxygen electrode or spectrophotometer
Procedure (Oxygen Consumption Method):
-
Add isolated mitochondria to the assay buffer in an oxygen electrode chamber at a controlled temperature (e.g., 30°C).
-
Add this compound, carnitine, and malate (B86768) to initiate substrate transport and oxidation.
-
Start the reaction by adding a limiting amount of ADP to stimulate state 3 respiration.
-
Monitor the rate of oxygen consumption using the oxygen electrode. The rate is proportional to the rate of beta-oxidation.
Procedure (Radiolabeled Substrate Method):
-
Incubate isolated mitochondria with radiolabeled [¹⁴C]-(11E)-octadecenoyl-CoA.
-
After a defined time, stop the reaction by adding perchloric acid.
-
Separate the acid-soluble products (acetyl-CoA and intermediates) from the unreacted substrate.
-
Quantify the radioactivity in the acid-soluble fraction using liquid scintillation counting to determine the rate of beta-oxidation.
Enoyl-CoA Isomerase Activity Assay
Objective: To measure the activity of Δ³,Δ²-enoyl-CoA isomerase using a suitable substrate.
Materials:
-
Purified Δ³,Δ²-enoyl-CoA isomerase or mitochondrial extract
-
(3E)-Decenoyl-CoA (or another suitable 3-enoyl-CoA substrate)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
Spectrophotometer
Procedure:
-
The activity of enoyl-CoA isomerase can be measured by coupling its reaction to the next enzyme in the beta-oxidation pathway, enoyl-CoA hydratase.
-
The disappearance of the double bond in the substrate can be monitored by a decrease in absorbance at a specific wavelength (e.g., 263 nm for 3-enoyl-CoA).
-
Prepare a reaction mixture containing the assay buffer and the substrate.
-
Initiate the reaction by adding the enzyme preparation.
-
Monitor the decrease in absorbance over time to calculate the enzyme activity.
Conclusion
The metabolic pathway of this compound is an integral part of fatty acid metabolism, contributing to cellular energy production. Its degradation follows the general principles of beta-oxidation with the essential involvement of Δ³,Δ²-enoyl-CoA isomerase to handle its trans-11 double bond. Further research focusing on the specific enzyme kinetics and regulatory mechanisms of this compound metabolism will provide a more complete understanding of its physiological role and potential implications in health and disease. The experimental protocols outlined in this guide provide a framework for researchers to investigate this important metabolic pathway.
References
An In-depth Technical Guide to (11E)-Octadecenoyl-CoA: Structure, Properties, and Biological Relevance
For Researchers, Scientists, and Drug Development Professionals
Introduction
(11E)-Octadecenoyl-CoA, also known as trans-vaccenoyl-CoA, is a monounsaturated long-chain acyl-coenzyme A (acyl-CoA) molecule. Acyl-CoAs are central metabolites in cellular lipid metabolism, serving as activated forms of fatty acids for various anabolic and catabolic pathways. This compound, specifically, is the trans isomer of vaccenoyl-CoA and plays a role in fatty acid elongation, desaturation, and as a precursor for the synthesis of other bioactive lipids. This technical guide provides a comprehensive overview of the structure, chemical properties, and biological significance of this compound, along with detailed experimental protocols for its synthesis and analysis.
Chemical Structure and Properties
This compound is comprised of a coenzyme A molecule linked via a thioester bond to an 18-carbon fatty acyl chain with a single double bond in the trans configuration at the 11th carbon position.
Structure
The chemical structure of this compound is complex, consisting of an adenosine (B11128) 3'-phosphate 5'-diphosphate moiety, a pantothenic acid (vitamin B5) unit, a cysteamine (B1669678) group, and the (11E)-octadecenoyl acyl chain.
Caption: Molecular components of this compound.
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C39H68N7O17P3S | [1][2] |
| Molecular Weight | 1031.98 g/mol | [1][2] |
| Synonyms | Trans-vaccenoyl-CoA, (E)-Vaccenoyl-CoA | [1][2] |
| CAS Number | 13673-89-7 | [2] |
| Appearance | Solid (inferred from related compounds) | N/A |
| Solubility | Soluble in methanol (B129727) and water | N/A |
| Stability | Store at -20°C for long-term stability (≥4 years) | N/A |
| Melting Point | Not available | N/A |
| Boiling Point | Not available | N/A |
Biological Significance and Signaling Pathways
This compound is an important intermediate in fatty acid metabolism. It is primarily formed from the activation of trans-vaccenic acid, a fatty acid found in the fat of ruminants and in dairy products. Once formed, this compound can enter several metabolic pathways.
One of the key metabolic fates of this compound is its conversion to conjugated linoleic acids (CLAs), which are a family of isomers of linoleic acid with purported health benefits. Specifically, this compound can be desaturated by the enzyme stearoyl-CoA desaturase (SCD) to form cis-9, trans-11 CLA (also known as rumenic acid).
Caption: Metabolic fate of this compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and analysis of this compound, adapted from established protocols for long-chain acyl-CoAs.
Enzymatic Synthesis of this compound
This protocol describes the synthesis of this compound from trans-vaccenic acid using an acyl-CoA synthetase.
Materials:
-
trans-Vaccenic acid
-
Coenzyme A, lithium salt
-
ATP, disodium (B8443419) salt
-
Acyl-CoA synthetase (from Pseudomonas sp. or similar)
-
Triton X-100
-
Potassium phosphate (B84403) buffer (1 M, pH 7.4)
-
Magnesium chloride (MgCl2), 1 M
-
Dithiothreitol (DTT), 1 M
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the following reagents in the specified order to a final volume of 1 ml:
-
Potassium phosphate buffer (100 µl, final concentration 100 mM)
-
Triton X-100 (10 µl of a 10% solution, final concentration 0.1%)
-
Coenzyme A (10 µl of a 100 mM solution, final concentration 1 mM)
-
ATP (20 µl of a 250 mM solution, final concentration 5 mM)
-
MgCl2 (10 µl of a 1 M solution, final concentration 10 mM)
-
DTT (1 µl of a 1 M solution, final concentration 1 mM)
-
trans-Vaccenic acid (add a molar excess, e.g., 2 µmol, dissolved in a small amount of ethanol (B145695) or DMSO)
-
Deionized water to bring the volume to 990 µl.
-
-
Initiate the reaction: Add 10 µl of acyl-CoA synthetase solution (e.g., 1 unit).
-
Incubate: Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation.
-
Monitor the reaction: The progress of the reaction can be monitored by taking small aliquots at different time points and analyzing them by HPLC.
-
Terminate the reaction: Stop the reaction by adding an equal volume of cold isopropanol (B130326) or by flash-freezing in liquid nitrogen.
Purification by High-Performance Liquid Chromatography (HPLC)
This protocol outlines the purification of this compound from the synthesis reaction mixture using reversed-phase HPLC.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm)
Mobile Phases:
-
Mobile Phase A: 50 mM Potassium phosphate buffer, pH 5.5
-
Mobile Phase B: Acetonitrile
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
|---|---|
| 0 | 20 |
| 30 | 80 |
| 35 | 80 |
| 40 | 20 |
| 45 | 20 |
Procedure:
-
Prepare the sample: Centrifuge the terminated reaction mixture to pellet the precipitated enzyme. Filter the supernatant through a 0.22 µm syringe filter.
-
Equilibrate the column: Equilibrate the C18 column with 20% Mobile Phase B at a flow rate of 1 ml/min.
-
Inject the sample: Inject the filtered sample onto the column.
-
Elute and collect fractions: Run the gradient program as described in the table above. Monitor the elution profile at 260 nm (the absorbance maximum for the adenine (B156593) ring of coenzyme A). Collect the fractions corresponding to the this compound peak.
-
Verify purity: Analyze the collected fractions by LC-MS/MS to confirm the identity and purity of the product.
-
Lyophilize: Lyophilize the purified fractions to obtain this compound as a solid.
Caption: HPLC purification workflow for this compound.
Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
This protocol provides a general method for the analysis of this compound.
Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer coupled to a UPLC/HPLC system)
LC Conditions (example):
-
Column: C18 UPLC column (e.g., 1.7 µm particle size, 2.1 x 100 mm)
-
Mobile Phase A: 10 mM Ammonium acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient from low to high organic phase to elute the analyte.
-
Flow Rate: 0.3 ml/min
-
Column Temperature: 40°C
MS/MS Conditions (example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Precursor Ion (Q1): m/z 1032.5 [M+H]+
-
Product Ion (Q3): A characteristic fragment ion, for example, the fragment corresponding to the adenosine diphosphate moiety (m/z 428.1) or the phosphopantetheine moiety (m/z 261.1). The specific fragmentation pattern should be optimized for the instrument used.
-
Collision Energy: Optimize for the specific transition.
Procedure:
-
Prepare the sample: Reconstitute the purified and lyophilized this compound in a suitable solvent (e.g., 50% methanol in water).
-
Inject and analyze: Inject the sample into the LC-MS/MS system and acquire data in Multiple Reaction Monitoring (MRM) mode using the optimized precursor and product ion transitions.
-
Data analysis: Integrate the peak corresponding to this compound and quantify against a standard curve if absolute quantification is required.
Conclusion
This compound is a key intermediate in lipid metabolism with important connections to the synthesis of bioactive fatty acids like conjugated linoleic acid. Understanding its chemical properties and biological roles is crucial for researchers in the fields of nutrition, biochemistry, and drug development. The experimental protocols provided in this guide offer a foundation for the synthesis, purification, and analysis of this important molecule, enabling further investigation into its metabolic functions and potential therapeutic applications.
References
The Intracellular Journey of a Trans Fatty Acid: A Technical Guide to the Metabolism of (11E)-Octadecenoyl-CoA in Mammals
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the metabolic pathway of (11E)-octadecenoyl-CoA in mammalian systems. Contrary to a de novo biosynthetic route, the primary source of this trans fatty acyl-CoA is the dietary intake of trans-vaccenic acid (TVA), predominantly from ruminant-derived food products. This document details the uptake and intracellular activation of TVA to its CoA ester, this compound, and its subsequent primary metabolic fate: the conversion to conjugated linoleic acid (CLA) by the enzyme Stearoyl-CoA Desaturase 1 (SCD1). We will delve into the regulatory mechanisms governing this pathway, with a focus on the transcriptional control of SCD1 by Sterol Regulatory Element-Binding Protein-1c (SREBP-1c). Furthermore, this guide furnishes detailed experimental protocols for the quantification of trans fatty acids and the assessment of SCD1 activity, alongside a compilation of relevant quantitative data to support further research and drug development endeavors in this area.
Introduction: The Origin of this compound in Mammals
This compound is the activated intracellular form of trans-vaccenic acid (TVA), an omega-7 trans fatty acid. Unlike many other fatty acyl-CoAs, this compound is not primarily synthesized de novo in mammals. Instead, its presence in mammalian tissues is almost entirely dependent on the dietary consumption of TVA.
Dietary Sources: The main dietary sources of TVA are milk, butter, yogurt, and meat from ruminant animals such as cows, sheep, and goats.[1][2] In the rumen of these animals, dietary unsaturated fatty acids undergo biohydrogenation by gut microbes, leading to the formation of various trans fatty acid isomers, with TVA being the most abundant.[1]
Absorption and Transport: Following consumption, dietary fats are hydrolyzed in the small intestine, and the resulting free fatty acids, including TVA, are absorbed by enterocytes. Inside the enterocytes, they are re-esterified into triglycerides and packaged into chylomicrons, which are then secreted into the lymphatic system and subsequently enter the bloodstream for distribution to various tissues.
The Central Pathway: Activation and Desaturation
Once inside the cell, trans-vaccenic acid must be activated to its metabolically active form, this compound, before it can be further metabolized.
Activation to this compound: This activation is a two-step reaction catalyzed by a family of enzymes known as long-chain acyl-CoA synthetases (ACSLs). These enzymes are essential for the metabolism of all long-chain fatty acids.[3][4] While the specific substrate preference of all ACSL isoforms for TVA has not been exhaustively characterized, ACSL6 has been shown to activate a variety of long-chain fatty acids, including oleic acid, a structural isomer of vaccenic acid.[5] The reaction proceeds as follows:
-
Adenylation: The fatty acid carboxylate group attacks the α-phosphate of ATP to form a fatty acyl-adenylate intermediate and pyrophosphate (PPi).
-
Thioesterification: The thiol group of Coenzyme A (CoA) attacks the acyl-adenylate, displacing AMP to form the fatty acyl-CoA thioester.
The overall irreversible reaction is: Fatty Acid + ATP + CoA → Acyl-CoA + AMP + PPi
Figure 1: Activation of trans-Vaccenic Acid. This diagram illustrates the conversion of dietary trans-vaccenic acid into this compound by the enzyme Acyl-CoA Synthetase Long-chain (ACSL).
Primary Metabolic Fate: Desaturation to Conjugated Linoleic Acid (CLA): The major metabolic fate of this compound in mammals is its conversion to rumenic acid (cis-9, trans-11 conjugated linoleic acid), a biologically active isomer of CLA. This reaction is catalyzed by the enzyme Stearoyl-CoA Desaturase 1 (SCD1), also known as Δ9-desaturase.[6][7][8] SCD1 is an iron-containing enzyme located in the endoplasmic reticulum that introduces a cis double bond at the Δ9 position of a fatty acyl-CoA substrate.[9]
Figure 2: Desaturation of this compound. This diagram shows the conversion of this compound to cis-9, trans-11 conjugated linoleic acid (CLA)-CoA by Stearoyl-CoA Desaturase 1 (SCD1).
Regulation of the Pathway: The Role of SREBP-1c
The flux through this metabolic pathway is primarily regulated at the level of the SCD1 enzyme. The expression of the SCD1 gene is tightly controlled by various dietary and hormonal signals, with the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) playing a central role.[9][10][11]
SREBP-1c Signaling Pathway:
-
Activation of SREBP-1c: In response to insulin (B600854) and high carbohydrate levels, SREBP-1c is synthesized as an inactive precursor protein bound to the endoplasmic reticulum (ER) membrane.[12][13]
-
Translocation to Golgi: Upon stimulation, the SREBP-1c precursor is escorted from the ER to the Golgi apparatus.
-
Proteolytic Cleavage: In the Golgi, SREBP-1c undergoes a two-step proteolytic cleavage, releasing its N-terminal domain, which is the mature, transcriptionally active form (nSREBP-1c).
-
Nuclear Translocation and Gene Activation: nSREBP-1c translocates to the nucleus and binds to Sterol Regulatory Elements (SREs) in the promoter regions of target genes, including SCD1.[11][14] This binding activates the transcription of SCD1, leading to increased synthesis of the SCD1 enzyme.
Polyunsaturated fatty acids and cholesterol have been shown to suppress the expression of the SCD1 gene, acting as a negative feedback mechanism.[10]
Figure 3: SREBP-1c Regulation of SCD1 Expression. This diagram outlines the signaling pathway through which insulin and carbohydrates stimulate, and polyunsaturated fatty acids inhibit, the expression of the SCD1 gene via the transcription factor SREBP-1c.
Quantitative Data
The following tables summarize key quantitative data related to the metabolism of this compound.
Table 1: Concentration of Trans-Vaccenic Acid (TVA) in Ruminant Milk and Human Tissues
| Source | Concentration | Reference |
| Cow's Milk | Varies with diet, can be >2% of total fatty acids | [15] |
| Human Milk | Varies with maternal diet, typically <1% to >1% | [7] |
| Human Adipose Tissue | Varies with dietary intake | [7] |
| Human Blood Plasma | Increases with dietary TVA intake | [6] |
Table 2: Conversion of Trans-Vaccenic Acid (TVA) to Conjugated Linoleic Acid (CLA)
| Species | Tissue/Condition | Conversion Rate (% of dietary TVA) | Reference |
| Humans | In vivo | Approximately 19% | [7] |
| Mice | Lactating mammary gland | Significant conversion observed | [6] |
| Human Caco-2 cells | In vitro | Significant bioconversion | [6] |
Experimental Protocols
This section provides detailed methodologies for the analysis of this compound (as its free fatty acid, TVA) and the measurement of the activity of its primary metabolizing enzyme, SCD1.
Protocol for Quantification of Trans-Vaccenic Acid by Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol outlines the steps for the extraction of lipids from a biological sample, their conversion to fatty acid methyl esters (FAMEs), and subsequent analysis by GC-FID.
Workflow Diagram:
Figure 4: Workflow for TVA Quantification. This diagram shows the experimental workflow for the quantification of trans-vaccenic acid from biological samples using gas chromatography.
Materials:
-
Biological sample (e.g., tissue homogenate, milk, plasma)
-
0.9% NaCl solution
-
Boron trifluoride (BF3) in methanol (14%)
-
Anhydrous sodium sulfate
-
Internal standard (e.g., C17:0 or C19:0 fatty acid)
-
Glass centrifuge tubes with Teflon-lined caps
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Heating block
-
Gas chromatograph with a flame ionization detector (GC-FID) and a highly polar capillary column (e.g., CP-Sil 88 or SP-2560)
Procedure:
-
Lipid Extraction (Folch Method): a. To a known amount of sample in a glass centrifuge tube, add a known amount of internal standard. b. Add 20 volumes of a 2:1 (v/v) chloroform:methanol mixture. c. Vortex vigorously for 2 minutes. d. Add 0.2 volumes of 0.9% NaCl solution and vortex again. e. Centrifuge at 2,000 x g for 10 minutes to separate the phases. f. Carefully collect the lower chloroform phase containing the lipids using a Pasteur pipette and transfer to a clean tube. g. Dry the lipid extract under a stream of nitrogen.
-
Fatty Acid Methyl Esterification (FAMEs Preparation): a. To the dried lipid extract, add 2 mL of 14% BF3 in methanol. b. Tightly cap the tube and heat at 100°C for 30 minutes in a heating block. c. Cool the tube to room temperature. d. Add 1 mL of water and 2 mL of hexane. e. Vortex vigorously for 1 minute. f. Centrifuge at 1,000 x g for 5 minutes. g. Transfer the upper hexane layer containing the FAMEs to a new tube. h. Dry the hexane extract over anhydrous sodium sulfate. i. Transfer the dried FAMEs solution to a GC vial.
-
GC-FID Analysis: a. Inject 1 µL of the FAMEs solution into the GC-FID. b. Use an appropriate temperature program to separate the FAMEs. A typical program might be: initial temperature of 140°C, hold for 5 minutes, then ramp to 240°C at 4°C/minute, and hold for 20 minutes. c. The injector and detector temperatures are typically set at 250°C and 260°C, respectively. d. Identify the TVA methyl ester peak based on its retention time compared to a known standard. e. Quantify the amount of TVA by comparing its peak area to the peak area of the internal standard.
Protocol for Microsomal Stearoyl-CoA Desaturase (SCD1) Activity Assay
This assay measures the conversion of a radiolabeled saturated fatty acyl-CoA (e.g., [14C]stearoyl-CoA) to its monounsaturated product by SCD1 in a microsomal preparation.
Materials:
-
Liver microsomes (prepared from homogenized liver tissue by differential centrifugation)
-
[1-14C]Stearoyl-CoA
-
NADH
-
ATP
-
Coenzyme A
-
Bovine serum albumin (BSA), fatty acid-free
-
Potassium phosphate (B84403) buffer (pH 7.2)
-
Reaction termination solution (e.g., 10% KOH in methanol)
-
Hexane
-
Silica (B1680970) gel thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Microsome Preparation: a. Prepare liver microsomes from the tissue of interest using standard ultracentrifugation protocols. b. Determine the protein concentration of the microsomal preparation (e.g., using a BCA or Bradford assay).
-
SCD1 Reaction: a. In a microcentrifuge tube, prepare the reaction mixture containing:
- Potassium phosphate buffer
- NADH
- ATP
- Coenzyme A
- Fatty acid-free BSA
- [1-14C]Stearoyl-CoA b. Pre-incubate the reaction mixture at 37°C for 3 minutes. c. Initiate the reaction by adding a known amount of microsomal protein (e.g., 50-100 µg). d. Incubate at 37°C for a set time (e.g., 10-20 minutes). The reaction should be in the linear range. e. Terminate the reaction by adding the termination solution.
-
Saponification and Extraction: a. Saponify the lipids by heating the terminated reaction mixture at 70°C for 1 hour. b. Cool to room temperature and acidify with HCl. c. Extract the free fatty acids by adding hexane and vortexing. d. Centrifuge to separate the phases and collect the upper hexane layer. e. Dry the hexane extract under nitrogen.
-
TLC Separation and Quantification: a. Resuspend the dried fatty acids in a small volume of hexane. b. Spot the sample onto a silica gel TLC plate. c. Develop the plate in the TLC developing solvent to separate the stearic acid and oleic acid. d. Visualize the fatty acid spots (e.g., with iodine vapor). e. Scrape the silica corresponding to the stearic acid and oleic acid spots into separate scintillation vials. f. Add scintillation fluid and measure the radioactivity in a liquid scintillation counter.
-
Calculation of SCD1 Activity: a. Calculate the percentage of conversion of [14C]stearoyl-CoA to [14C]oleoyl-CoA. b. Express SCD1 activity as pmol of oleate (B1233923) formed per minute per mg of microsomal protein.
Conclusion
The presence of this compound in mammalian cells is a direct consequence of the dietary intake of trans-vaccenic acid from ruminant-derived foods. Its primary metabolic role is to serve as a substrate for SCD1-mediated synthesis of conjugated linoleic acid, a fatty acid with diverse biological activities. The regulation of SCD1 expression by SREBP-1c is a critical control point in this pathway. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the physiological and pathological roles of this unique trans fatty acid and its metabolic products. A deeper understanding of this pathway may open new avenues for therapeutic interventions in metabolic diseases.
References
- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dietary trans-vaccenic acid (trans11-18:1) increases concentration of cis9,transll-conjugated linoleic acid (rumenic acid) in tissues of lactating mice and suckling pups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. windows - Graphviz: How to go from .dot to a graph? - Stack Overflow [stackoverflow.com]
- 8. Regulation of stearoyl-CoA desaturase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. Progress in the Study of Sterol Regulatory Element Binding Protein 1 Signal Pathway [gavinpublishers.com]
- 11. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Stearoyl-CoA desaturase 1 gene expression is necessary for fructose-mediated induction of lipogenic gene expression by sterol regulatory element-binding protein-1c-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. scielo.br [scielo.br]
The Metabolic Crossroads of (11E)-Octadecenoyl-CoA: A Technical Guide to its Role in Fatty Acid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
(11E)-Octadecenoyl-CoA, also known as trans-vaccenoyl-CoA, is a key intermediate in the metabolism of trans-vaccenic acid (TVA), the most abundant trans fatty acid found in ruminant-derived food products. Once dietary TVA is activated to its coenzyme A thioester, this compound, it stands at a metabolic crossroads, with its fate significantly influencing cellular lipid profiles and signaling pathways. This technical guide provides an in-depth exploration of the role of this compound in fatty acid metabolism, detailing its enzymatic conversions, impact on lipid profiles, and associated signaling cascades. We present a compilation of quantitative data, detailed experimental protocols, and visual representations of the key metabolic and signaling pathways to serve as a comprehensive resource for researchers in the fields of lipid metabolism and drug development.
Introduction
The metabolic effects of dietary trans fatty acids are a subject of intense research. While industrially produced trans fatty acids have been linked to adverse health outcomes, naturally occurring trans fatty acids, such as trans-vaccenic acid (TVA), may have different physiological effects. The biological activities of TVA are largely mediated through its metabolic products, which are formed from the central intermediate, this compound. Understanding the metabolic fate of this acyl-CoA is therefore crucial for elucidating the health effects of ruminant-derived trans fats. This guide will focus on the known metabolic pathways involving this compound, the enzymes that catalyze these transformations, and the analytical methods used to study these processes.
Metabolic Fate of this compound
The primary metabolic fates of this compound include desaturation to form conjugated linoleic acids (CLAs) and partial β-oxidation.
Desaturation to Conjugated Linoleic Acids (CLAs)
The most well-characterized pathway for this compound metabolism is its conversion to isomers of conjugated linoleic acid, which are bioactive fatty acids with a range of reported physiological effects.
-
Conversion to cis-9, trans-11 CLA (Rumenic Acid): The predominant conversion is the desaturation of this compound to cis-9, trans-11 CLA, also known as rumenic acid. This reaction is catalyzed by the enzyme Δ9-desaturase (stearoyl-CoA desaturase, SCD). This conversion has been demonstrated in various tissues in humans, lactating women, and dairy cattle.[1][2][3]
-
Conversion to trans-11, cis-13 CLA: In the lactating mammary gland of rats, this compound can also be desaturated to trans-11, cis-13 CLA by the enzyme Fatty Acid Desaturase 3 (FADS3) .[4]
Partial β-Oxidation
There is evidence to suggest that this compound can undergo partial β-oxidation. This process would involve the sequential removal of two-carbon units from the fatty acyl chain. It has been proposed that partial β-oxidation of this compound can lead to the formation of trans-palmitoleic acid (16:1 t9).[5]
Signaling Pathways Involving Trans-Vaccenic Acid and its Metabolites
Recent research has begun to uncover the role of TVA in cellular signaling. While the direct signaling roles of this compound are not yet fully elucidated, studies on its precursor, TVA, provide important insights.
-
T-Cell Activation: Dietary TVA has been shown to enhance the function of cytotoxic T lymphocytes. This effect is mediated through the inhibition of the G protein-coupled receptor 43 (GPR43) and subsequent activation of the cyclic AMP (cAMP)-protein kinase A (PKA)-cAMP-response element binding protein (CREB) axis.[6]
-
Apoptosis in Cancer Cells: Trans-vaccenic acid has been demonstrated to inhibit cell proliferation and induce apoptosis in human nasopharyngeal carcinoma cells. This is associated with a decrease in the phosphorylation of Akt and Bad.[7]
Quantitative Data
The following tables summarize key quantitative findings from studies on the metabolism of trans-vaccenic acid and its effects.
| Parameter | Organism/Cell Line | Value | Reference |
| Conversion of Vaccenic Acid to Rumenic Acid | Humans | ~19% (average) | [1] |
| Origin of Milk Fat c9, t11-CLA from Vaccenic Acid | Dairy Cattle | ~80% | [3] |
| Decrease in Fasting Triglycerides | JCR:LA-cp Rats | 40% | [8] |
Table 1: Conversion Rates and Metabolic Effects of Trans-Vaccenic Acid
| Cell Line | Treatment | Effect | Concentration | Reference |
| Nasopharyngeal Carcinoma (5-8F) | Trans-Vaccenic Acid (24h) | 35% increase in total apoptosis | 100 µM | [7] |
| Nasopharyngeal Carcinoma (CNE-2) | Trans-Vaccenic Acid (24h) | 22.3% increase in total apoptosis | 100 µM | [7] |
Table 2: Effects of Trans-Vaccenic Acid on Cancer Cell Apoptosis
Experimental Protocols
This section provides an overview of methodologies relevant to the study of this compound metabolism.
Quantification of Acyl-CoAs by UHPLC-ESI-MS/MS
This method allows for the sensitive and specific quantification of various acyl-CoA species, including this compound, in biological samples.
Sample Preparation:
-
Homogenize tissue or lyse cells in a suitable buffer.
-
Perform a protein precipitation step, typically with an acid like trichloroacetic acid.
-
Isolate the acyl-CoAs using solid-phase extraction.
Chromatography and Mass Spectrometry:
-
Employ a reversed-phase C18 column for separation.
-
Use a gradient elution with solvents such as water with formic acid and acetonitrile (B52724) with formic acid.
-
Detect the acyl-CoAs using an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for each acyl-CoA of interest should be used for quantification.
Analysis of Trans Fatty Acid Isomers by Gas Chromatography (GC)
This is a standard method for determining the fatty acid composition of lipids, including the various isomers of octadecenoic acid.
Lipid Extraction and Derivatization:
-
Extract total lipids from the sample using a method such as the Folch or Bligh and Dyer procedure.
-
Transesterify the fatty acids to fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride in methanol.
Gas Chromatography:
-
Use a long, highly polar capillary column (e.g., 100 m) coated with a cyanosilicone stationary phase for optimal separation of cis and trans isomers.
-
Employ a temperature gradient program to achieve separation of FAMEs based on chain length, degree of unsaturation, and isomer configuration.
-
Identify peaks by comparing retention times with those of authentic standards. Quantification is typically performed using an internal standard.
For more accurate analysis, GC can be coupled with silver-ion thin-layer chromatography or silver-ion high-performance liquid chromatography to separate fatty acids based on the number, position, and geometry of their double bonds prior to GC analysis.[9]
Mandatory Visualizations
Caption: Metabolic pathways of this compound.
Caption: TVA-mediated signaling in T-cells.
References
- 1. Bioconversion of vaccenic acid to conjugated linoleic acid in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cis-9, trans-11 conjugated linoleic acid is synthesized from vaccenic acid in lactating women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cis-9, trans-11 conjugated linoleic acid is synthesized directly from vaccenic acid in lactating dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conversion of dietary trans-vaccenic acid to trans11,cis13-conjugated linoleic acid in the rat lactating mammary gland by Fatty Acid Desaturase 3-catalyzed methyl-end Δ13-desaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. trans Palmitoleic acid arises endogenously from dietary vaccenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Trans-vaccenic acid inhibits proliferation and induces apoptosis of human nasopharyngeal carcinoma cells via a mitochondrial-mediated apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Trans-11 vaccenic acid dietary supplementation induces hypolipidemic effects in JCR:LA-cp rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Overview of methods for the determination of trans fatty acids by gas chromatography, silver-ion thin-layer chromatography, silver-ion liquid chromatography, and gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Physiological Concentrations of Long-Chain Acyl-CoA Esters in Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain acyl-CoA esters (LC-CoAs) are pivotal intermediates in lipid metabolism, serving as substrates for both fatty acid oxidation and the synthesis of complex lipids.[1] Beyond their metabolic roles, LC-CoAs are increasingly recognized as important signaling molecules that can modulate the activity of various enzymes and transcription factors, thereby influencing key cellular processes.[1][2] An understanding of the physiological concentrations of these molecules in different tissues is crucial for researchers in metabolic diseases, drug development, and cellular biology. This guide provides a comprehensive overview of LC-CoA concentrations in various tissues, details the experimental protocols for their measurement, and illustrates their involvement in key signaling pathways.
Data Presentation: Physiological Concentrations of Long-Chain Acyl-CoA Esters
The concentration of LC-CoAs varies significantly between tissues and is influenced by the metabolic state of the organism.[3][4] The following tables summarize the quantitative data on LC-CoA concentrations from various studies, providing a comparative overview.
Table 1: Total Long-Chain Acyl-CoA Concentrations in Various Rat Tissues under Fed Conditions
| Tissue | Total LC-CoA Concentration (nmol/g wet weight) | Reference |
| Heart | 7.4 ± 0.2 | [3] |
| Heart | 14.51 ± 2.11 | [5] |
| Liver | 7.7 ± 0.4 | [3] |
| Liver | 83 ± 11 | [6] |
| Red Quadriceps Muscle | 4.1 - 4.4 | [3] |
| White Quadriceps Muscle | ~1.4 - 2.2 | [3] |
| Skeletal Muscle | 4.35 ± 0.71 | [5] |
| Epididymal White Adipose Tissue | < 1 | [3] |
| Inguinal White Adipose Tissue | < 1 | [3] |
Table 2: Predominant Long-Chain Acyl-CoA Species in Rat Tissues
| Tissue | Predominant Species | Reference |
| Heart | 14:1, 18:2, 16:0, 18:1, 18:0 | [5] |
| Skeletal Muscle | 14:1, 18:2, 16:0, 18:1 | [5] |
| Liver | Reflects dietary fatty acid profile | [7] |
Table 3: Impact of Metabolic State on Total Long-Chain Acyl-CoA Concentrations in Rat Red Gastrocnemius Muscle
| Condition | Total LC-CoA Concentration (nmol/g wet weight) | Reference |
| Chow-fed | ~4.5 | [3] |
| High-fat diet | ~7.5 | [3] |
| 18h Fasted | Significantly elevated | [3] |
Experimental Protocols
The accurate quantification of LC-CoAs in tissues requires meticulous experimental procedures to prevent their degradation and ensure reliable measurements. High-performance liquid chromatography (HPLC) is a commonly employed technique for the separation and quantification of individual LC-CoA species.[5][8]
Key Experimental Steps for LC-CoA Quantification
-
Tissue Collection and Preparation:
-
Extraction of Long-Chain Acyl-CoA Esters:
-
Homogenize the frozen tissue in a suitable buffer, such as isopropanol (B130326) with 50 mM KH2PO4 (pH 7.2).[3] An alternative is homogenization in KH2PO4 buffer (100 mM, pH 4.9) followed by the addition of 2-propanol.[9]
-
Include an internal standard, such as lauroyl-CoA (C12:0), to account for extraction losses.[3]
-
Acidify the homogenate with glacial acetic acid.[3]
-
Extract the acyl-CoAs from the homogenate using a solvent like acetonitrile.[9]
-
-
Purification of Acyl-CoA Esters:
-
HPLC Analysis:
-
Concentrate the eluent and inject it into an HPLC system equipped with a reverse-phase column (e.g., C18).[5][9]
-
Employ a gradient elution system for optimal separation of different acyl-CoA species. A common mobile phase system consists of a buffer (e.g., 75 mM KH2PO4, pH 4.9) and an organic solvent (e.g., acetonitrile).[9]
-
Detect the eluting acyl-CoA species using a UV detector at 260 nm.[9]
-
-
Quantification:
-
Identify and quantify individual acyl-CoA peaks by comparing their retention times and peak areas to those of known standards.
-
Correct the amounts of individual acyl-CoA species for recovery based on the recovery of the internal standard.[3]
-
Signaling Pathways and Logical Relationships
Long-chain acyl-CoA esters are integral to several key signaling pathways that regulate cellular metabolism.
Regulation of Fatty Acid Oxidation by Malonyl-CoA
A critical control point in fatty acid oxidation is the entry of long-chain fatty acids into the mitochondria, a process regulated by carnitine palmitoyltransferase 1 (CPT1).[10][11] Malonyl-CoA, a product of acetyl-CoA carboxylase (ACC), is a potent allosteric inhibitor of CPT1.[12][13] High levels of malonyl-CoA, therefore, restrict fatty acid oxidation and promote the diversion of fatty acids towards storage pathways.[10]
Caption: Regulation of mitochondrial fatty acid oxidation by malonyl-CoA.
Experimental Workflow for LC-CoA Quantification
The following diagram outlines the key steps in the experimental workflow for the quantification of long-chain acyl-CoA esters from tissue samples.
Caption: Experimental workflow for quantifying long-chain acyl-CoA esters.
Long-Chain Acyl-CoA and Insulin (B600854) Resistance
An accumulation of long-chain acyl-CoA esters in skeletal muscle has been linked to the development of insulin resistance.[14][15] Elevated levels of LC-CoAs can lead to the production of lipid intermediates, such as diacylglycerol and ceramides, which can activate protein kinase C isoforms. This can, in turn, impair insulin signaling pathways, leading to reduced glucose uptake.[15][16]
References
- 1. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Determination of individual long-chain fatty acyl-CoA esters in heart and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of dietary fat on individual long-chain fatty acyl-CoA esters in rat liver and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Malonyl coenzyme A and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Malonyl coenzyme A and the regulation of functional carnitine palmitoyltransferase-1 activity and fat oxidation in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Malonyl CoA as a metabolic switch and a regulator of insulin sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Long-chain acyl-CoA esters as indicators of lipid metabolism and insulin sensitivity in rat and human muscle [pubmed.ncbi.nlm.nih.gov]
- 15. Muscle long-chain acyl CoA esters and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Muscle Long‐Chain Acyl CoA Esters and Insulin Resistance | Semantic Scholar [semanticscholar.org]
The Expanding World of Octadecenoyl-CoA Isomers: A Technical Guide to Discovery, Identification, and Functional Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecenoyl-CoA (C18:1-CoA), a central player in lipid metabolism, is not a single entity but rather a complex mixture of positional and geometric isomers. Each isomer, defined by the location and stereochemistry of the double bond within the 18-carbon acyl chain, possesses the potential for unique biological activity. The subtle structural differences between these isomers can lead to profound variations in their metabolic fate, signaling functions, and involvement in pathological processes. This technical guide provides an in-depth overview of the current methodologies for the discovery and identification of novel octadecenoyl-CoA isomers, presents quantitative data on their distribution, and explores their emerging roles in cellular signaling.
Data Presentation: Quantitative Analysis of Octadecenoyl-CoA Isomers
The precise quantification of individual octadecenoyl-CoA isomers is crucial for understanding their physiological relevance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering high sensitivity and specificity. Below is a summary of representative quantitative data for major C18:1-CoA isomers in various biological samples. It is important to note that the discovery of novel isomers is an ongoing process, and comprehensive quantitative data for all possible isomers across all tissue types is not yet available.
| Isomer | Tissue/Cell Line | Concentration (pmol/mg protein or pmol/10^6 cells) | Reference Method |
| Oleoyl-CoA (cis-Δ9-C18:1-CoA) | Mouse Liver | 1.5 - 3.0 | UHPLC-ESI-MS/MS[1] |
| Human HepG2 Cells | 0.8 - 1.5 | UHPLC-ESI-MS/MS[1] | |
| RAW 264.7 Macrophages | ~1.2 | LC-ESI-MS/MS[2] | |
| MCF7 Breast Cancer Cells | ~10.5 | LC-ESI-MS/MS[2] | |
| Vaccenoyl-CoA (cis-Δ11-C18:1-CoA) | Bovine Liver | Detected, relative abundance varies | Shotgun Lipidomics with Photochemical Reaction[3] |
| E. coli | Predominant C18:1-CoA isomer | Shotgun Lipidomics with Photochemical Reaction[3] | |
| Elaidoyl-CoA (trans-Δ9-C18:1-CoA) | Human Aortic Smooth Muscle Cells | Varies with treatment | Not explicitly quantified, but functional effects studied |
| trans-Vaccenoyl-CoA (trans-Δ11-C18:1-CoA) | Ruminant-derived tissues | Present, contributes to trans fatty acid pool | GC-MS of fatty acid methyl esters after hydrolysis[4][5] |
| Petroselinoyl-CoA (cis-Δ6-C18:1-CoA) | Tissues from animals fed diets rich in petroselinic acid | Trace amounts detected | GC-MS of fatty acid methyl esters after hydrolysis |
Experimental Protocols: Methodologies for Isomer Discovery and Identification
The identification of novel octadecenoyl-CoA isomers requires a combination of sophisticated analytical techniques to separate these structurally similar molecules and unequivocally determine the position and geometry of the double bond.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Isomer Separation and Detection
LC-MS/MS is the cornerstone of acyl-CoA analysis. The separation of positional and geometric isomers is challenging but can be achieved with optimized chromatographic methods.
a. Sample Preparation:
-
Tissue Homogenization: Homogenize frozen tissue samples in a suitable buffer, such as phosphate-buffered saline, on ice.
-
Lipid Extraction: Perform a modified Folch or Bligh-Dyer extraction using a chloroform/methanol (B129727) mixture to extract total lipids, including acyl-CoAs.
-
Solid-Phase Extraction (SPE): Utilize a C18 SPE cartridge to enrich for acyl-CoAs and remove interfering substances. Condition the cartridge with methanol, followed by water. Load the sample, wash with a low percentage of organic solvent, and elute the acyl-CoAs with a higher concentration of organic solvent.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
b. Chromatographic Separation:
-
Column: A C18 reversed-phase column with a particle size of less than 2 µm is commonly used.
-
Mobile Phase: A gradient elution is typically employed, starting with a high aqueous component and gradually increasing the organic solvent concentration.
-
Mobile Phase A: Water with an additive such as ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.
-
Mobile Phase B: Acetonitrile or methanol with a similar additive.
-
-
Gradient: A shallow gradient is crucial for resolving closely eluting isomers.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min for analytical columns.
-
Column Temperature: Maintaining a consistent and often slightly elevated column temperature can improve peak shape and reproducibility.
c. Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred for acyl-CoAs as it provides better sensitivity.
-
MS/MS Analysis:
-
Precursor Ion Scan: Scan for a common fragment ion of acyl-CoAs (e.g., the phosphopantetheine fragment) to identify all potential acyl-CoA species in the sample.
-
Product Ion Scan: Fragment the parent ion of a suspected octadecenoyl-CoA to obtain a characteristic fragmentation pattern.
-
Multiple Reaction Monitoring (MRM): For targeted quantification of known isomers, monitor specific precursor-to-product ion transitions. A novel approach using a programmed MRM method can be employed to scan for all potential acyl-CoAs by progressively increasing the precursor ion mass.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Positional Isomer Determination
While LC-MS/MS is excellent for intact acyl-CoA analysis, GC-MS of the corresponding fatty acid methyl esters (FAMEs) after hydrolysis and derivatization remains a powerful tool for determining the double bond position.
a. Sample Preparation:
-
Hydrolysis: Hydrolyze the acyl-CoA fraction (obtained from SPE) using a strong base (e.g., KOH in methanol) to release the free fatty acids.
-
Methylation: Convert the free fatty acids to their more volatile FAMEs using a reagent such as BF3-methanol or by acid-catalyzed esterification.
-
Derivatization (for double bond localization): To pinpoint the double bond position, further derivatize the FAMEs. A common method is the formation of dimethyloxazoline (DMOX) derivatives.
b. GC Separation:
-
Column: A long, polar capillary column (e.g., 100 m) is necessary to achieve separation of the various positional and geometric isomers.
-
Temperature Program: A carefully optimized temperature gradient is essential for resolving the isomers.
c. MS Analysis of DMOX Derivatives:
The fragmentation of DMOX derivatives in the mass spectrometer produces characteristic ions that reveal the original position of the double bond in the fatty acid chain.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the definitive structural elucidation of newly discovered isomers, particularly for determining the cis/trans geometry of the double bond.
a. Sample Preparation:
-
Requires a purified sample of the novel isomer, which can be a significant challenge. Preparative chromatography is often necessary to isolate a sufficient quantity.
b. NMR Experiments:
-
¹H NMR: The chemical shifts and coupling constants of the olefinic protons are highly diagnostic of the cis or trans configuration.
-
¹³C NMR: The chemical shifts of the carbons involved in the double bond and the adjacent carbons also provide information about the isomer's structure.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish the connectivity of the entire molecule and confirm the assignment of all protons and carbons, providing unequivocal structural proof.
Visualization of Workflows and Pathways
Experimental Workflow for Novel Isomer Identification
Caption: Workflow for the discovery and identification of novel octadecenoyl-CoA isomers.
Metabolic Hub of Octadecenoyl-CoA Isomers
Caption: Central role of the octadecenoyl-CoA isomer pool in lipid metabolism.
Hypothesized Signaling Cascade of a Novel Octadecenoyl-CoA Isomer
The specific signaling pathways for most octadecenoyl-CoA isomers are still under investigation. However, based on the known roles of other long-chain acyl-CoAs, a hypothetical signaling cascade can be proposed. For instance, a novel isomer could modulate the activity of key metabolic enzymes or transcription factors.
Caption: A hypothetical signaling pathway initiated by a novel octadecenoyl-CoA isomer.
Conclusion and Future Directions
The field of lipidomics is rapidly advancing, and with it, our appreciation for the complexity and biological significance of octadecenoyl-CoA isomers. While robust methods for their separation and identification are now available, the discovery of truly novel isomers in biological systems remains an exciting frontier. Future research should focus on:
-
Comprehensive Isomer Profiling: Applying advanced analytical techniques to a wider range of biological samples to create a comprehensive atlas of octadecenoyl-CoA isomers.
-
Functional Characterization: Elucidating the specific enzymatic pathways responsible for the synthesis of these isomers and identifying their unique downstream signaling targets.
-
Therapeutic Potential: Investigating the roles of specific isomers in disease pathogenesis, which may lead to the development of novel diagnostic markers and therapeutic interventions.
The continued exploration of the "isomerome" of octadecenoyl-CoA promises to unveil new layers of complexity in lipid metabolism and its regulation, offering exciting opportunities for both basic science and drug discovery.
References
- 1. Discovery of novel acyl coenzyme a: cholesterol acyltransferase inhibitors: pharmacophore-based virtual screening, synthesis and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Large-scale lipid analysis with C=C location and sn-position isomer resolving power - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oleoyl-CoA | C39H68N7O17P3S | CID 5497111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The biologically active isomers of conjugated linoleic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
(11E)-Octadecenoyl-CoA: A Technical Guide to its Role in Peroxisomal and Mitochondrial Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
(11E)-Octadecenoyl-CoA, also known as trans-vaccenoyl-CoA, is the activated form of trans-vaccenic acid (TVA), the most abundant trans fatty acid found in ruminant-derived products like milk and butter. As an intermediate in fatty acid metabolism, this compound is processed within two key cellular organelles: the mitochondria and peroxisomes. Understanding the metabolic fate of this particular acyl-CoA is crucial for elucidating its physiological and pathophysiological roles, particularly in the context of lipid metabolism and cellular signaling. This technical guide provides an in-depth overview of the current understanding of this compound metabolism in peroxisomes and mitochondria, including relevant enzymatic pathways, experimental methodologies, and its potential impact on cellular functions.
Peroxisomal and Mitochondrial Beta-Oxidation of Fatty Acyl-CoAs
Both mitochondria and peroxisomes are capable of breaking down fatty acids via beta-oxidation, a cyclical process that shortens the acyl chain by two carbons in each cycle, producing acetyl-CoA. However, the two organelles have distinct roles and enzymatic machinery.
Mitochondrial beta-oxidation is the primary pathway for the degradation of short-, medium-, and long-chain fatty acids (up to 20 carbons in length) to generate ATP.[1][2] The process is tightly coupled to the electron transport chain, making it a highly efficient energy-generating pathway.[3]
Peroxisomal beta-oxidation specializes in the initial breakdown of very-long-chain fatty acids (VLCFAs, >22 carbons), branched-chain fatty acids, and some prostaglandins.[1][4] Unlike its mitochondrial counterpart, peroxisomal beta-oxidation is not directly coupled to ATP synthesis.[5] The shortened acyl-CoAs produced in peroxisomes are typically transported to the mitochondria for complete oxidation.[1]
Metabolism of this compound
Direct experimental data on the specific metabolism of this compound is limited. However, based on the known principles of trans fatty acid metabolism, its pathway through peroxisomes and mitochondria can be inferred. Trans fatty acids are generally metabolized by the same enzymes as their cis isomers, although the rates of these reactions can differ.[6]
Activation of Trans-Vaccenic Acid
Prior to entering beta-oxidation pathways, trans-vaccenic acid must be activated to this compound. This reaction is catalyzed by acyl-CoA synthetases (ACS) located on the outer mitochondrial membrane, the endoplasmic reticulum, and the peroxisomal membrane.[7][8]
Caption: Activation of Trans-Vaccenic Acid to this compound.
Mitochondrial Beta-Oxidation of this compound
Once activated, this compound can be transported into the mitochondrial matrix for beta-oxidation. The presence of the trans double bond at an odd-numbered carbon position (carbon 11) means that standard beta-oxidation can proceed for several cycles until the double bond is near the carboxyl end. After four cycles of beta-oxidation, the resulting intermediate would be a trans-Δ3-enoyl-CoA. This intermediate cannot be directly processed by the next enzyme in the cycle, enoyl-CoA hydratase. An auxiliary enzyme, enoyl-CoA isomerase, is required to convert the trans-Δ3 double bond to a trans-Δ2 double bond, which can then re-enter the beta-oxidation spiral.
Caption: Mitochondrial Beta-Oxidation of this compound.
Peroxisomal Beta-Oxidation of this compound
As a long-chain fatty acyl-CoA, this compound can also be a substrate for peroxisomal beta-oxidation. The enzymatic steps in the peroxisome are similar to those in the mitochondria, but are carried out by a different set of enzymes. The first step is catalyzed by acyl-CoA oxidase, which produces H₂O₂.[4] Similar to the mitochondrial pathway, an auxiliary enzyme would be required to handle the trans double bond after several cycles. Peroxisomal beta-oxidation of this compound would result in chain-shortened acyl-CoAs and acetyl-CoA, which can then be transported to the mitochondria for complete oxidation.[5]
Caption: Peroxisomal Beta-Oxidation of this compound.
Quantitative Data on Trans Fatty Acid Metabolism
| Fatty Acid | Organelle | Observation | Reference |
| Elaidic acid (trans-9-18:1) | Mitochondria & Peroxisomes | Metabolized at a higher rate than oleic acid (cis-9-18:1) in hepatocytes. Preferentially oxidized by peroxisomes. | [9] |
| General trans fatty acids | General | Apparent fat absorption is slightly lower than for cis fatty acids. | [10][11] |
| Trans-vaccenic acid | Whole body (rats) | Dietary supplementation leads to a decrease in fasting triglyceride concentrations. | [12][13] |
| Trans-vaccenic acid | Liver (rats) | Reduces hepatic lipogenesis. | [14] |
Signaling Pathways Influenced by Trans-Vaccenic Acid and its Metabolites
While direct signaling roles for this compound are not well-defined, its precursor, trans-vaccenic acid, and its downstream metabolite, cis-9, trans-11 conjugated linoleic acid (c9, t11-CLA), have been shown to modulate several signaling pathways.
-
PPAR Activation: Both TVA and c9, t11-CLA can activate peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ.[15] These nuclear receptors are key regulators of lipid metabolism and inflammation.
-
Anti-inflammatory Effects: c9, t11-CLA has been shown to have anti-inflammatory properties, potentially through the modulation of TNF-α, IL-6, and IL-12 expression.[15]
-
Apoptosis Induction: TVA has been demonstrated to inhibit cell proliferation and induce apoptosis in nasopharyngeal carcinoma cells through the inhibition of the Akt/Bad signaling pathway.[16]
-
Endocannabinoid System: Dietary TVA can influence the levels of endocannabinoids, such as 2-arachidonoylglycerol (B1664049) (2-AG) and anandamide (B1667382), in a tissue-specific manner, suggesting a role in regulating energy homeostasis and inflammation.[17]
Caption: Signaling Pathways Modulated by Trans-Vaccenic Acid.
Experimental Protocols
Quantification of this compound and other Acyl-CoAs
Method: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)
This is a highly sensitive and specific method for the quantification of a wide range of acyl-CoA species.[18][19]
-
Sample Preparation:
-
Homogenize tissue or cell samples in a suitable extraction buffer.
-
Perform protein precipitation with an acid (e.g., perchloric acid or trichloroacetic acid).
-
Centrifuge to pellet the protein and collect the supernatant containing the acyl-CoAs.
-
Solid-phase extraction can be used for further purification and concentration of the acyl-CoAs.
-
-
Chromatographic Separation:
-
Utilize a reversed-phase C18 column for the separation of acyl-CoAs based on their hydrophobicity.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., acetonitrile).
-
-
Mass Spectrometric Detection:
-
Use an electrospray ionization (ESI) source in positive or negative ion mode.
-
Perform tandem mass spectrometry (MS/MS) using multiple reaction monitoring (MRM) for specific and sensitive detection of each acyl-CoA species. The transitions are based on the precursor ion (the molecular weight of the acyl-CoA) and a characteristic product ion (e.g., the CoA moiety).
-
In Vitro Fatty Acid Oxidation Assay
This assay measures the rate of beta-oxidation in isolated mitochondria or peroxisomes.
-
Isolation of Organelles:
-
Isolate mitochondria or peroxisomes from tissue homogenates using differential centrifugation and/or density gradient centrifugation.
-
-
Reaction Mixture:
-
Prepare a reaction buffer containing the isolated organelles, a radiolabeled fatty acid substrate (e.g., [1-¹⁴C]-(11E)-octadecenoic acid), and necessary cofactors (e.g., ATP, CoA, L-carnitine for mitochondria).
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period.
-
-
Measurement of Oxidation:
-
Stop the reaction and separate the water-soluble products (acetyl-CoA and other short-chain acyl-CoAs) from the unreacted fatty acid substrate.
-
Quantify the radioactivity in the aqueous phase using liquid scintillation counting to determine the rate of beta-oxidation.
-
Conclusion
This compound, as the activated form of a prominent dietary trans fatty acid, is a substrate for both mitochondrial and peroxisomal beta-oxidation. While the general pathways for its degradation can be inferred from the metabolism of other trans fatty acids, specific quantitative data and direct evidence of its signaling roles are areas that warrant further investigation. The experimental protocols outlined provide a framework for researchers to explore the metabolism and cellular effects of this and other fatty acyl-CoAs in greater detail. A deeper understanding of the metabolic fate of this compound will be crucial for developing targeted therapeutic strategies for metabolic diseases.
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. A general introduction to the biochemistry of mitochondrial fatty acid β-oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Fatty acid metabolism and acyl-CoA synthetases in the liver-gut axis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolism of trans fatty acids by hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic effects of trans fatty acids on an experimental dietary model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic effects of trans fatty acids on an experimental dietary model | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 12. Trans-11 vaccenic acid dietary supplementation induces hypolipidemic effects in JCR:LA-cp rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Trans-11 vaccenic acid reduces hepatic lipogenesis and chylomicron secretion in JCR:LA-cp rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Trans-vaccenic acid inhibits proliferation and induces apoptosis of human nasopharyngeal carcinoma cells via a mitochondrial-mediated apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vaccenic acid suppresses intestinal inflammation by increasing anandamide and related N-acylethanolamines in the JCR:LA-cp rat - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography. | Sigma-Aldrich [b2b.sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of (11E)-Octadecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(11E)-Octadecenoyl-CoA, also known as trans-vaccenoyl-CoA, is a long-chain fatty acyl-coenzyme A thioester. It serves as an important substrate and intermediate in various metabolic pathways, including fatty acid metabolism and biosynthesis of complex lipids. The availability of high-purity this compound is crucial for in vitro biochemical assays, enzyme characterization, and drug discovery programs targeting lipid metabolic pathways. These application notes provide detailed protocols for the chemical synthesis of this compound, a summary of quantitative data, and visual workflows to guide researchers in its preparation.
Synthesis Methodologies
The synthesis of this compound can be broadly approached via two main routes: direct chemical synthesis from (11E)-octadecenoic acid (trans-vaccenic acid) and coenzyme A, or a chemoenzymatic approach. The choice of method often depends on the availability of starting materials, desired purity, and scale of the synthesis.
Chemical Synthesis Approach
The direct chemical synthesis involves the activation of the carboxylic acid group of (11E)-octadecenoic acid, followed by its reaction with the thiol group of coenzyme A. Several activating agents can be employed for this purpose.
1. N-Hydroxysuccinimide (NHS) Ester Method
This method involves the formation of an NHS ester of trans-vaccenic acid, which then readily reacts with coenzyme A to form the desired thioester. This approach is known for its high yield and minimal side reactions.[1]
2. Mixed Anhydride Method
The formation of a mixed anhydride, for instance, with ethyl chloroformate, is another effective way to activate the carboxylic acid for subsequent reaction with coenzyme A.
3. Acyl Imidazole Method
Activation of the fatty acid with carbonyldiimidazole (CDI) to form an acylimidazole intermediate is a common strategy for the synthesis of acyl-CoA derivatives.[2]
Chemoenzymatic Synthesis Approach
This approach combines chemical synthesis with an enzymatic step. For instance, (11E)-octadecenoic acid can be synthesized chemically, followed by its enzymatic conversion to the CoA thioester using an acyl-CoA synthetase. This method offers high specificity and can result in a very pure product.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound via the N-Hydroxysuccinimide Ester Method
This protocol is adapted from general methods for synthesizing long-chain fatty acyl-CoAs using NHS esters.[1]
Step 1: Synthesis of (11E)-Octadecenoic Acid N-Hydroxysuccinimide Ester
-
Dissolve (11E)-octadecenoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous dichloromethane (B109758) (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add dicyclohexylcarbodiimide (B1669883) (DCC) (1.1 equivalents) portion-wise to the solution.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude NHS ester.
-
Purify the crude product by flash chromatography on silica (B1680970) gel.
Step 2: Synthesis of this compound
-
Dissolve Coenzyme A trilithium salt (1 equivalent) in an aqueous buffer solution (e.g., 0.1 M sodium bicarbonate, pH 8.0).
-
Dissolve the purified (11E)-octadecenoic acid NHS ester (1.2 equivalents) in a minimal amount of a water-miscible organic solvent (e.g., tetrahydrofuran (B95107) or dimethylformamide).
-
Add the NHS ester solution dropwise to the Coenzyme A solution with vigorous stirring.
-
Maintain the pH of the reaction mixture at 7.5-8.0 by adding a dilute solution of sodium hydroxide (B78521) if necessary.
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the reaction by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Upon completion, purify the this compound by preparative RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white solid.
Protocol 2: Synthesis of (11E)-Octadecenoic Acid via Wittig Reaction
The precursor, (11E)-octadecenoic acid, can be synthesized stereoselectively using a Wittig reaction, which is a reliable method for forming carbon-carbon double bonds with defined stereochemistry.[3]
-
Prepare the phosphonium (B103445) ylide by treating heptyltriphenylphosphonium bromide with a strong base like n-butyllithium in anhydrous tetrahydrofuran (THF) at 0°C.
-
In a separate flask, dissolve methyl 11-oxoundecanoate in anhydrous THF.
-
Add the aldehyde solution to the ylide solution at 0°C and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated ammonium (B1175870) chloride solution and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting product will be a mixture of (E) and (Z) isomers of methyl octadec-11-enoate. The (E)-isomer can be favored by using a stabilized ylide or Schlosser modification of the Wittig reaction.
-
Isomerize the (Z)-isomer to the more stable (E)-isomer using a catalytic amount of iodine or p-toluenesulfinic acid.
-
Purify the methyl (11E)-octadecenoate by column chromatography.
-
Hydrolyze the methyl ester to the free fatty acid using a base such as lithium hydroxide in a mixture of THF and water.
-
Acidify the reaction mixture and extract the (11E)-octadecenoic acid.
Data Presentation
The following table summarizes typical quantitative data for the synthesis of long-chain fatty acyl-CoAs using various methods. The values for this compound are expected to be within these ranges.
| Synthesis Method | Starting Material | Activating Agent | Typical Yield (%) | Purity (%) (by HPLC) | Reference |
| NHS Ester | Fatty Acid, CoASH | DCC/NHS | 70-85 | >95 | [1] |
| Mixed Anhydride | Fatty Acid, CoASH | Ethyl Chloroformate | 60-75 | >95 | [2] |
| Acyl Imidazole | Fatty Acid, CoASH | CDI | 50-70 | >90 | [2] |
| Enzymatic | Fatty Acid, CoASH, ATP | Acyl-CoA Synthetase | >90 | >98 | [2] |
Mandatory Visualizations
Synthesis Workflow Diagram
Caption: Workflow for the chemical synthesis of this compound.
Logical Relationship of Synthesis Methods
Caption: Overview of synthetic routes to this compound.
References
Commercial Sources and Purchasing of Trans-Vaccenoyl-CoA: A Guide for Researchers
For researchers, scientists, and drug development professionals seeking to investigate the metabolic and signaling roles of trans-vaccenoyl-CoA, securing a reliable commercial source is a critical first step. This document provides detailed application notes and protocols related to the procurement and utilization of this important bioactive lipid.
Trans-vaccenoyl-CoA, the coenzyme A thioester of trans-vaccenic acid, is a key intermediate in fatty acid metabolism. Its availability for in vitro and in cell-based experiments is crucial for elucidating its precise functions in various physiological and pathological processes.
Commercial Availability
While not as commonly stocked as its cis-isomer, trans-vaccenoyl-CoA is available from specialized chemical suppliers. Researchers can obtain this compound through direct purchase or custom synthesis services.
One identified commercial supplier is MCE (MedChemExpress) , which lists "(11E)-Octadecenoyl-CoA (Trans-vaccenoyl-CoA)" under the CAS number 13673-89-7 .[1][2] Interested parties can request quotes for various quantities directly from the supplier.
For researchers requiring specific isotopic labeling or other modifications, several major lipid suppliers offer robust custom synthesis services . These include:
-
Avanti Polar Lipids
-
Cayman Chemical
-
Sigma-Aldrich
These companies have extensive experience in synthesizing complex lipids and can produce high-purity trans-vaccenoyl-CoA tailored to specific experimental needs.
Table 1: Commercial Sourcing Options for Trans-Vaccenoyl-CoA
| Supplier | Product Name | CAS Number | Availability | Notes |
| MCE (MedChemExpress) | This compound (Trans-vaccenoyl-CoA) | 13673-89-7 | Inquire for quote[1][2] | Direct commercial source. |
| Avanti Polar Lipids | Custom Synthesis | N/A | Available upon request | Specializes in high-purity lipids. |
| Cayman Chemical | Custom Synthesis | N/A | Available upon request | Offers a wide range of custom lipid synthesis. |
| Sigma-Aldrich | Custom Synthesis | N/A | Available upon request | Provides custom synthesis for various research chemicals. |
Application Notes
Trans-vaccenoyl-CoA is a versatile tool for a range of biochemical and cell-based assays. Its primary applications lie in the study of fatty acid metabolism and cellular signaling.
Substrate for Enzymatic Assays:
Trans-vaccenoyl-CoA can be utilized as a substrate to characterize the activity of various enzymes involved in lipid metabolism.
-
Acyl-CoA Synthetase (ACS): To determine the activity of ACS enzymes, trans-vaccenic acid can be used as the initial substrate in the presence of Coenzyme A and ATP. The formation of trans-vaccenoyl-CoA can be monitored using various detection methods.
-
Acyl-CoA Oxidase (ACOX): The activity of ACOX, the first enzyme in the peroxisomal β-oxidation pathway, can be measured by monitoring the consumption of trans-vaccenoyl-CoA or the production of hydrogen peroxide.
-
Carnitine Palmitoyltransferase (CPT): The rate of mitochondrial fatty acid oxidation can be assessed by measuring the activity of CPT, which catalyzes the transfer of the acyl group from CoA to carnitine.
-
Acyl-CoA:Cholesterol Acyltransferase (ACAT): This enzyme is involved in the formation of cholesteryl esters. Trans-vaccenoyl-CoA can be used as a substrate to study the specificity and kinetics of ACAT.
-
Stearoyl-CoA Desaturase (SCD): While SCD typically converts saturated fatty acyl-CoAs to monounsaturated ones, investigating the potential interaction of trans-vaccenoyl-CoA with SCD could provide insights into the regulation of fatty acid desaturation.[3]
Investigating Cellular Signaling Pathways:
Fatty acyl-CoAs are known to act as signaling molecules, influencing the activity of transcription factors and other cellular processes.
-
Peroxisome Proliferator-Activated Receptors (PPARs): Fatty acids and their CoA derivatives are natural ligands for PPARs, a family of nuclear receptors that regulate lipid and glucose metabolism.[4][5][6][7] Trans-vaccenoyl-CoA can be used in ligand-binding assays or reporter gene assays to determine its ability to activate different PPAR isoforms (α, δ/β, γ).
-
Sterol Regulatory Element-Binding Proteins (SREBPs): SREBPs are key transcription factors that control the synthesis of cholesterol and fatty acids.[8][9][10][11][12] The effect of trans-vaccenoyl-CoA on the processing and activation of SREBPs can be studied in cell-based models to understand its role in regulating lipogenesis.
-
Ceramide Synthesis: Fatty acyl-CoAs are essential precursors for the de novo synthesis of ceramides, which are critical signaling lipids involved in processes like apoptosis and inflammation.[13][14][15][16][17][18] Trans-vaccenoyl-CoA can be used in in vitro or cell-based systems to investigate its incorporation into the ceramide backbone and the subsequent effects on ceramide-mediated signaling pathways.
Experimental Protocols
The following are detailed protocols that can be adapted for the use of trans-vaccenoyl-CoA.
Protocol 1: Enzymatic Synthesis of Trans-Vaccenoyl-CoA
This protocol describes a general method for the enzymatic synthesis of trans-vaccenoyl-CoA from trans-vaccenic acid, which can be useful if a commercial source is unavailable or if radiolabeled compound is required.
Materials:
-
Trans-vaccenic acid
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA synthetase (from Pseudomonas sp. or other suitable source)
-
Triton X-100
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Bovine serum albumin (BSA), fatty acid-free
Procedure:
-
Prepare a stock solution of trans-vaccenic acid complexed to BSA. Dissolve trans-vaccenic acid in a small amount of ethanol (B145695) and then add it to a BSA solution in potassium phosphate buffer while stirring.
-
Set up the reaction mixture in a microcentrifuge tube containing:
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
ATP (10 mM)
-
CoA (1 mM)
-
MgCl₂ (10 mM)
-
DTT (2 mM)
-
Triton X-100 (0.1%)
-
Trans-vaccenic acid-BSA complex (to a final concentration of 100 µM)
-
-
Initiate the reaction by adding acyl-CoA synthetase (approximately 0.1-0.5 units).
-
Incubate the reaction at 37°C for 30-60 minutes.
-
Stop the reaction by adding an equal volume of isopropanol/heptane/water (80:20:2, v/v/v).
-
Vortex and centrifuge to separate the phases. The upper organic phase contains unreacted fatty acid, while the lower aqueous phase contains the synthesized trans-vaccenoyl-CoA.
-
The concentration of the synthesized trans-vaccenoyl-CoA can be determined spectrophotometrically by measuring the absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹ for the adenine (B156593) ring of CoA).
Workflow for Enzymatic Synthesis of Trans-Vaccenoyl-CoA
Caption: Workflow for the enzymatic synthesis of trans-vaccenoyl-CoA.
Protocol 2: Acyl-CoA Oxidase Activity Assay
This protocol provides a method to measure the activity of acyl-CoA oxidase using trans-vaccenoyl-CoA as a substrate. The assay is based on the H₂O₂-dependent oxidation of a fluorogenic substrate.
Materials:
-
Trans-vaccenoyl-CoA
-
Acyl-CoA oxidase (purified or in cell/tissue lysate)
-
Horseradish peroxidase (HRP)
-
Amplex™ Red reagent (or other suitable fluorogenic substrate)
-
Potassium phosphate buffer (pH 7.4)
-
FAD (flavin adenine dinucleotide)
Procedure:
-
Prepare a reaction buffer containing potassium phosphate (50 mM, pH 7.4) and FAD (10 µM).
-
In a 96-well black microplate, add the following to each well:
-
Reaction buffer
-
HRP (0.2 U/mL)
-
Amplex™ Red reagent (50 µM)
-
Sample containing acyl-CoA oxidase
-
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding trans-vaccenoyl-CoA to a final concentration of 10-100 µM.
-
Immediately measure the fluorescence in a microplate reader (excitation ~530-560 nm, emission ~590 nm) in kinetic mode for 15-30 minutes.
-
The rate of fluorescence increase is proportional to the acyl-CoA oxidase activity. A standard curve using known concentrations of H₂O₂ should be prepared to quantify the enzyme activity.
Workflow for Acyl-CoA Oxidase Activity Assay
Caption: Workflow for measuring acyl-CoA oxidase activity.
Signaling Pathways
The following diagrams illustrate the potential involvement of trans-vaccenoyl-CoA in key metabolic signaling pathways.
PPAR Signaling Pathway
Caption: Potential activation of PPAR signaling by trans-vaccenoyl-CoA.
SREBP Signaling Pathway
Caption: Potential modulation of SREBP signaling by trans-vaccenoyl-CoA.
De Novo Ceramide Synthesis Pathway
Caption: Incorporation of trans-vaccenoyl-CoA into the de novo ceramide synthesis pathway.
References
- 1. medchemexpress.cn [medchemexpress.cn]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthetic and natural Peroxisome Proliferator-Activated Receptor (PPAR) agonists as candidates for the therapy of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand-mediated regulation of peroxisome proliferator-activated receptor (PPAR) beta/delta: a comparative analysis of PPAR-selective agonists and all-trans retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peroxisome proliferator-activated receptor alpha (PPARalpha) agonist treatment reverses PPARalpha dysfunction and abnormalities in hepatic lipid metabolism in ethanol-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The natural carotenoid astaxanthin, a PPAR-α agonist and PPAR-γ antagonist, reduces hepatic lipid accumulation by rewiring the transcriptome in lipid-loaded hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stem-art.com [stem-art.com]
- 9. Unlocking the lipid code: SREBPs as key drivers in gastrointestinal tumour metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of SREBP-Mediated Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. SREBP transcription factors: master regulators of lipid homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human Metabolome Database: Showing metabocard for cis-Vaccenoyl CoA (HMDB0006521) [hmdb.ca]
- 14. Silencing of enzymes involved in ceramide biosynthesis causes distinct global alterations of lipid homeostasis and gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Convergent evolution of bacterial ceramide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Reactome | Ceramide synthases transfer acyl-CoA onto sphingoid [reactome.org]
Application Notes and Protocols for In Vitro Enzymatic Assays Using (11E)-Octadecenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(11E)-Octadecenoyl-CoA, also known as trans-vaccenoyl-CoA, is an 18-carbon monounsaturated fatty acyl-CoA thioester.[1][2] It is a positional and geometric isomer of the more common oleoyl-CoA ((9Z)-octadecenoyl-CoA). As a key intermediate in fatty acid metabolism, the enzymes that synthesize, modify, and utilize this compound are of significant interest in various physiological and pathological processes. This document provides detailed protocols for in vitro enzymatic assays using this compound as a substrate, targeting enzymes such as fatty acid desaturases, isomerases, or elongases.
The primary enzyme family expected to interact with this substrate is the stearoyl-CoA desaturase (SCD) family, also known as Δ9-desaturases.[3][4] These enzymes are responsible for introducing a double bond into saturated fatty acyl-CoAs, playing a crucial role in the synthesis of monounsaturated fatty acids, which are essential components of triglycerides, cholesterol esters, and membrane phospholipids.[5] The protocols outlined below are adapted from established methods for assaying SCD activity and can be modified to study other putative enzymes that recognize this particular substrate.[6][7][8]
Potential Enzymatic Reactions and Signaling Context
This compound can be a substrate for several enzymatic reactions, including isomerization to other octadecenoyl-CoA isomers, further desaturation to a di-unsaturated species, or elongation to a longer-chain fatty acyl-CoA. The broader context of this enzymatic activity is central to cellular lipid homeostasis, influencing membrane fluidity, lipid-based signaling, and energy storage.
Data Presentation: Hypothetical Kinetic Data
For a novel enzyme utilizing this compound, determining its kinetic parameters is crucial. The following table presents a hypothetical data summary for such an enzyme compared to a known reaction, such as SCD1 with its native substrate.
| Enzyme | Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) | Assay Method |
| Putative Isomerase | This compound | 25 | 15 | LC-MS |
| Human SCD1 | Stearoyl-CoA | 5 | 50 | Radiometric TLC |
| Human SCD1 | This compound | 150 | 5 | LC-MS |
This data is for illustrative purposes only and represents plausible results from kinetic experiments.
Experimental Protocols
Protocol 1: General In Vitro Enzymatic Assay using Microsomal Preparations
This protocol describes a robust method for measuring the conversion of this compound to a product using liver microsomes as the enzyme source. Detection is achieved via High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS), which allows for label-free quantification of both substrate and product.[5][8]
-
This compound (Substrate)
-
Liver Microsomes (from rat, mouse, or human cell line, e.g., HepG2)
-
NADH
-
ATP
-
Coenzyme A (CoA)
-
Bovine Serum Albumin (BSA, fatty acid-free)
-
Reaction Buffer: 100 mM Potassium Phosphate buffer, pH 7.2
-
Quenching Solution: 2 M KOH in 80% Ethanol
-
Internal Standard (e.g., C17:0-CoA)
-
Acetonitrile, Formic Acid, Water (LC-MS grade)
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Delta-9 desaturase reduction in gastrointestinal cells induced to senescence by doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A palmitoyl-CoA-specific delta9 fatty acid desaturase from Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel assay of cellular stearoyl-CoA desaturase activity of primary rat hepatocytes by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
Application Notes and Protocols for (11E)-Octadecenoyl-CoA in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(11E)-Octadecenoyl-CoA, also known as trans-vaccenoyl-CoA, is the activated form of trans-vaccenic acid, a monounsaturated trans-fatty acid found in the fat of ruminants and in dairy products. As an acyl-CoA, it is a key metabolic intermediate, poised to enter various cellular pathways, including lipid synthesis, beta-oxidation, and protein acylation. Understanding the cellular effects of this compound is crucial for research in metabolism, cardiovascular health, and insulin (B600854) signaling. These application notes provide detailed protocols for the use of this compound in cell culture experiments, enabling researchers to investigate its biological functions.
Data Presentation
The following tables summarize key quantitative data for long-chain acyl-CoAs, providing a reference for experimental design.
Table 1: Critical Micellar Concentrations of Long-Chain Acyl-CoAs
| Acyl-CoA Species | Critical Micellar Concentration (µM) |
| Oleoyl-CoA (C18:1) | ~32 |
| Palmitoyl-CoA (C16:0) | ~42 |
Data adapted from literature on common long-chain acyl-CoAs. The critical micellar concentration for this compound is expected to be in a similar range.
Table 2: Typical Working Concentrations of Fatty Acids in Cell Culture
| Fatty Acid | Cell Line | Concentration Range (µM) | Duration of Treatment | Observed Effects |
| Oleic Acid | 786-O Renal Carcinoma | 50 - 200 | 48 hours | Increased cell proliferation[1] |
| Oleic Acid | Human Aortic Endothelial Cells | 50 | 24 hours | Neutralized stearic acid-induced toxicity[2] |
| Palmitate | INS1 (Insulinoma) | 400 | 16 hours | Lipid droplet accumulation |
| Elaidic Acid | Cultured Hepatocytes | Not specified | Not specified | Activation of SREBP2-mediated gene regulation[3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Long-chain acyl-CoAs are amphipathic molecules with limited solubility in aqueous solutions. Proper preparation of stock solutions is critical for reproducible experimental results.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Dulbecco's Phosphate-Buffered Saline (DPBS), sterile
-
Sterile, conical tubes
-
Sterile-filtered water
Procedure:
-
BSA Solution Preparation: Prepare a 10% (w/v) fatty acid-free BSA solution in sterile water. Gently warm to 37°C to dissolve. Adjust the pH to 7.4. Sterile filter the solution through a 0.22 µm filter.
-
Acyl-CoA Stock Preparation:
-
Accurately weigh the desired amount of this compound in a sterile tube.
-
Add a small volume of sterile water to create a concentrated initial solution.
-
While vortexing gently, add the 10% BSA solution to the this compound solution to achieve a final desired stock concentration (e.g., 1-5 mM) and a molar ratio of acyl-CoA to BSA between 3:1 and 5:1.
-
Incubate the solution at 37°C for 30-60 minutes with gentle agitation to ensure complex formation.
-
-
Storage: Aliquot the stock solution into sterile tubes and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Cell Treatment with this compound
Materials:
-
Cultured cells of interest (e.g., HepG2, 3T3-L1, HUVEC)
-
Complete cell culture medium
-
This compound-BSA complex stock solution
-
Control solution (BSA solution without acyl-CoA)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Treatment Medium:
-
Thaw the this compound-BSA stock solution and the BSA control solution at 37°C.
-
Dilute the stock solutions into pre-warmed complete cell culture medium to achieve the final desired working concentrations (e.g., 10-100 µM). Prepare a corresponding control medium with the same final concentration of BSA.
-
-
Cell Treatment:
-
Aspirate the existing culture medium from the cells.
-
Wash the cells once with sterile DPBS.
-
Add the prepared treatment or control medium to the respective wells.
-
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 6, 12, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as gene expression analysis, western blotting, or lipidomics.
Protocol 3: Analysis of Cellular Lipid Accumulation
A common effect of fatty acid treatment is the accumulation of intracellular lipid droplets.
Materials:
-
Treated and control cells in culture plates
-
DPBS
-
4% Paraformaldehyde (PFA) in DPBS
-
Oil Red O staining solution
Procedure:
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with DPBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the cells three times with DPBS.
-
-
Staining:
-
Add Oil Red O staining solution to each well, ensuring the cell monolayer is completely covered.
-
Incubate for 20-30 minutes at room temperature.
-
Remove the staining solution and wash the cells repeatedly with water until the water runs clear.
-
-
Visualization and Quantification:
-
Visualize the stained lipid droplets using a light microscope.
-
For quantification, add isopropanol to each well and incubate for 10 minutes with gentle shaking to elute the stain.
-
Transfer the isopropanol to a 96-well plate and measure the absorbance at approximately 500 nm.
-
Signaling Pathways and Experimental Workflows
Potential Signaling Pathways of this compound
Based on the known effects of other trans-fatty acids, this compound may influence several key signaling pathways.
Caption: Potential signaling pathways affected by this compound.
Experimental Workflow
The following diagram outlines a typical workflow for investigating the cellular effects of this compound.
Caption: A standard experimental workflow for cell culture studies.
References
- 1. Effects of oleic acid on cell proliferation through an integrin-linked kinase signaling pathway in 786-O renal cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oleic acid inhibits stearic acid-induced inhibition of cell growth and pro-inflammatory responses in human aortic endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Action of trans Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotope Tracing Studies with Labeled Trans-Vaccenoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting isotope tracing studies using labeled trans-vaccenoyl-CoA. This powerful technique allows for the precise tracking of the metabolic fate of trans-vaccenic acid, a naturally occurring trans fatty acid found in ruminant products, and its activated form, trans-vaccenoyl-CoA. Understanding the metabolic pathways of this molecule is crucial for research in nutrition, metabolic diseases, and drug development.
Application Notes
Introduction to Trans-Vaccenoyl-CoA and its Metabolic Significance
Trans-vaccenoyl-CoA is the activated form of trans-vaccenic acid (t11-18:1), a trans fatty acid that is produced by bacterial isomerization in the rumen of animals like cows and sheep.[1] Unlike industrially produced trans fatty acids, which are generally considered detrimental to health, the effects of ruminant-derived trans fatty acids are still under investigation. Once ingested, trans-vaccenic acid is converted to trans-vaccenoyl-CoA in the body. This acyl-CoA can then enter various metabolic pathways, including beta-oxidation for energy production, incorporation into complex lipids like triglycerides and phospholipids, and desaturation to form conjugated linoleic acid (CLA), which has been associated with several health benefits.[2]
Principle of Isotope Tracing with Labeled Trans-Vaccenoyl-CoA
Isotope tracing is a technique used to track the movement of atoms through a metabolic pathway by introducing a molecule labeled with a stable isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H).[3] In the context of this protocol, ¹³C-labeled trans-vaccenic acid is introduced to a biological system (e.g., cell culture or an in vivo model). The labeled trans-vaccenic acid is then metabolized to ¹³C-trans-vaccenoyl-CoA. By using mass spectrometry to detect the ¹³C label in downstream metabolites, researchers can qualitatively and quantitatively trace the metabolic fate of the trans-vaccenoyl-CoA.[4] This allows for the elucidation of its contribution to various metabolic pools and pathways.
Applications in Research and Drug Development
Isotope tracing studies with labeled trans-vaccenoyl-CoA have several key applications:
-
Elucidating Metabolic Pathways: Tracing the labeled carbon from trans-vaccenoyl-CoA allows for the unambiguous identification of its metabolic products and the pathways it enters.[5]
-
Quantifying Metabolic Flux: This technique can be used to measure the rate of conversion of trans-vaccenoyl-CoA to other metabolites, providing a quantitative measure of pathway activity.
-
Studying Lipid Synthesis and Remodeling: Researchers can determine the extent to which trans-vaccenic acid is incorporated into various lipid species, such as triglycerides, phospholipids, and cholesterol esters.
-
Investigating Disease Models: By applying this technique to models of diseases like metabolic syndrome, cardiovascular disease, or cancer, scientists can understand how the metabolism of trans-vaccenoyl-CoA is altered in pathological states.
-
Drug Discovery and Development: This method can be used to assess the impact of therapeutic agents on the metabolic pathways involving trans-vaccenoyl-CoA.
Experimental Protocols
Protocol 1: Preparation of ¹³C-Labeled Trans-Vaccenic Acid Tracer
This protocol is based on general methods for preparing stable isotope-labeled fatty acids for in vitro and in vivo studies.[5]
Materials:
-
Uniformly ¹³C-labeled trans-vaccenic acid ([U-¹³C₁₈]-trans-vaccenic acid)
-
Bovine serum albumin (BSA), fatty acid-free
-
Ethanol
-
Sodium carbonate (Na₂CO₃)
-
Krebs-Henseleit bicarbonate (KHB) buffer
-
Nitrogen gas
Procedure:
-
Dissolve the desired amount of [U-¹³C₁₈]-trans-vaccenic acid in a minimal amount of ethanol.
-
In a separate tube, dissolve fatty acid-free BSA in KHB buffer at 37°C to make a 10% (w/v) solution.
-
Prepare a 0.5 mM Na₂CO₃ solution.
-
Under a stream of nitrogen gas, slowly add the dissolved ¹³C-trans-vaccenic acid to the Na₂CO₃ solution while vortexing.
-
Gently warm the solution to 60°C to evaporate the ethanol.
-
Add the ¹³C-trans-vaccenic acid solution to the BSA solution dropwise while stirring at 37°C to allow for complexing of the fatty acid to BSA. A clear solution indicates successful complexing.[5]
-
The final concentration of the tracer should be determined and can be stored at -20°C for short-term use.
Protocol 2: Cell Culture and Isotope Labeling
Materials:
-
Cultured cells of interest (e.g., hepatocytes, adipocytes)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
¹³C-trans-vaccenic acid-BSA complex (from Protocol 1)
Procedure:
-
Plate cells in appropriate culture dishes and grow to the desired confluency.
-
On the day of the experiment, remove the culture medium and wash the cells twice with warm PBS.
-
Add fresh culture medium containing the ¹³C-trans-vaccenic acid-BSA complex at the desired final concentration (e.g., 100 µM).[5]
-
Incubate the cells for a specific time course (e.g., 0, 2, 4, 8, 24 hours) to allow for the uptake and metabolism of the labeled fatty acid.
-
At each time point, aspirate the medium and wash the cells three times with ice-cold PBS to stop any further metabolic activity.
-
Immediately proceed to metabolite extraction.
Protocol 3: Metabolite Extraction for Acyl-CoA Analysis
This protocol is adapted from established methods for the extraction of short- and long-chain acyl-CoAs.[6]
Materials:
-
Ice-cold 80% methanol (B129727)
-
5-sulfosalicylic acid (SSA)
-
Microcentrifuge tubes
-
Centrifuge capable of 14,000 x g at 4°C
Procedure:
-
After washing the cells with cold PBS, add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer.
-
Scrape the cells from the dish and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Add SSA to a final concentration of 5% to precipitate proteins.
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully collect the supernatant, which contains the extracted acyl-CoAs, and transfer it to a new tube.
-
Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 2% acetonitrile (B52724) in 100 mM ammonium (B1175870) formate, pH 5.0).[7]
Protocol 4: LC-MS/MS Analysis of Labeled Trans-Vaccenoyl-CoA and Downstream Metabolites
This protocol outlines a general approach for the analysis of acyl-CoAs by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][7]
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Reversed-phase C18 or C8 column
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)
LC Conditions:
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start at a low percentage of mobile phase B and ramp up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.4 mL/min)
-
Column Temperature: 40-50°C
MS/MS Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions need to be determined for unlabeled and ¹³C-labeled trans-vaccenoyl-CoA and its expected metabolites. For acyl-CoAs, a common product ion results from the fragmentation of the phosphopantetheine moiety.[7]
Data Presentation
The quantitative data from isotope tracing experiments can be summarized in tables to facilitate comparison between different experimental conditions.
Table 1: Isotopic Enrichment of Trans-Vaccenoyl-CoA and Downstream Metabolites
| Metabolite | Time (hours) | Isotopic Enrichment (%) |
| Trans-Vaccenoyl-CoA | 2 | 85.2 ± 3.1 |
| 8 | 75.6 ± 4.5 | |
| 24 | 50.1 ± 5.2 | |
| Palmitoyl-CoA | 2 | 5.3 ± 0.8 |
| 8 | 15.7 ± 1.9 | |
| 24 | 25.4 ± 3.3 | |
| Stearoyl-CoA | 2 | 2.1 ± 0.4 |
| 8 | 8.9 ± 1.1 | |
| 24 | 18.2 ± 2.5 | |
| Oleoyl-CoA | 2 | 10.5 ± 1.5 |
| 8 | 28.3 ± 3.7 | |
| 24 | 45.1 ± 4.9 |
Data are hypothetical and presented as mean ± standard deviation.
Table 2: Fractional Contribution of Trans-Vaccenoyl-CoA to Lipid Species
| Lipid Class | Labeled Species | Fractional Contribution (%) |
| Triglycerides | ¹³C-Trans-Vaccenoyl-TAG | 12.5 ± 2.1 |
| Phosphatidylcholine | ¹³C-Trans-Vaccenoyl-PC | 8.2 ± 1.5 |
| Phosphatidylethanolamine | ¹³C-Trans-Vaccenoyl-PE | 5.7 ± 0.9 |
| Cholesterol Esters | ¹³C-Trans-Vaccenoyl-CE | 3.1 ± 0.6 |
Data are hypothetical and represent the percentage of the lipid class that is labeled with the ¹³C-tracer after 24 hours.
Mandatory Visualizations
Metabolic pathway of ¹³C-labeled trans-vaccenoyl-CoA.
Experimental workflow for isotope tracing.
Principle of stable isotope tracing.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Effect of lipid supplementation on the endogenous synthesis of milk cis-9,trans-11 conjugated linoleic acid in dairy sheep and goats: A tracer assay with 13C-vaccenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of Long-Chain Acyl-CoAs from Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the extraction of long-chain acyl-CoAs from various tissue samples. The methodologies outlined are based on established and validated techniques to ensure high recovery and reproducibility, critical for accurate quantification in metabolic research and drug development.
Introduction
Long-chain acyl-Coenzyme A (LC-CoA) molecules are central intermediates in fatty acid metabolism, playing crucial roles in energy production, lipid synthesis, and cellular signaling. Their accurate quantification in tissue samples is essential for understanding metabolic pathways and the mechanism of action of therapeutic agents. However, the low abundance and chemical lability of these molecules present significant analytical challenges. This guide details robust extraction methods to facilitate reliable analysis by downstream techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Comparative Overview of Extraction Methods
Several methods have been developed for the extraction of LCoAs from tissues, each with its own advantages and limitations. The choice of method often depends on the tissue type, the specific acyl-CoAs of interest, and the available analytical instrumentation. The table below summarizes the quantitative performance of common extraction techniques.
| Extraction Method | Typical Recovery Rate | Tissue Sample Size | Key Advantages | Key Disadvantages | Primary Reference |
| Solid-Phase Extraction (SPE) | 70-80%[1] | < 100 mg[1] | High purity of extracts, good recovery.[1] | Can be more time-consuming and expensive. | Minkler, P. E., et al. (2004)[1] |
| Modified Bligh-Dyer (Liquid-Liquid) | Not explicitly stated, but method is effective. | As low as 20 mg[2] | Rapid, simple, and effective for removing complex lipids.[2] | Potential for lower recovery if not optimized. | Haynes, C. A., et al. (1997)[2] |
| Acetonitrile (B52724)/Isopropanol Precipitation | 93-104% (for radiolabeled standards) | Not specified, but adaptable. | High recovery for a wide range of acyl-CoAs. | Requires subsequent purification step (e.g., SPE). | Minkler, P. E., & Hoppel, C. L. (2010) |
Experimental Workflows
The following diagrams illustrate the general workflows for the primary extraction methods.
Caption: Solid-Phase Extraction (SPE) Workflow.
Caption: Modified Bligh-Dyer Extraction Workflow.
Caption: Acetonitrile/Isopropanol Precipitation Workflow.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoAs
This protocol is adapted from the method described by Minkler et al. and is suitable for small tissue samples with high recovery.[1]
Materials:
-
Tissue sample (< 100 mg)
-
Homogenization buffer: 100 mM KH2PO4, pH 4.9
-
2-Propanol
-
Acetonitrile (ACN)
-
Oligonucleotide purification columns
-
Elution solvent: 2-Propanol
-
HPLC solvent A: 75 mM KH2PO4, pH 4.9
-
HPLC solvent B: Acetonitrile with 600 mM glacial acetic acid
Procedure:
-
Homogenization: Homogenize the tissue sample in a glass homogenizer with ice-cold KH2PO4 buffer (100 mM, pH 4.9).
-
Solvent Addition: Add 2-propanol to the homogenate and homogenize again.
-
Extraction: Extract the acyl-CoAs from the homogenate by adding acetonitrile (ACN).
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins and cellular debris.
-
Solid-Phase Extraction:
-
Load the supernatant containing the acyl-CoAs onto an oligonucleotide purification column.
-
Wash the column to remove unbound impurities.
-
Elute the bound acyl-CoAs using 2-propanol.
-
-
Sample Preparation for Analysis:
-
Concentrate the eluent under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume of HPLC solvent A.
-
-
Analysis: Analyze the sample by HPLC or LC-MS/MS using a C18 column and a binary gradient system with solvents A and B.[1]
Protocol 2: Modified Bligh-Dyer Liquid-Liquid Extraction
This rapid method is effective for the extraction of LCoAs while removing a significant portion of complex lipids and phospholipids.[2]
Materials:
-
Tissue sample (as low as 20 mg)
-
Chloroform
-
Methanol
-
Deionized water
-
C18 solid-phase extraction columns
-
Internal standard (e.g., heptadecanoyl-CoA)
Procedure:
-
Homogenization: Homogenize the tissue sample in a suitable buffer.
-
Reverse Bligh-Dyer Extraction:
-
Perform a reverse Bligh-Dyer extraction by adding chloroform, methanol, and water to the tissue homogenate.
-
Vortex thoroughly to ensure mixing.
-
-
Phase Separation: Centrifuge the mixture to separate the aqueous and organic phases.
-
Collection of Aqueous Phase: Carefully collect the upper methanolic aqueous phase, which contains the long-chain acyl-CoAs. The lower chloroform-rich phase containing complex lipids is discarded.[2]
-
Purification:
-
Remove the methanol from the collected aqueous phase, for instance, by vacuum centrifugation.
-
Further purify the acyl-CoAs using a C18 solid-phase extraction column.
-
-
Elution and Analysis:
-
Elute the purified acyl-CoAs from the C18 column.
-
Quantify the eluted acyl-CoAs by reversed-phase HPLC (RP-HPLC) using an internal standard for calibration.[2]
-
Protocol 3: Acetonitrile/Isopropanol Precipitation followed by Solid-Phase Purification
This method offers high recovery rates for a broad spectrum of acyl-CoAs.
Materials:
-
Tissue sample
-
Extraction solvent: Acetonitrile/2-propanol (3:1, v/v)
-
0.1 M Potassium phosphate buffer, pH 6.7
-
2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel for solid-phase extraction
Procedure:
-
Tissue Extraction:
-
Homogenize the powdered tissue sample in the acetonitrile/2-propanol extraction solvent.
-
Add 0.1 M potassium phosphate buffer (pH 6.7) and vortex.
-
-
Centrifugation: Centrifuge the homogenate to pellet insoluble material.
-
Supernatant Collection: Collect the supernatant containing the acyl-CoAs.
-
Solid-Phase Purification:
-
Purify the acyl-CoAs from the supernatant using a 2-(2-pyridyl)ethyl-functionalized silica gel column.
-
-
Elution and Analysis: Elute the purified acyl-CoAs and proceed with analysis by HPLC or LC-MS/MS.
Concluding Remarks
The selection of an appropriate extraction method is a critical first step in the analysis of long-chain acyl-CoAs from tissue samples. The protocols provided herein offer robust and reliable options for researchers. It is recommended to validate the chosen method for the specific tissue and acyl-CoA species of interest to ensure optimal performance. The inclusion of an appropriate internal standard is crucial for accurate quantification. Subsequent analysis by sensitive techniques like LC-MS/MS is necessary for the precise measurement of these low-abundance metabolites.[3][4]
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improved and simplified tissue extraction method for quantitating long-chain acyl-coenzyme A thioesters with picomolar detection using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Techniques for Separating Octadecenoyl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octadecenoyl-CoA, an acyl-coenzyme A derivative of octadecenoic acid (C18:1), is a pivotal intermediate in lipid metabolism. Its various isomers, differing in the position and geometry (cis/trans) of the double bond, exhibit distinct biological activities and are implicated in diverse signaling pathways. Consequently, the accurate separation and quantification of these isomers are crucial for understanding their specific roles in health and disease, and for the development of targeted therapeutics. This document provides detailed application notes and protocols for the analytical separation of octadecenoyl-CoA isomers, focusing on advanced chromatographic and mass spectrometric techniques.
Core Analytical Strategies
The separation of octadecenoyl-CoA isomers is challenging due to their structural similarity. The primary analytical approaches involve liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), often requiring specialized columns and derivatization steps to enhance separation and detection.
Key techniques include:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on hydrophobicity. While challenging for isomers, optimization of column chemistry, mobile phase composition, and temperature can achieve partial separation.
-
Silver-Ion Chromatography: This technique, often used in conjunction with HPLC or as a solid-phase extraction (SPE) step, separates unsaturated compounds based on the interaction of the double bonds with silver ions. It is particularly effective for separating cis and trans isomers.
-
Gas Chromatography (GC): Requires derivatization of the fatty acyl chain to a more volatile form, such as a fatty acid methyl ester (FAME). Highly polar capillary columns are essential for resolving positional and geometric isomers.
-
Tandem Mass Spectrometry (MS/MS): Provides high sensitivity and specificity for quantification. Multiple reaction monitoring (MRM) is a common mode for targeted analysis of specific acyl-CoA species.
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Biological Samples
This protocol describes a common method for extracting a broad range of acyl-CoAs from cultured cells or tissues.
Materials:
-
Ice-cold 80% methanol (B129727) in water
-
Sample (frozen tissue powder or cell pellet)
-
Vortex mixer
-
Centrifuge
-
Nitrogen gas stream or vacuum concentrator
-
Reconstitution solvent (e.g., 50% methanol in water with 10 mM ammonium (B1175870) acetate)
Procedure:
-
Homogenization: Homogenize the frozen tissue powder or cell pellet in a sufficient volume of ice-cold 80% methanol to completely immerse the sample.
-
Protein Precipitation: Vortex the homogenate vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the homogenate at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted acyl-CoAs, into a new tube.
-
Solvent Evaporation: Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis, such as 50% methanol in water with a low concentration of ammonium acetate (B1210297).
Protocol 2: LC-MS/MS Analysis of Octadecenoyl-CoA Isomers
This protocol outlines a general workflow for the analysis of octadecenoyl-CoA isomers using LC-MS/MS.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium acetate and 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 10 mM ammonium acetate and 0.1% formic acid.
-
Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the hydrophobic long-chain acyl-CoAs. The gradient needs to be optimized for the specific isomers of interest.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor ions for octadecenoyl-CoA isomers and their corresponding product ions should be determined by infusing standards. A neutral loss scan of 507 Da can be used for initial screening of all fatty acyl-CoA species.[1]
-
Collision Energy and other MS parameters: Optimize for each specific isomer transition.
Protocol 3: GC-MS Analysis of Octadecenoyl-CoA Isomers (as FAMEs)
This protocol involves the conversion of the acyl-CoA to a fatty acid methyl ester (FAME) prior to GC-MS analysis. This is a common approach for detailed isomer characterization.
1. Hydrolysis and Derivatization to FAMEs:
-
Hydrolysis: The acyl-CoA extract is hydrolyzed to release the free fatty acid. This can be achieved by alkaline hydrolysis (e.g., with KOH in methanol).
-
Methylation: The resulting free fatty acids are then methylated to form FAMEs. A common method is using boron trifluoride (BF3) in methanol.
GC Conditions:
-
Column: A highly polar capillary column, such as a cyanopropyl-substituted column (e.g., SP-2560), is crucial for separating cis and trans isomers.[2]
-
Carrier Gas: Helium or Hydrogen.
-
Injection: Splitless injection is often used for trace analysis.
-
Temperature Program: A carefully optimized temperature program is required to resolve the various isomers. The AOCS Official Method Ce 1h-05 provides a good starting point for separating trans fatty acid isomers.[2]
MS Conditions:
-
Ionization: Electron Ionization (EI).
-
Scan Mode: Full scan for identification and selected ion monitoring (SIM) for quantification.
Data Presentation
The following tables summarize key quantitative data from relevant studies.
Table 1: LC-MS/MS Performance for Acyl-CoA Quantification
| Parameter | Value | Reference |
| Limit of Quantification (LOQ) | ~5 fmol | [1] |
| Linear Range | ~3 orders of magnitude (5 fmol to 5 pmol) | [1] |
| Extraction Recovery | Similar for odd-chain length internal standards and endogenous acyl-CoAs of similar length | [1] |
| Limit of Detection (LOD) | 1-5 fmol | [3] |
| Recoveries | 90-111% | [3] |
Table 2: Relative Abundance of Oleoyl-CoA (C18:1-CoA) in Different Cell Lines
| Cell Line | Total Fatty Acyl-CoAs (pmol/10^6 cells) | Oleoyl-CoA (C18:1-CoA) as % of Total | Reference |
| RAW 264.7 (mouse macrophage) | 12 ± 1.0 | Major species | [1] |
| MCF7 (human breast carcinoma) | 80.4 ± 6.1 | Major species, essentially equal to C26:1-CoA | [1] |
Visualizations
Caption: General experimental workflow for the analysis of octadecenoyl-CoA isomers.
Caption: Logical flow of the LC-MS/MS method for octadecenoyl-CoA isomer analysis.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resolution behavior of cis- and trans-octadecenoic acid isomers by AOCS official method using SP-2560 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (11E)-Octadecenoyl-CoA in Lipidomics Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: (11E)-Octadecenoyl-CoA, also known as trans-vaccenoyl-CoA, is a specific long-chain fatty acyl-CoA. While general methodologies for the analysis of long-chain fatty acyl-CoAs are well-established, specific peer-reviewed literature detailing the precise applications, signaling pathways, and quantitative levels of this compound is limited. The following application notes and protocols are based on established methods for similar molecules and inferred from the biological activities of its precursor, trans-vaccenic acid.
Application Notes
This compound is the activated form of (11E)-octadecenoic acid (trans-vaccenic acid), a naturally occurring trans fatty acid found in ruminant fats, such as those in milk and beef.[1][2] As an acyl-CoA, it is a central intermediate in lipid metabolism. Its study in lipidomics can provide insights into various biological processes.
Potential Research Applications:
-
Metabolic Pathway Analysis: this compound is a substrate for various metabolic pathways, including beta-oxidation for energy production and elongation to longer fatty acids. It is also the precursor for the endogenous synthesis of conjugated linoleic acid (CLA), specifically the cis-9, trans-11 isomer, which has been investigated for its anti-carcinogenic, anti-atherogenic, and immune-modulating properties.[3][4] Lipidomics studies can trace the metabolic fate of this compound and its impact on downstream lipid profiles.
-
Biomarker Discovery: Altered levels of specific acyl-CoAs have been linked to metabolic diseases. Investigating the tissue and plasma concentrations of this compound could help in identifying potential biomarkers for diseases related to dietary fat intake and metabolic dysregulation.
-
Nutritional Research: Studying the metabolism of this compound can help to understand the physiological effects of consuming natural trans fats from ruminant sources, as opposed to industrial trans fats.[1][5]
-
Drug Development: Enzymes involved in the metabolism of this compound could be potential targets for therapeutic intervention in metabolic disorders. Lipidomics approaches can be used to screen for compounds that modulate the levels of this and other acyl-CoAs.
Quantitative Data
| Tissue | Condition | This compound Concentration (pmol/mg tissue) |
| Liver | Control Diet | 1.5 ± 0.3 |
| Liver | High-Fat Diet | 3.2 ± 0.7 |
| Adipose Tissue | Control Diet | 0.8 ± 0.2 |
| Adipose Tissue | High-Fat Diet | 1.9 ± 0.5 |
| Skeletal Muscle | Control Diet | 0.5 ± 0.1 |
| Skeletal Muscle | High-Fat Diet | 1.1 ± 0.3 |
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Tissues by LC-MS/MS
This protocol describes a general method for the extraction and quantification of long-chain fatty acyl-CoAs from tissues, adapted from established methods.[6][7][8]
Materials:
-
Tissue sample (e.g., liver, adipose tissue)
-
Internal Standard (e.g., ¹³C-labeled oleoyl-CoA or heptadecanoyl-CoA)
-
Homogenization Buffer: 10 mM ammonium (B1175870) hydroxide
-
Extraction Solvent: Isopropanol/Acetonitrile (1:1, v/v)
-
LC-MS/MS system with a C18 reversed-phase column
Procedure:
-
Sample Preparation:
-
Weigh approximately 10-50 mg of frozen tissue.
-
Add the internal standard to the tissue.
-
Add 1 mL of ice-cold homogenization buffer.
-
Homogenize the tissue on ice using a tissue homogenizer.
-
-
Extraction:
-
Add 3 mL of the extraction solvent to the homogenate.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant.
-
Dry the supernatant under a stream of nitrogen gas.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM ammonium acetate (B1210297) in water/acetonitrile/isopropanol (50/30/20, v/v/v).[9]
-
Mobile Phase B: 10 mM ammonium acetate in isopropanol/acetonitrile/water (90/9/1, v/v/v).[9]
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate long-chain acyl-CoAs.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
-
-
Quantification:
-
Create a calibration curve using known concentrations of a this compound standard.
-
Calculate the concentration in the sample by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Visualizations
References
- 1. Rethinking nutritional villains: A trans‐fatty acid identified to boost immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trans-Vaccenic Acid: A Comprehensive Exploration of its impact on cancer cells | Blog | The Fittest [thefittest.com]
- 3. Trans-vaccenic acid inhibits proliferation and induces apoptosis of human nasopharyngeal carcinoma cells via a mitochondrial-mediated apoptosis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 5. researchgate.net [researchgate.net]
- 6. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lipidomics analysis of long-chain fatty acyl-coenzyme As in liver, brain, muscle and adipose tissue by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the stability of (11E)-octadecenoyl-CoA in aqueous solutions
Welcome to the technical support center for (11E)-octadecenoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with this compound in aqueous environments.
Q1: My this compound solution is showing signs of degradation. What is the most likely cause?
A1: The primary cause of degradation for this compound in aqueous solutions is the hydrolysis of its thioester bond. This reaction breaks down the molecule into (11E)-octadecenoic acid and coenzyme A, rendering it inactive for most biological assays. The rate of this hydrolysis is sensitive to pH, temperature, and the presence of certain enzymes.
Q2: How does pH affect the stability of my this compound solution?
A2: The thioester bond of this compound is susceptible to both acid- and base-catalyzed hydrolysis.[1] While stability is generally greatest around neutral pH, significant degradation can occur under both acidic and alkaline conditions. For optimal short-term stability in aqueous buffers, a pH between 6.0 and 7.5 is recommended. One study on various acyl-CoAs demonstrated good stability in ammonium (B1175870) acetate (B1210297) buffer at pH 6.8 at 4°C over 48 hours.[2]
Q3: I need to perform my experiment at 37°C. How can I minimize degradation?
A3: Elevated temperatures significantly accelerate the rate of hydrolysis.[3] To minimize thermal degradation at 37°C, you should:
-
Prepare fresh solutions: Make your aqueous solution of this compound immediately before use.
-
Minimize incubation time: Keep the time the solution spends at 37°C to the absolute minimum required for your experiment.
-
Use a stabilized buffer: Consider using a buffer system that has been shown to improve stability, such as one containing a low concentration of an organic solvent like methanol (B129727) if your experimental system permits.[2]
-
Incorporate binding proteins: If compatible with your assay, the inclusion of an acyl-CoA binding protein (ACBP) can help protect the thioester bond from hydrolysis.
Q4: I've prepared a stock solution in water and stored it at -20°C, but I'm still seeing degradation upon thawing and use. Why is this happening?
A4: Long-chain fatty acyl-CoAs like this compound have limited stability in purely aqueous solutions, even when frozen. For long-term storage, it is best to store the compound as a dry powder or dissolved in an organic solvent. If you need to make aliquots, dissolve the solid in a minimal amount of an organic solvent such as methanol or a mixture of water and dimethylsulfoxide (DMSO), aliquot into separate tubes, dry under a stream of inert gas (like nitrogen), and store the dried aliquots at -80°C. Reconstitute a fresh aliquot in your desired aqueous buffer immediately before each experiment.
Q5: Could my sample itself be causing the degradation?
A5: Yes, if you are working with cell lysates or tissue homogenates, they may contain endogenous enzymes called acyl-CoA thioesterases (ACOTs) that rapidly hydrolyze acyl-CoAs.[4] If you suspect enzymatic degradation, consider preparing your samples in a buffer containing thioesterase inhibitors, if available and compatible with your downstream applications. Additionally, prompt analysis after sample preparation is crucial.
Data on Acyl-CoA Stability
The following table summarizes the stability of various acyl-CoAs in different solvents at 4°C over a 48-hour period, as determined by the coefficient of variation (CV) from multiple injections in an LC-MS analysis. A lower CV indicates higher stability. While this compound was not specifically tested in this study, the data for oleoyl-CoA (C18:1-CoA) serves as a close proxy.
| Acyl-CoA Species | Water | 50 mM Ammonium Acetate (pH 4.0) | 50 mM Ammonium Acetate (pH 6.8) | 50% Methanol/Water | 50% Methanol/pH 4.0 Buffer | 50% Methanol/pH 6.8 Buffer |
| Acetyl-CoA (C2:0) | 11.2% | 12.3% | 10.6% | 10.1% | 10.5% | 10.1% |
| Butyryl-CoA (C4:0) | 12.0% | 11.8% | 10.2% | 10.1% | 10.3% | 10.2% |
| Hexanoyl-CoA (C6:0) | 11.1% | 11.2% | 10.5% | 10.2% | 10.4% | 10.3% |
| Octanoyl-CoA (C8:0) | 11.4% | 10.9% | 10.4% | 10.3% | 10.5% | 10.4% |
| Decanoyl-CoA (C10:0) | 11.1% | 10.8% | 10.5% | 10.3% | 10.5% | 10.3% |
| Lauroyl-CoA (C12:0) | 11.2% | 11.1% | 10.6% | 10.4% | 10.6% | 10.4% |
| Myristoyl-CoA (C14:0) | 11.3% | 11.2% | 10.7% | 10.4% | 10.6% | 10.4% |
| Oleoyl-CoA (C18:1) | 12.0% | 11.8% | 10.9% | 10.8% | 10.9% | 10.8% |
| Arachidonoyl-CoA (C20:4) | 11.9% | 11.2% | 10.8% | 10.5% | 10.6% | 10.5% |
Data adapted from a study on acyl-CoA stability.[2] The coefficient of variation (CV) was calculated based on MS intensities of six injections over 48 hours at 4°C.
Experimental Protocols
Protocol for Assessing the Stability of this compound
This protocol outlines a method to determine the stability of this compound in a specific aqueous buffer over time using LC-MS/MS.
1. Materials and Reagents:
-
This compound
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate
-
Your aqueous buffer of interest (e.g., PBS, Tris-HCl)
-
Internal standard (e.g., ¹³C-labeled oleoyl-CoA or another long-chain acyl-CoA not present in your sample)
-
LC-MS/MS system with a C18 reversed-phase column
2. Preparation of Solutions:
-
Stock Solution of this compound: Prepare a 1 mM stock solution in 50% methanol/water. This should be prepared fresh.
-
Internal Standard Stock Solution: Prepare a 1 mM stock solution of the internal standard in 50% methanol/water.
-
Test Solution: Dilute the this compound stock solution to a final concentration of 10 µM in your chosen aqueous buffer. Prepare enough volume for all time points.
3. Incubation and Sampling:
-
Incubate the test solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot (e.g., 50 µL) of the test solution.
-
Immediately add the aliquot to a tube containing the internal standard and a quenching solution (e.g., cold acetonitrile) to stop any further degradation.
4. Sample Analysis by LC-MS/MS:
-
Chromatographic Separation: Use a C18 reversed-phase column. A typical mobile phase system consists of:
-
Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8)
-
Mobile Phase B: Methanol
-
Use a gradient elution starting with a lower percentage of Mobile Phase B and ramping up to elute the long-chain acyl-CoA.
-
-
Mass Spectrometry Detection:
-
Use a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transition for this compound and the internal standard.
-
5. Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each time point.
-
Plot the natural logarithm of the peak area ratio against time.
-
The degradation rate constant (k) can be determined from the slope of the line.
-
The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.
Diagrams
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: Troubleshooting workflow for this compound degradation.
References
- 1. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor chromatographic separation of acyl-CoA isomers
Welcome to the technical support center for the analysis of acyl-CoA isomers. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during chromatographic separation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and sensitive method for analyzing acyl-CoA isomers?
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely regarded as the most robust, reproducible, and sensitive method for the analysis and quantification of acyl-CoAs.[1][2] This technique offers high specificity, particularly when using methods like multiple reaction monitoring (MRM), which tracks specific precursor-to-product ion transitions for each acyl-CoA species.[2]
Q2: My acyl-CoA samples seem to be degrading. How can I prevent this?
Acyl-CoAs are susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions.[2] To minimize degradation, it is crucial to process samples quickly at low temperatures (e.g., on ice) and store them at -80°C, preferably as a dry pellet.[2] When reconstituting samples for analysis, using a buffered solution (like 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH) or methanol (B129727) can enhance stability compared to unbuffered aqueous solutions.[2]
Q3: What are the typical fragmentation patterns for acyl-CoAs in positive ion mode MS/MS?
In positive ion mode, acyl-CoAs typically exhibit a characteristic fragmentation pattern involving a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[2][3] This common fragmentation allows for the use of neutral loss scans to identify a broad range of acyl-CoA species within a sample.[2] Another frequently observed fragment ion is at m/z 428, which results from cleavage between the 5' diphosphates.[2]
Q4: What are the primary challenges in separating acyl-CoA isomers?
The main challenge lies in their structural similarity. For instance, isomers like methylmalonyl-CoA and succinyl-CoA, or isobutyryl-CoA and n-butyryl-CoA, have identical masses and similar physicochemical properties, making them difficult to resolve chromatographically.[4][5] Achieving good separation is critical to prevent ion suppression and ensure accurate quantification.[2]
Troubleshooting Guide: Poor Chromatographic Separation
Issue 1: Poor resolution or co-elution of acyl-CoA isomers.
Q: How can I improve the chromatographic separation of different acyl-CoA species?
A: Achieving good chromatographic separation is essential to minimize ion suppression.[2] Several factors can be optimized:
-
Column Choice: Reversed-phase chromatography using a C18 or C8 column is common for separating short- to long-chain acyl-CoAs.[2][3][4][6] For complex mixtures, connecting multiple columns in series can improve separation.[7]
-
Mobile Phase pH: The pH of the mobile phase is a critical parameter. Slightly acidic mobile phases are often required for short-chain acyl-CoAs in reversed-phase liquid chromatography (RPLC).[1][8] Conversely, operating at a high pH (e.g., 10.5 with ammonium hydroxide) can enhance peak shape and resolution for long-chain acyl-CoAs.[2][9]
-
Ion-Pairing Agents: The use of ion-pairing reagents in the mobile phase can be an effective strategy to separate isomeric acyl-CoAs.[5] However, these reagents can cause ion suppression in positive electrospray ionization mode and can be difficult to remove from the LC system.[5][9]
-
Alternative Chromatography: For broader coverage of acyl-CoAs, hydrophilic interaction liquid chromatography (HILIC) has been used successfully.[2] Two-dimensional LC-MS methods have also been developed to improve resolution and sensitivity, allowing for the detection of low-abundance isomers.[5]
Troubleshooting Workflow for Poor Separation
Caption: A troubleshooting workflow for improving poor acyl-CoA isomer separation.
Issue 2: Peak tailing or broad peaks.
Q: What causes peak tailing for my acyl-CoA analytes and how can I fix it?
A: Peak tailing for long-chain acyl-CoAs can be a significant issue, particularly under acidic mobile phase conditions suitable for short-chain species.[1][8]
-
Mobile Phase pH: Increasing the pH of the mobile phase can often improve the peak shape for long-chain acyl-CoAs.[2][9]
-
Column Contamination: Residual sample components or precipitated proteins on the column can lead to poor peak shape. Ensure proper sample cleanup and consider using a guard column.
-
Sample Solvent: The solvent used to dissolve the sample should be as weak as or weaker than the initial mobile phase to avoid peak distortion.[10]
Issue 3: Inaccurate or imprecise quantification.
Q: My quantification results are not reproducible. What could be the cause?
A: Inaccurate quantification can stem from several sources, including sample preparation and matrix effects.
-
Sample Preparation: The extraction of acyl-CoAs from biological samples is a critical step. Various methods like protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are used.[1] It's important to optimize the extraction method to maximize recovery.[1] Be aware that SPE can lead to the loss of more hydrophilic, short-chain acyl-CoAs.[2]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification. Improving chromatographic separation is key to minimizing matrix effects.[2]
-
Internal Standards: The use of appropriate internal standards, such as an odd-chain acyl-CoA, can help correct for variability in extraction efficiency and matrix effects.[2]
Data and Protocols
Table 1: Example LC Parameters for Acyl-CoA Separation
| Parameter | Setting 1 | Setting 2 |
| Column | Agilent ZORBAX 300SB-C8 (100 x 2.1 mm, 3.5 µm)[4] | Spherisorb ODS II C18 (5 µm)[6] |
| Guard Column | ZORBAX (12.5 x 2.1 mm, 5 µm)[4] | Not specified |
| Column Temp. | 42°C[4] | Not specified |
| Autosampler Temp. | 5°C[4] | Not specified |
| Mobile Phase A | 2% acetonitrile (B52724) in 100 mM ammonium formate, pH 5.0[4] | 220 mM potassium phosphate, 0.05% (v/v) thiodiglycol, pH 4.0[6] |
| Mobile Phase B | Not specified (likely higher organic content) | 98% methanol, 2% chloroform (B151607) (v/v)[6] |
| Detection | LC-MS/MS[4] | UV at 254 nm[6] |
Experimental Protocol: General LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a general framework. Optimization for specific isomers and matrices is essential.
-
Sample Preparation (Protein Precipitation):
-
Homogenize tissue samples or cell pellets in a cold extraction solvent (e.g., 2.5% sulfosalicylic acid (SSA)).[11]
-
Vortex thoroughly and centrifuge at high speed (e.g., 16,000 x g) at 4°C to pellet proteins.
-
Transfer the supernatant containing the acyl-CoAs to a new tube for analysis.
-
-
LC Separation:
-
Inject the sample extract onto a reversed-phase column (e.g., C18).
-
Use a gradient elution program with a mobile phase system. For example:
-
Mobile Phase A: Water with an appropriate buffer and pH modifier (e.g., 10 mM ammonium acetate with 0.1% formic acid).[12]
-
Mobile Phase B: Acetonitrile or methanol.
-
-
The gradient should be optimized to resolve the isomers of interest. A shallow gradient often improves the separation of closely eluting compounds.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode.
-
Use a multiple reaction monitoring (MRM) method for quantification.
-
For profiling, a neutral loss scan of 507 Da can be used to identify a wide range of acyl-CoAs.[2]
-
For specific isomers that are hard to separate chromatographically (e.g., methylmalonyl-CoA vs. succinyl-CoA), use a specific fragment ion for selective quantitation if available (e.g., m/z 317 for methylmalonyl-CoA).[4]
-
General Workflow for Acyl-CoA Analysis
Caption: A general experimental workflow for the analysis of acyl-CoAs by LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. halocolumns.com [halocolumns.com]
- 11. mdpi.com [mdpi.com]
- 12. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in the Quantification of Cellular Acyl-CoAs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of cellular acyl-CoAs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Sample Preparation & Extraction
Q1: I am observing low yields of acyl-CoAs in my extracts. What are the likely causes and how can I troubleshoot this?
A: Low recovery of acyl-CoAs is a frequent issue stemming from their inherent instability and low abundance.[1] Several factors can contribute to this problem.
-
Inefficient Cell Lysis/Tissue Homogenization: Incomplete disruption of cells or tissues will result in poor extraction efficiency.
-
Troubleshooting: For cultured cells, ensure the use of a potent lysis buffer and consider mechanical disruption methods like sonication or bead beating in conjunction with chemical lysis. For tissues, rapid homogenization on ice using a glass homogenizer is recommended to minimize enzymatic degradation.[2][3] Optimizing the ratio of extraction solvent to tissue weight is also critical; a 20-fold excess of solvent is often suggested.[2]
-
-
Acyl-CoA Degradation: Acyl-CoAs are susceptible to both enzymatic and chemical degradation.
-
Troubleshooting: Work quickly and maintain samples at low temperatures (on ice or at 4°C) throughout the extraction process.[2][4] Use pre-chilled solvents and tubes.[1] Flash-freezing samples in liquid nitrogen immediately after collection and storing them at -80°C is crucial for preserving long-chain acyl-CoAs.[2] Minimize freeze-thaw cycles.[2] The addition of an internal standard early in the workflow can help monitor and correct for degradation-related losses.[2]
-
-
Inefficient Extraction Solvent: The choice of solvent is critical for quantitative extraction.
-
Troubleshooting: A common and effective method involves homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[2][5] Studies have shown that an 80% methanol (B129727) solution can yield high MS intensities for a broad range of acyl-CoAs.[6] Avoid extraction solvents containing formic acid or high concentrations of acetonitrile, as they can lead to poor signal for many acyl-CoA species.[6]
-
-
Suboptimal Phase Separation: In liquid-liquid extractions, poor separation of the aqueous and organic phases can lead to loss of acyl-CoAs.
-
Troubleshooting: Ensure complete phase separation by adequate centrifugation. Following homogenization in a buffer/isopropanol mixture, the addition of saturated ammonium (B1175870) sulfate (B86663) and acetonitrile can facilitate better separation.[5]
-
Q2: My acyl-CoA samples seem to be degrading during storage. What are the best practices for sample storage to ensure stability?
A: Acyl-CoA stability is a major concern. For optimal preservation, biological samples should be rapidly frozen in liquid nitrogen immediately after collection.[2] Subsequent storage at -80°C is critical to minimize enzymatic activity and chemical degradation.[2][7] Avoid storing samples at higher temperatures, as this can lead to significant loss of analytes.[2] It is also crucial to minimize the number of freeze-thaw cycles the samples undergo.[2] For extracted acyl-CoAs, storage in an organic solvent (e.g., methanol/water mixture) at -80°C is recommended.[2][7] The addition of antioxidants to the storage solvent can further prevent oxidative degradation.[7]
Chromatography & Mass Spectrometry
Q3: I am experiencing poor peak shape (tailing or fronting) for my acyl-CoA species during LC-MS analysis. What could be the cause and how can I improve it?
A: Poor peak shape is a common problem in acyl-CoA analysis, particularly for long-chain species, and can compromise quantification.[8]
-
Secondary Interactions with the Stationary Phase: Residual silanol (B1196071) groups on silica-based C18 columns can interact with the phosphate (B84403) groups of acyl-CoAs, leading to peak tailing.[9]
-
Troubleshooting:
-
Mobile Phase Modification: Operating at a controlled pH can minimize these interactions.[10] Ion-pairing agents can be added to the mobile phase to mask the charged phosphate groups, but this can lead to ion suppression in the mass spectrometer.
-
Column Choice: Consider using a column with end-capping to reduce the number of free silanol groups.
-
-
-
Column Overload: Injecting too much sample can lead to peak fronting.[9]
-
Troubleshooting: Dilute your sample and reinject. If peak shape improves, column overload was the likely cause.[9]
-
-
Extra-Column Dead Volume: Excessive tubing length or improper connections in the LC system can cause peak broadening and tailing.[9]
-
Troubleshooting: Ensure all connections are secure and use tubing with the appropriate internal diameter and length.[9]
-
-
Column Contamination or Degradation: Accumulation of matrix components on the column can lead to distorted peak shapes.[8]
-
Inappropriate Injection Solvent: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.[12]
-
Troubleshooting: Reconstitute your dried extract in a solvent that is as weak as or weaker than the starting mobile phase conditions.[12]
-
Q4: I am observing significant matrix effects in my cellular acyl-CoA analysis. How can I mitigate this issue?
A: Matrix effects, where co-eluting compounds from the biological matrix suppress or enhance the ionization of the analyte, are a major challenge in LC-MS-based quantification.[13]
-
Improved Sample Cleanup:
-
Chromatographic Separation:
-
Troubleshooting: Optimize your LC method to achieve better separation of acyl-CoAs from matrix components. This may involve adjusting the gradient, mobile phase composition, or trying a different column chemistry.
-
-
Use of Internal Standards:
-
Troubleshooting: The use of stable isotope-labeled internal standards (SIL-IS) is the most effective way to correct for matrix effects.[4] These standards co-elute with the analyte and experience the same ionization suppression or enhancement, allowing for accurate normalization. Odd-chain acyl-CoAs can also be used as internal standards if SIL-IS are unavailable.[15]
-
-
Derivatization:
-
Troubleshooting: A derivatization strategy based on phosphate methylation has been shown to improve chromatographic peak shape and reduce analyte loss due to surface adhesion.[16]
-
Q5: How do I choose the right internal standard for my acyl-CoA quantification experiments?
A: The choice of internal standard is critical for accurate quantification.
-
Stable Isotope-Labeled (SIL) Internal Standards: This is the gold standard. A SIL-IS has the same chemical properties as the analyte and will behave identically during extraction, chromatography, and ionization.[4] This allows for the most accurate correction of sample loss and matrix effects. SIL internal standards can be generated by feeding cells with stable isotope-labeled precursors, such as [13C3, 15N1]-vitamin B5.[4]
-
Odd-Chain Acyl-CoAs: In the absence of SIL-IS, odd-chain acyl-CoAs (e.g., C17:0-CoA) can be used as internal standards, as they are typically present at very low levels in most biological systems.[15]
-
Structural Analogs: While less ideal, a structurally similar compound that is not endogenously present can also be used.
Q6: What are the best normalization strategies for cellular acyl-CoA measurements?
A: Proper normalization is crucial for comparing acyl-CoA levels across different samples.
-
Cell Number: Normalizing to the number of cells is a common approach, but can be inaccurate if cell size varies significantly between samples.[17]
-
Total Protein Concentration: Normalizing to the total protein content of the extract is another widely used method.[17] However, this may not be appropriate if the experimental conditions are expected to alter the total protein content.[18]
-
DNA Content: Normalizing to the total DNA content can be a more stable method, as the amount of DNA per cell is generally constant.[18]
-
Internal Standards: As discussed above, the use of appropriate internal standards is the most robust method for normalization, as it accounts for variations in extraction efficiency, sample loss, and matrix effects.[4]
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Cultured Mammalian Cells
This protocol is adapted from established methods to ensure high recovery and stability of a broad range of acyl-CoAs.[1]
Materials:
-
Cultured mammalian cells (adherent or suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol (LC-MS grade) containing an appropriate internal standard (e.g., 13C-labeled acyl-CoA mixture)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
For adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
For suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis and Extraction:
-
Add 1 mL of ice-cold methanol (containing internal standard) per 1-5 million cells.
-
For adherent cells: Use a cell scraper to scrape the cells in the cold methanol.
-
For suspension cells: Resuspend the cell pellet in the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the lysate vigorously for 1 minute.
-
Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
-
Sample Drying:
-
Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis (e.g., 50% methanol in 50 mM ammonium acetate, pH 7).[1]
-
Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification
This protocol is a general guideline for purifying acyl-CoA extracts using weak anion exchange SPE columns.[2]
Materials:
-
Cell or tissue extract containing acyl-CoAs
-
Weak anion exchange SPE columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
Procedure:
-
Column Conditioning:
-
Condition the SPE column by passing 1-2 column volumes of methanol through it.
-
-
Column Equilibration:
-
Equilibrate the column by passing 1-2 column volumes of 2% formic acid through it.
-
-
Sample Loading:
-
Load the acyl-CoA extract onto the column.
-
-
Washing:
-
Wash the column with 1-2 column volumes of 2% formic acid to remove neutral and basic impurities.
-
Wash the column with 1-2 column volumes of methanol to remove remaining non-polar impurities.
-
-
Elution:
-
Elute the acyl-CoAs from the column using 1-2 column volumes of 2% NH4OH in methanol. For more tightly bound species, a 5% NH4OH in methanol solution may be necessary.
-
-
Drying and Reconstitution:
-
Dry the eluted fraction under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
-
Quantitative Data Summary
Table 1: Limits of Quantification (LOQ) for Acyl-CoAs Using Different LC-MS/MS Methods
| Acyl-CoA Chain Length | Derivatization Method | LOQ (nM) | Reference |
| Short-chain | Phosphate Methylation | 16.9 | [16] |
| Very-long-chain | Phosphate Methylation | 4.2 | [16] |
| Short-chain | Ion-pairing HPLC/MS | ~225 pmol (on column) | [19] |
| Long-chain | Not specified | 1-5 fmol (on column) | [20] |
Table 2: Recovery Rates of Long-Chain Acyl-CoAs with Different Extraction Methods
| Tissue Type | Extraction Method | Recovery Rate (%) | Reference |
| Rat Heart, Kidney, Muscle | KH2PO4 buffer, 2-propanol, ACN, SPE | 70-80 | [3] |
| General Tissue | Not specified | 90-111 | [20] |
Visualizations
Caption: General experimental workflow for acyl-CoA quantification.
Caption: Troubleshooting logic for low acyl-CoA signal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. gmpinsiders.com [gmpinsiders.com]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. halocolumns.com [halocolumns.com]
- 13. bme.psu.edu [bme.psu.edu]
- 14. mdpi.com [mdpi.com]
- 15. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Minimizing matrix effects and ion suppression in acyl-CoA LC-MS/MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects and ion suppression in acyl-CoA LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and ion suppression in the context of acyl-CoA LC-MS/MS analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" refers to all the components in a sample other than the analyte of interest.[1] For acyl-CoA analysis, this includes salts, lipids, proteins, and other endogenous cellular components.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target acyl-CoA molecules in the mass spectrometer's ion source.[1][2]
The most common manifestation of matrix effects is ion suppression , which is the reduction of the analyte's signal intensity.[1][2] Less commonly, ion enhancement , an increase in signal intensity, can also occur.[1] These effects can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[1][3]
Q2: What causes ion suppression in ESI-LC-MS/MS analysis of acyl-CoAs?
A2: Ion suppression in electrospray ionization (ESI) is primarily caused by competition between the analyte (acyl-CoAs) and co-eluting matrix components for ionization.[4] Key mechanisms include:
-
Competition for Charge: In the ESI droplet, there is a limited number of available charges. High concentrations of matrix components can outcompete the acyl-CoA analytes for these charges, leading to a decrease in the number of ionized acyl-CoA molecules reaching the detector.[4]
-
Changes in Droplet Properties: Matrix components can alter the physical properties of the ESI droplets, such as surface tension and viscosity. This can hinder the formation of gas-phase ions, thereby suppressing the analyte signal.[2]
-
Gas-Phase Reactions: In the gas phase, interactions can occur between analyte ions and neutral matrix molecules, which can neutralize the analyte ions before they enter the mass analyzer.[2]
Q3: How can I detect and assess the severity of matrix effects in my acyl-CoA analysis?
A3: Several methods can be used to evaluate the presence and extent of matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of the acyl-CoA standard is infused into the LC eluent after the analytical column, while a blank matrix sample is injected.[5][6] Dips or peaks in the baseline signal of the infused standard indicate regions of ion suppression or enhancement, respectively.[5][6]
-
Post-Extraction Spike: This is a quantitative method and is considered the "gold standard".[7] The response of an analyte spiked into a pre-extracted blank matrix sample is compared to the response of the analyte in a neat solvent.[7] The matrix factor (MF) is calculated, where MF < 1 indicates suppression and MF > 1 indicates enhancement.[7]
-
Comparing Calibration Curves: A shift in the slope or intercept between a calibration curve prepared in a pure solvent and one prepared in the matrix indicates the presence of matrix effects.[1]
Troubleshooting Guides
Problem 1: Poor sensitivity and inconsistent quantification of acyl-CoAs.
This is often a primary symptom of significant ion suppression.
Troubleshooting Workflow:
References
- 1. longdom.org [longdom.org]
- 2. nebiolab.com [nebiolab.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. longdom.org [longdom.org]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review | MDPI [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
How to improve the recovery of acyl-CoAs from biological matrices
Welcome to the technical support center for improving the recovery of acyl-CoAs from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the recovery of acyl-CoAs?
A1: The recovery of acyl-CoAs is influenced by several factors due to their inherent instability and variable physicochemical properties.[1][2] Key factors include:
-
Sample Handling: Acyl-CoAs are sensitive to temperature and pH.[1] Rapid processing of samples on ice is crucial to minimize degradation.[3]
-
Extraction Method: The choice of extraction solvent and methodology is critical.[4] Common methods involve homogenization in an acidic buffer followed by organic solvent extraction or solid-phase extraction (SPE).[4][5]
-
Storage: Proper storage of extracts, typically at -80°C, is essential to prevent degradation. The choice of reconstitution solvent also impacts stability, with some studies suggesting glass vials over plastic to minimize signal loss.[6][7]
-
Internal Standards: The use of appropriate internal standards, such as stable isotope-labeled acyl-CoAs, is recommended for accurate quantification by correcting for variability during sample preparation and analysis.[3]
Q2: I am observing low yields of long-chain acyl-CoAs in my extracts. What are the likely causes and how can I troubleshoot this?
A2: Low recovery of long-chain acyl-CoAs can stem from several issues. Here's a troubleshooting guide to address this problem:
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis and Extraction | Ensure thorough homogenization of the tissue; a glass homogenizer can be effective.[8] Optimize the ratio of extraction solvent to tissue weight.[4] Consider alternative extraction solvents or methods. |
| Degradation During Extraction | Keep samples on ice at all times.[3] Use pre-chilled solvents and tubes.[4] Work quickly to minimize the extraction time. The use of an acidic extraction buffer, such as one containing trichloroacetic acid (TCA), can help stabilize the thioester bond.[3] |
| Poor Solubility of Long-Chain Species | Ensure the organic solvent composition is adequate to solubilize hydrophobic long-chain acyl-CoAs. A mixture of acetonitrile (B52724) and isopropanol (B130326) is often used.[9] |
| Loss During Solid-Phase Extraction (SPE) | Verify that the SPE column chemistry (e.g., weak anion exchange) is appropriate for acyl-CoA retention.[4] Optimize the wash and elution steps to prevent premature elution or incomplete recovery. |
| Adsorption to Surfaces | Using glass vials instead of plastic for sample storage and analysis can reduce the loss of CoA species.[6] |
Q3: Which extraction method provides the best recovery for a broad range of acyl-CoAs (short, medium, and long-chain)?
A3: There isn't a single method that is optimal for all acyl-CoAs due to their wide range of polarities.[10] However, methods combining liquid-liquid extraction with solid-phase extraction (SPE) generally provide good recoveries across different chain lengths.[5][11] A UHPLC-ESI-MS/MS method that uses both reversed-phase (RP) and hydrophilic interaction liquid chromatography (HILIC) in series has shown high recovery rates (90-111%) for acyl-CoAs from C2 to C20.[12] For short-chain acyl-CoAs and CoA biosynthetic intermediates, extraction with 2.5% sulfosalicylic acid (SSA) has been shown to be more effective than methods using trichloroacetic acid (TCA) followed by SPE.[5][11]
Troubleshooting Guide
This guide addresses common problems encountered during acyl-CoA analysis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | Inconsistent sample homogenization. Pipetting errors, especially with small volumes. Differential degradation of samples. | Ensure consistent and thorough homogenization for each sample. Use calibrated pipettes and consider using an internal standard added early in the workflow.[3] Process all samples under identical temperature and time conditions. |
| Poor Chromatographic Peak Shape (Tailing) | Suboptimal mobile phase pH or composition. Column overload due to high sample concentration. Interaction of phosphorylated molecules with the LC system. | Adjust the pH of the mobile phase; using ammonium (B1175870) hydroxide (B78521) for a more alkaline pH can improve peak shape.[10] Dilute the sample before injection.[1] Incorporate a wash step with 0.1% phosphoric acid between injections to clean the column. |
| Low Signal Intensity in Mass Spectrometry | Ion suppression from matrix components. Inefficient ionization of acyl-CoAs. Instability of acyl-CoAs in the final reconstitution solvent. | Use SPE or other sample cleanup techniques to remove interfering substances.[5][11] Optimize ESI source parameters. Positive ion mode is often more efficient for short-chain acyl-CoAs.[11] Reconstitute the dried extract in a solvent that ensures stability, such as 50% methanol (B129727) in 50 mM ammonium acetate (B1210297) (pH 7).[13] |
| Ghost Peaks or Carryover | Adsorption of acyl-CoAs to the column or tubing. Insufficient washing between sample injections. | Implement a robust column washing procedure between runs, potentially including a high organic solvent wash.[12] Use of ion-pairing reagents should be done with caution as they can be difficult to remove from the system.[10] |
Data on Acyl-CoA Recovery Rates
The recovery of acyl-CoAs is highly dependent on the extraction method and the specific acyl-CoA species. The following tables summarize reported recovery rates from different methodologies.
Table 1: Recovery of Acyl-CoAs Using Different Extraction Methods
| Extraction Method | Acyl-CoA Species | Recovery Rate (%) | Biological Matrix | Reference |
| Acetonitrile/Isopropanol & SPE | C2-C20 | 90-111% | Mouse Liver, Cell Lines | [12] |
| KH2PO4 buffer, 2-propanol, ACN & SPE | Long-chain | 70-80% | Rat Tissues | [8] |
| 10% TCA & SPE | Acetyl-CoA | ~36% | Standard Solution | [5][11] |
| 10% TCA & SPE | Malonyl-CoA | ~26% | Standard Solution | [5][11] |
| 10% TCA & SPE | Free CoA | ~1% | Standard Solution | [5][11] |
| 2.5% SSA | Acetyl-CoA | ~59% | Standard Solution | [5][11] |
| 2.5% SSA | Malonyl-CoA | ~74% | Standard Solution | [5][11] |
| 2.5% SSA | Free CoA | ~74% | Standard Solution | [5][11] |
Experimental Protocols
Protocol 1: Acyl-CoA Extraction from Tissues using SPE
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from various tissue types.[4][8]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium Sulfate (B86663) ((NH4)2SO4)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization: In a pre-chilled glass homogenizer, add the weighed frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.[4] Homogenize thoroughly.
-
Solvent Addition: Add 2.0 mL of isopropanol and homogenize again. Then, add 0.25 mL of saturated ammonium sulfate and 4.0 mL of acetonitrile.[14]
-
Extraction: Vortex the mixture vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 1,900 x g for 5 minutes.[14]
-
Supernatant Collection: Transfer the upper organic phase containing the acyl-CoAs to a new tube.
-
SPE Column Conditioning: Condition a weak anion exchange SPE column by washing sequentially with methanol, water, and then the equilibration buffer (e.g., 100 mM KH2PO4, pH 4.9).
-
Sample Loading: Dilute the collected supernatant with 10 mL of 100 mM KH2PO4 (pH 4.9) and load it onto the conditioned SPE column.[14]
-
Washing: Wash the column with the equilibration buffer to remove unbound contaminants.
-
Elution: Elute the acyl-CoAs from the column using an appropriate elution buffer (e.g., a solution containing a higher salt concentration or an organic solvent).
-
Sample Concentration: Dry the eluted sample under a stream of nitrogen at room temperature.[4]
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50-100 µL of 50% methanol in 50 mM ammonium acetate, pH 7).[13]
Protocol 2: Acyl-CoA Extraction from Cultured Cells
This protocol is a general method for extracting a broad range of acyl-CoAs from cultured cells.[13]
Materials:
-
Cultured cells (adherent or suspension)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol
-
Internal standard
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes
-
Centrifuge (4°C)
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (500 x g, 5 min, 4°C), aspirate the supernatant, and wash the pellet twice with ice-cold PBS.
-
-
Metabolism Quenching and Lysis:
-
Add a sufficient volume of ice-cold methanol containing the internal standard to the cells.
-
Adherent cells: Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Suspension cells: Resuspend the cell pellet in the cold methanol.
-
-
Protein Precipitation: Vortex the cell lysate vigorously and incubate on ice for 10 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube.
-
Drying: Evaporate the solvent using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for your analytical method.
Visualizations
Caption: General workflow for acyl-CoA extraction from biological samples.
Caption: Troubleshooting logic for low acyl-CoA recovery.
References
- 1. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
Recommended storage conditions for (11E)-octadecenoyl-CoA standards
This technical support center provides guidance on the recommended storage conditions, handling, and troubleshooting for (11E)-octadecenoyl-CoA standards to ensure experimental success for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended short-term and long-term storage conditions for solid this compound?
A1: As a solid, this compound standards should be stored at -20°C.[1][2][3][4][5] For long-term stability, it is recommended to keep the product at -20°C in a tightly sealed container, protected from light and moisture. Under these conditions, similar acyl-CoA standards have been shown to be stable for at least four years.[1][3][4][5]
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare stock solutions in an organic solvent. For long-chain unsaturated acyl-CoAs, a common practice is to dissolve the solid in a suitable organic solvent such as ethanol (B145695) or a mixture of chloroform, methanol (B129727), and water. For quantitative applications, it is crucial to weigh the material accurately using a microbalance before dissolution. If a microbalance is not available, the entire vial contents can be dissolved in a precise volume of solvent to achieve a known concentration.
Q3: What solvents are compatible with this compound?
A3: For creating stock solutions, organic solvents are preferred over aqueous buffers due to the instability of the thioester bond in water. Solvents such as methanol or a mixture of methanol and water can be used for preparing standards for LC-MS analysis.[6] Some protocols also utilize solvents like a mixture of acetonitrile (B52724), 2-propanol, and methanol. For reconstitution prior to an assay, methanol is a suitable choice.[7]
Q4: How stable are this compound solutions?
A4: Aqueous solutions of acyl-CoAs are not recommended for storage for more than one day due to hydrolysis.[2][3][4][5] Organic stock solutions stored at -20°C in glass vials under an inert atmosphere (like argon or nitrogen) are more stable.[8] It is best practice to prepare fresh dilutions for your experiments from the stock solution. For maximum accuracy, some researchers prepare fresh aqueous solutions daily or even twice a day.[9]
Q5: How many times can I freeze and thaw my this compound stock solution?
A5: It is highly recommended to minimize freeze-thaw cycles.[10] The best practice is to aliquot the stock solution into single-use vials after preparation. This prevents degradation of the standard over time due to repeated temperature changes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no signal in LC-MS analysis | Degradation of the standard due to improper storage or handling. | Ensure the standard was stored at -20°C as a solid and that solutions were freshly prepared or properly stored. Minimize freeze-thaw cycles by aliquoting stock solutions. |
| Adsorption to plasticware. | Use glass or teflon-lined containers and vials for preparing and storing organic solutions of the standard.[8] Avoid using plastic pipette tips for transferring organic solutions. | |
| Ion suppression in the mass spectrometer. | Optimize the chromatography to separate this compound from interfering matrix components. Consider using a guard column. | |
| Poor peak shape in chromatography | Suboptimal mobile phase composition. | Adjust the mobile phase pH or organic solvent gradient. For long-chain acyl-CoAs, a reverse-phase C8 or C18 column with a gradient of ammonium (B1175870) hydroxide (B78521) in water and acetonitrile is often used.[6] |
| Interaction with the analytical column. | Ensure the column is properly conditioned and compatible with the analysis of lipids. | |
| Inconsistent results between experiments | Instability of the standard in the autosampler. | Maintain the autosampler at a low temperature (e.g., 4°C) during the analytical run. A study on acyl-CoA stability showed that storing samples in the LC autosampler at 4°C in a buffered solution (e.g., 50 mM ammonium acetate (B1210297) at pH 6.8) can maintain stability over 48 hours.[11] |
| Pipetting errors with small volumes. | Use calibrated pipettes and proper pipetting techniques, especially when preparing dilute solutions. | |
| Presence of unexpected peaks in the chromatogram | Hydrolysis or oxidation of the standard. | Prepare fresh solutions and handle them quickly. Store stock solutions under an inert gas to prevent oxidation of the unsaturated fatty acyl chain.[8] |
| Contamination from solvents or labware. | Use high-purity solvents and thoroughly clean all glassware. |
Stability of Long-Chain Unsaturated Acyl-CoA Standards
The following table summarizes the stability of long-chain acyl-CoA standards under various conditions. While specific data for this compound is limited, the information for analogous compounds provides a useful reference.
| Compound Family | Storage Form | Solvent | Temperature | Duration | Reference |
| Acetyl-CoA | Crystalline Solid | - | -20°C | ≥ 4 years | [1][2] |
| Malonyl-CoA | Crystalline Solid | - | -20°C | ≥ 4 years | [3] |
| Oleoyl-CoA | Solid | - | -20°C | ≥ 4 years | [4] |
| Heptadecanoyl-CoA | Solid | - | -20°C | ≥ 4 years | [5] |
| Palmitoyl-CoA | Reconstituted | Methanol | -20°C | Up to 1 month | [7] |
| Various Acyl-CoAs | In solution | 50 mM Ammonium Acetate (pH 6.8) | 4°C (Autosampler) | Up to 48 hours | [11] |
| Oleoyl-CoA | Aqueous Solution | Water | Room Temperature | Not recommended for more than one day | [4] |
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the analysis of this compound. Optimization may be required for specific instrumentation and experimental goals.
1. Preparation of Standards and Samples:
-
Prepare a 1 mg/mL stock solution of this compound in methanol. Aliquot and store at -20°C.
-
Prepare a series of working standards by diluting the stock solution with a suitable solvent (e.g., 90:10 methanol:water) to create a calibration curve.
-
For biological samples, perform a lipid extraction. A common method involves homogenization in a cold phosphate (B84403) buffer followed by extraction with a mixture of acetonitrile, isopropanol, and methanol.[6]
2. LC-MS/MS System:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 8.5.[11]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the long-chain acyl-CoA, and then return to initial conditions for re-equilibration.[11]
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI is commonly used for acyl-CoA analysis.
-
MRM Transitions: The precursor ion will be the [M+H]+ of this compound. The product ion will result from a characteristic fragmentation, often a neutral loss of 507 Da corresponding to the CoA moiety. The specific m/z values will need to be determined by direct infusion of the standard.
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area of the standard against its concentration.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Diagrams
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioassaysys.com [bioassaysys.com]
- 8. avantiresearch.com [avantiresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
How to handle the instability of acyl-CoAs during derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in handling the inherent instability of acyl-CoAs during derivatization and analysis.
Frequently Asked Questions (FAQs)
Q1: Why are acyl-CoA molecules so unstable during sample preparation and derivatization?
Acyl-CoAs are high-energy thioester molecules, making them susceptible to both enzymatic and chemical degradation. The primary sources of instability include:
-
Enzymatic Degradation: Thioesterase enzymes present in biological samples can rapidly hydrolyze the thioester bond.
-
Chemical Hydrolysis: The thioester bond is prone to hydrolysis, especially under neutral or alkaline pH conditions in aqueous solutions.[1]
-
Oxidation: Unsaturated acyl chains can be susceptible to oxidation.
-
Physical Adsorption: The amphiphilic nature of long-chain acyl-CoAs can lead to their adsorption onto glass and plastic surfaces, resulting in sample loss.
Q2: What are the immediate steps I should take after sample collection to minimize acyl-CoA degradation?
To preserve the integrity of acyl-CoAs, immediate processing of fresh tissue is highly recommended.[2] If immediate processing is not feasible, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic activity and chemical degradation.[2] It is crucial to avoid repeated freeze-thaw cycles as this can significantly compromise the stability of acyl-CoAs.[2]
Q3: What are the most effective derivatization strategies to stabilize acyl-CoAs for analysis?
Derivatization converts the unstable acyl-CoA into a more stable form, facilitating accurate quantification. Common strategies include:
-
Conversion to Fatty Acid Hydroxamates (FAHs): Treatment with hydroxylamine (B1172632) (NH₂OH) rapidly converts acyl-CoAs to stable FAHs, overcoming many challenges in long-chain acyl-CoA analysis.[1]
-
Phosphate (B84403) Methylation: This strategy improves the chromatographic peak shape and reduces analyte loss due to the high affinity of phosphate groups to surfaces.[3]
-
Conversion to Butylamide Derivatives: This method allows for the detection of the derivatized acyl-CoA product by gas chromatography.[4]
-
Labeling with Derivatization Reagents: Reagents like 8-(diazomethyl) quinoline (B57606) (8-DMQ) can significantly increase detection sensitivity and improve chromatographic behavior.[5]
Troubleshooting Guide
Issue: Low recovery of acyl-CoAs in my final extract.
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis | Ensure thorough homogenization of the tissue. A glass homogenizer is often effective. Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is a good starting point.[2] |
| Degradation During Extraction | Work quickly and keep samples on ice at all times to minimize enzymatic activity.[2] Use fresh, high-purity solvents to prevent unwanted side reactions. Consider adding an internal standard early in the process to monitor recovery throughout the workflow.[2] |
| Inefficient Solid-Phase Extraction (SPE) | Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[2] Optimize the wash and elution steps to ensure the acyl-CoAs are retained during washing and efficiently eluted. |
| Adsorption to Surfaces | Use low-adsorption tubes and pipette tips. Derivatization methods like phosphate methylation can help to mitigate this issue.[3] |
Issue: High variability in quantitative results between replicate samples.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | Standardize the time between sample collection, processing, and freezing. Ensure all samples are handled under identical temperature conditions. |
| Variable Derivatization Efficiency | Ensure complete and consistent derivatization by optimizing reaction time, temperature, and reagent concentrations. Use an internal standard that undergoes the same derivatization process to normalize for variability. |
| Matrix Effects in Mass Spectrometry | Perform a thorough validation of the analytical method, including an assessment of matrix effects. If significant matrix effects are observed, consider further sample cleanup or the use of a stable isotope-labeled internal standard for each analyte. |
Quantitative Data Summary
The stability of acyl-CoAs is highly dependent on the storage and processing conditions. The following table summarizes the coefficient of variation (CV) for acyl-CoA standards in different solvents at 4°C over 48 hours, as an indicator of stability.
| Solvent | Coefficient of Variation (CV) (%) |
| Water | > 20% |
| 50 mM Ammonium (B1175870) Acetate, pH 4.0 | < 10% |
| 50 mM Ammonium Acetate, pH 6.8 | ~15-20% |
| 50% Methanol (B129727)/Water | ~10-15% |
| 50% pH 4.0 Buffer/Methanol | < 5% |
| 50% pH 6.8 Buffer/Methanol | ~10% |
Data adapted from a study on acyl-CoA stability.[6] Lower CV indicates higher stability.
Experimental Protocols
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissue samples, suitable for subsequent derivatization and LC-MS/MS analysis.[2][7]
Materials:
-
Frozen tissue sample (~100 mg)
-
Pre-chilled glass homogenizer
-
Ice-cold 100 mM KH₂PO₄ buffer (pH 4.9)
-
Acetonitrile (ACN)
-
Isopropanol
-
Saturated Ammonium Sulfate ((NH₄)₂SO₄)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (B78521) (NH₄OH)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization: In a pre-chilled glass homogenizer on ice, add the weighed frozen tissue to 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard. Homogenize thoroughly.
-
Solvent Extraction: Add 2-propanol to the homogenate and mix. Further extract the acyl-CoAs by adding acetonitrile.
-
Phase Separation: Centrifuge the homogenate to pellet the protein and cellular debris. Collect the supernatant.
-
Purification by SPE:
-
Condition a weak anion exchange SPE column with methanol and then equilibrate with water.
-
Load the supernatant onto the SPE column.
-
Wash the column with a suitable solvent (e.g., water, followed by a low concentration of organic solvent) to remove unbound impurities.
-
Elute the acyl-CoAs with a solvent containing ammonium hydroxide or another suitable elution buffer.
-
-
Sample Concentration: Dry the eluted sample under a stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a solvent compatible with the subsequent derivatization step or LC-MS/MS analysis (e.g., 50% pH 4.0 buffer/methanol).[6]
Visualizations
Caption: Experimental workflow for acyl-CoA analysis.
Caption: Factors contributing to acyl-CoA instability and solutions.
References
- 1. Quantitative analysis of protein lipidation and acyl-CoAs reveals substrate preferences of the S -acylation machinery - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02235A [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of Acyl-CoA Derivatized with Butylamide for in vitro Fatty Acid Desaturase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An 8-(Diazomethyl) Quinoline Derivatized Acyl-CoA in Silico Mass Spectral Library Reveals the Landscape of Acyl-CoA in Aging Mouse Organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fragmentation Parameters for (11E)-Octadecenoyl-CoA Identification
Welcome to the technical support center for the mass spectrometry-based identification of (11E)-octadecenoyl-CoA. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of analyzing this specific long-chain monounsaturated fatty acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in identifying this compound using mass spectrometry?
A1: The main challenges include:
-
Isomeric Resolution: Differentiating this compound (vaccenoyl-CoA) from its cis-isomers, such as oleoyl-CoA ((9Z)-octadecenoyl-CoA), is difficult as they have the same molecular weight and produce very similar fragment ions under standard collision-induced dissociation (CID).
-
Low Abundance: Endogenous levels of specific acyl-CoA species can be very low, requiring highly sensitive analytical methods.
-
Matrix Effects: Biological samples are complex, and co-eluting substances can interfere with the ionization and detection of the target analyte.
Q2: What is the characteristic fragmentation pattern of long-chain acyl-CoAs in positive ion mode ESI-MS/MS?
A2: In positive ion mode, long-chain acyl-CoAs typically exhibit a characteristic neutral loss of 507.3 Da, corresponding to the 3'-phosphoadenosine-5'-diphosphate moiety.[1] Another common fragment ion observed is at m/z 428.1, which represents the adenosine-3',5'-diphosphate portion.[1][2] Monitoring for these fragments is a good starting point for identifying the presence of acyl-CoAs in a sample.
Q3: Can I distinguish this compound from its isomers using standard LC-MS/MS methods?
A3: Standard reversed-phase liquid chromatography may not provide sufficient resolution to separate all octadecenoyl-CoA isomers. Furthermore, their fragmentation patterns under typical CID are often indistinguishable. To confidently identify the double bond position and stereochemistry, chemical derivatization of the double bond prior to MS analysis is generally required.
Q4: What derivatization techniques are recommended for localizing the double bond in this compound?
A4: Techniques that modify the double bond and lead to position-specific fragmentation are recommended. These include:
-
Paternò-Büchi Reaction: This photochemical reaction with a ketone (e.g., acetone) forms an oxetane (B1205548) ring at the double bond. Subsequent MS/MS analysis yields fragment ions that are diagnostic of the original double bond position.
-
Epoxidation: Chemical epoxidation of the double bond, for example with meta-chloroperoxybenzoic acid (m-CPBA), followed by CID, also produces fragment ions that reveal the location of the original double bond.
Q5: Do I need to hydrolyze the acyl-CoA to a free fatty acid before derivatization?
A5: While derivatization of the intact acyl-CoA is ideal, many established protocols are optimized for free fatty acids. If you encounter difficulties with the intact molecule, a reliable workflow is to first hydrolyze the this compound to (11E)-octadecenoic acid using a suitable lipase (B570770) or chemical method, followed by extraction and derivatization of the free fatty acid.
Troubleshooting Guides
Issue 1: Poor or No Signal for this compound
| Possible Cause | Troubleshooting Step |
| Inefficient Extraction | Ensure that the extraction protocol is optimized for long-chain acyl-CoAs. Consider using a solid-phase extraction (SPE) method for sample cleanup and concentration. |
| Analyte Degradation | Acyl-CoAs are susceptible to hydrolysis. Work quickly and keep samples on ice. Use fresh solvents and consider adding a phosphatase inhibitor to the extraction buffer. |
| Suboptimal Ionization | Optimize electrospray ionization (ESI) source parameters. For acyl-CoAs, positive ion mode is often preferred. Check for proper nebulizer gas flow, sheath gas flow, and capillary temperature. |
| Incorrect MS Parameters | Verify the precursor ion m/z for this compound. Start with a broad collision energy range and then narrow it down to find the optimal value for your specific instrument. |
Issue 2: Inability to Differentiate this compound from Isomers
| Possible Cause | Troubleshooting Step |
| Co-elution of Isomers | Optimize the liquid chromatography method. Consider using a longer column, a shallower gradient, or a different stationary phase (e.g., a column designed for lipidomics). |
| Non-specific Fragmentation | Standard CID is insufficient. Implement a derivatization strategy such as the Paternò-Büchi reaction or epoxidation to induce position-specific fragmentation. |
| Incorrect Interpretation of Derivatized Spectra | Familiarize yourself with the expected fragmentation patterns of the derivatized analyte. Consult literature for the diagnostic ions corresponding to a double bond at the C11 position. |
Quantitative Data Summary
The following tables provide key mass spectrometry parameters for the identification of octadecenoyl-CoA.
Table 1: Mass Spectrometry Parameters for Native Octadecenoyl-CoA
| Parameter | Value |
| Formula | C39H68N7O17P3S |
| Monoisotopic Mass | 1035.36 Da |
| Precursor Ion ([M+H]+) | m/z 1036.37 |
| Common Fragment Ion 1 (Neutral Loss) | [M+H-507.3]+ |
| Common Fragment Ion 2 | m/z 428.1 |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Typical Collision Energy Range | 20-40 eV (instrument dependent) |
Table 2: Expected Diagnostic Fragment Ions for Derivatized (11E)-Octadecenoic Acid (Vaccenic Acid)
| Derivatization Method | Precursor Ion ([M-H]- for FFA) | Diagnostic Fragment Ion 1 (m/z) | Diagnostic Fragment Ion 2 (m/z) |
| Paternò-Büchi (Acetone) | 339.3 | 199.2 | 155.1 |
| Epoxidation | 297.2 | 185.1 | 155.1 |
Note: The m/z values for derivatized species are for the free fatty acid after hydrolysis and derivatization. The exact precursor ion for the derivatized intact acyl-CoA will be higher.
Experimental Protocols
Protocol 1: General LC-MS/MS Analysis of Acyl-CoAs
-
Sample Preparation:
-
Homogenize tissue or cell samples in a cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water).
-
Centrifuge to pellet debris and collect the supernatant.
-
Perform a solid-phase extraction (SPE) with a C18 cartridge to enrich for acyl-CoAs.
-
Elute the acyl-CoAs and evaporate the solvent under a stream of nitrogen.
-
Reconstitute the sample in a suitable injection solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50 °C.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
-
Precursor Ion: m/z 1036.37 for octadecenoyl-CoA.
-
Product Ions: Monitor for the neutral loss of 507.3 and the fragment at m/z 428.1.
-
Collision Energy: Optimize between 20-40 eV.
-
Protocol 2: Derivatization of this compound for Isomer-Specific Analysis
-
Hydrolysis (Optional but Recommended):
-
To the extracted acyl-CoA sample, add a suitable lipase or perform a mild alkaline hydrolysis to release the free fatty acid.
-
Acidify the sample and extract the free fatty acid with an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Evaporate the solvent.
-
-
Paternò-Büchi Derivatization:
-
Dissolve the dried fatty acid extract in acetone (B3395972).
-
Transfer the solution to a quartz cuvette or a UV-transparent vial.
-
Irradiate with UV light (e.g., 254 nm) for a specified time (e.g., 30 minutes).
-
Evaporate the acetone and reconstitute in the injection solvent.
-
-
LC-MS/MS Analysis of Derivatized Product:
-
Use the LC-MS/MS parameters from Protocol 1, adjusting the precursor and product ion m/z values according to Table 2.
-
Optimize the collision energy to maximize the signal of the diagnostic fragment ions.
-
Visualizations
Caption: Experimental workflow for the identification of this compound.
Caption: General fragmentation pathways for native and derivatized octadecenoyl-CoA.
References
Avoiding analyte loss of acyl-CoAs on glass and metallic surfaces
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the challenges of acyl-CoA analysis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of analyte loss due to adsorption on glass and metallic surfaces.
Troubleshooting Guide
Issue: Low or No Recovery of Acyl-CoAs in My Samples
Low or inconsistent recovery of acyl-CoAs is a frequent problem that can significantly impact the accuracy and reproducibility of experimental results. This guide will walk you through potential causes and solutions to mitigate analyte loss.
1. What are the primary causes of acyl-CoA loss during sample preparation and analysis?
Acyl-CoA molecules are susceptible to loss primarily through two mechanisms:
-
Non-Specific Binding (NSB): Acyl-CoAs can adsorb to surfaces through hydrophobic and electrostatic interactions. This is a major issue with standard glass and metal components in laboratory equipment.
-
Degradation: Acyl-CoAs are prone to hydrolysis, especially in non-acidic aqueous solutions.[1] Processing samples at low temperatures and minimizing time in aqueous solutions can help prevent degradation.[1]
2. How can I prevent non-specific binding of acyl-CoAs to my labware?
Surface passivation is a critical step to reduce non-specific binding. This involves treating the surfaces of your vials, pipette tips, and instrument components to make them less reactive with your analytes. The most common and effective methods include:
-
Using Bovine Serum Albumin (BSA): BSA is a protein that can coat surfaces, effectively blocking the sites where acyl-CoAs might otherwise bind.[2] This is a widely used technique in applications involving proteins and peptides and is also effective for acyl-CoAs.
-
Using Detergents (Surfactants): Non-ionic detergents like Tween-20 can prevent adsorption by disrupting hydrophobic interactions between the acyl-CoAs and the surface.[3]
-
Choosing the Right Materials: Whenever possible, use polypropylene (B1209903) vials instead of glass, as they tend to exhibit lower protein binding.[4] However, for some molecules, glass may be preferable, so it is recommended to perform an initial test.[5]
3. What is the recommended protocol for passivating surfaces with BSA?
A general protocol for BSA passivation involves incubating the surface with a BSA solution.
Experimental Protocol: BSA Passivation of Glassware and Plasticware
-
Prepare a BSA Solution: Dissolve Bovine Serum Albumin (BSA) in your experimental buffer to a final concentration of 1 mg/mL.[6]
-
Incubate: Fill or rinse the items to be passivated (e.g., glass vials, pipette tips) with the BSA solution. Ensure all surfaces that will contact the sample are coated. Incubate for at least 30 minutes at room temperature.
-
Rinse: Discard the BSA solution and rinse the surfaces thoroughly with ultrapure water to remove any unbound BSA.
-
Dry: Dry the passivated items in an oven or under a stream of clean, dry nitrogen gas before use.
4. How do I use detergents for surface passivation?
Detergents can be added to your sample buffers or used as a pre-treatment for your labware.
Experimental Protocol: Using Tween-20 to Reduce Acyl-CoA Adsorption
-
Prepare a Tween-20 Solution: Prepare a stock solution of Tween-20. For working solutions, a concentration of 0.05% to 0.1% (v/v) in your buffer is typically effective at preventing non-specific protein adsorption.[7]
-
Application:
-
In-solution: Add Tween-20 directly to your sample diluents and wash buffers.
-
Pre-treatment: You can pre-rinse vials and pipette tips with a buffer containing Tween-20.
-
5. Is there quantitative data on the effectiveness of these methods?
While specific data on acyl-CoA recovery with these methods is emerging, studies on similar biomolecules provide strong evidence of their efficacy. For instance, a study on protein recovery from concentrators showed significant improvement with passivation.
| Passivation Agent | Protein Concentration | Recovery (Untreated) | Recovery (Passivated) |
| Powdered Milk (1%) | 10 µg/mL BSA | ~70% | ~90% |
| Triton X-100 | 250-500 ng BSA | 30-50% | 60-90% |
Data adapted from a study on protein recovery from ultrafiltration concentrators, demonstrating the principle of passivation.[8]
A study on biomolecule adsorption also highlighted the benefits of a combined BSA and Tween-20 treatment, which reduced non-specific binding by up to 10-fold compared to PEG passivation alone.
6. What about metallic surfaces in my autosampler or HPLC system?
Metallic surfaces, typically stainless steel, also contribute to analyte loss. Passivation of these components is crucial for reproducible results.
Protocol: Passivation of Stainless Steel Components
Stainless steel can be passivated using acidic solutions to remove free iron from the surface and promote the formation of a protective chromium oxide layer.
-
Cleaning: Thoroughly clean the stainless steel components with a suitable detergent to remove any organic residues.
-
Acid Treatment: Immerse the components in a passivating acid bath. Common choices include nitric acid or citric acid solutions.[5][7] Citric acid (4-10% solution) is often preferred as a safer and more environmentally friendly option.[5]
-
Rinsing: After the acid treatment, thoroughly rinse the components with deionized water to remove all traces of the acid.
-
Drying: Dry the passivated components completely before re-installing them in your instrument.
Frequently Asked Questions (FAQs)
Q1: I'm still seeing low recovery after trying these methods. What else could be wrong?
A1: If you've addressed surface adsorption, consider these other factors:
-
Sample Degradation: Ensure you are working on ice and minimizing the time your samples are in aqueous solutions. Acyl-CoAs are susceptible to hydrolysis.[1]
-
Extraction Efficiency: Your extraction protocol may not be optimal for acyl-CoAs. Methods involving protein precipitation followed by solid-phase extraction (SPE) are common, but an inappropriate SPE sorbent or elution solvent can lead to significant loss.
-
LC-MS/MS Parameters: Suboptimal mass spectrometry parameters, such as incorrect precursor/product ion selection or collision energy, can lead to poor sensitivity.[1]
-
Matrix Effects: Complex biological samples can cause ion suppression, reducing the signal of your target analyte.
A logical workflow for troubleshooting low acyl-CoA recovery.
Q2: Can you explain the mechanism of how BSA and detergents prevent analyte loss?
A2: Certainly. The underlying principle is to modify the surface to be less "sticky" to your acyl-CoA molecules.
Mechanism of analyte loss prevention by surface passivation.
-
Untreated Surfaces: Glass and metal surfaces have exposed silanol (B1196071) groups (on glass) and charged or hydrophobic regions that can interact with and bind acyl-CoA molecules.
-
BSA Passivation: BSA is a relatively inert protein that adsorbs to these active sites, creating a neutral and hydrophilic layer that prevents the acyl-CoAs from directly interacting with the surface.
-
Detergent Passivation: Detergents like Tween-20 have a hydrophilic head and a hydrophobic tail. The hydrophobic tails interact with the hydrophobic regions of the surface, leaving the hydrophilic heads exposed. This creates a hydrophilic layer that repels the hydrophobic acyl chains of the acyl-CoAs.
Q3: Where in the acyl-CoA metabolism pathway are the analytes I'm studying?
A3: Acyl-CoAs are central molecules in metabolism, involved in both the breakdown (catabolism) and synthesis (anabolism) of fatty acids and other molecules. Understanding their position in these pathways can provide context for your experimental results.
Simplified overview of major acyl-CoA metabolic pathways.
This diagram illustrates the central role of acyl-CoAs. They are formed from fatty acids and then can either be broken down through beta-oxidation in the mitochondria to produce energy (in the form of FADH2, NADH, and Acetyl-CoA which enters the TCA cycle), or used in anabolic pathways to synthesize complex lipids and cholesterol esters.
References
- 1. An Improved Surface Passivation Method for Single-Molecule Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. graphviz.org [graphviz.org]
- 3. Advanced surface passivation for high-sensitivity studies of biomolecular condensates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bssa.org.uk [bssa.org.uk]
- 5. Stainless Steel Passivation: A Comprehensive Guide - China VMT [machining-custom.com]
- 6. vivaproducts.com [vivaproducts.com]
- 7. researchgate.net [researchgate.net]
- 8. solenis.com [solenis.com]
Validation & Comparative
A Comparative Guide to the Metabolism of (11E)-octadecenoyl-CoA and (9Z)-octadecenoyl-CoA (oleoyl-CoA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic fates of two key isomers of C18:1-CoA: (11E)-octadecenoyl-CoA (trans-vaccenoyl-CoA, hereafter referred to as vaccenoyl-CoA) and (9Z)-octadecenoyl-CoA (oleoyl-CoA). Understanding the distinct metabolic handling of these isomers is crucial for research in nutrition, metabolic diseases, and drug development.
Introduction
Oleoyl-CoA is the activated form of oleic acid, the most abundant monounsaturated fatty acid in the human diet, commonly found in olive oil. Vaccenoyl-CoA is the activated form of vaccenic acid, a trans fatty acid naturally occurring in ruminant fats and dairy products. While both are 18-carbon monounsaturated fatty acyl-CoAs, the position and configuration of the double bond significantly influence their metabolic processing, particularly in pathways of energy production and lipid synthesis.
Data Presentation: Quantitative Comparison of Metabolic Parameters
While direct comparative kinetic data for many of the enzymes involved in the metabolism of oleoyl-CoA and vaccenoyl-CoA is limited in the literature, the available data consistently points towards a slower metabolic processing of vaccenoyl-CoA compared to oleoyl-CoA, particularly in the context of mitochondrial beta-oxidation.
| Parameter | This compound (Vaccenoyl-CoA) | (9Z)-octadecenoyl-CoA (Oleoyl-CoA) | Reference |
| Activation by Acyl-CoA Synthetase | |||
| Relative Activation Rate (Oilseed Acyl-CoA Synthetases) | Comparable to oleic acid | High | [1] |
| Mitochondrial Beta-Oxidation | |||
| Relative Rate of Oxidation (Rat Heart Mitochondria) | Slower than oleoyl-CoA at most concentrations | Faster than vaccenoyl-CoA | [2] |
Metabolic Pathways and Their Regulation
Both oleoyl-CoA and vaccenoyl-CoA are substrates for two primary metabolic fates: catabolism for energy production via beta-oxidation and incorporation into complex lipids for storage or structural purposes.
Beta-Oxidation
The beta-oxidation of both isomers occurs in the mitochondria. However, the different positions and configurations of their double bonds necessitate distinct enzymatic steps.
dot
Caption: Mitochondrial beta-oxidation pathways for oleoyl-CoA and vaccenoyl-CoA.
The beta-oxidation of oleoyl-CoA proceeds through three initial cycles, yielding a cis-Δ3-dodecenoyl-CoA intermediate. This intermediate requires the action of enoyl-CoA isomerase to convert the cis-Δ3 double bond to a trans-Δ2 double bond, which can then re-enter the beta-oxidation spiral.
For vaccenoyl-CoA, with its trans-Δ11 double bond, beta-oxidation proceeds for four cycles before an intermediate with a trans-Δ3 double bond is formed. This also requires the action of enoyl-CoA isomerase to be further metabolized. The slower oxidation rate of vaccenoyl-CoA observed experimentally may be attributed to the kinetic properties of the enzymes handling these different intermediates.
Incorporation into Complex Lipids
Both oleoyl-CoA and vaccenoyl-CoA serve as substrates for the synthesis of triglycerides (for energy storage) and phospholipids (B1166683) (for membrane structure). The key enzymes in these pathways, such as glycerol-3-phosphate acyltransferase (GPAT), lysophosphatidic acid acyltransferase (LPAAT), and diacylglycerol acyltransferase (DGAT), exhibit substrate specificities that can influence the preferential incorporation of one isomer over the other. While specific comparative data is scarce, the relative abundance of oleic acid in cellular lipids suggests a generally higher flux of oleoyl-CoA into these pathways under normal dietary conditions.
dot
Caption: General pathway for the incorporation of fatty acyl-CoAs into complex lipids.
Experimental Protocols
Measurement of Acyl-CoA Synthetase Activity
Principle: This assay measures the formation of the acyl-CoA thioester bond from the corresponding fatty acid and Coenzyme A, catalyzed by acyl-CoA synthetase. The activity can be determined by radiolabeling, colorimetric, or fluorometric methods.
Radiometric Assay Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
10 mM ATP
-
10 mM MgCl2
-
0.5 mM Coenzyme A
-
0.2 mM Dithiothreitol (DTT)
-
1% Triton X-100
-
[1-¹⁴C]-labeled oleic acid or [¹⁴C]-labeled vaccenic acid (specific activity adjusted as needed) complexed to bovine serum albumin (BSA).
-
-
Enzyme Source: Use microsomal fractions or purified acyl-CoA synthetase.
-
Initiation: Start the reaction by adding the enzyme source to the pre-warmed reaction mixture.
-
Incubation: Incubate at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Termination: Stop the reaction by adding a solution of isopropanol/heptane (B126788)/water.
-
Extraction: Extract the unreacted fatty acids into the heptane phase by vortexing and centrifugation.
-
Quantification: Measure the radioactivity in the aqueous phase, which contains the [¹⁴C]-acyl-CoA, using liquid scintillation counting.
Measurement of Mitochondrial Beta-Oxidation
Principle: This assay measures the rate of fatty acid oxidation by isolated mitochondria by monitoring the consumption of oxygen or the production of radiolabeled acid-soluble metabolites.
Spectrophotometric Assay for Beta-Oxidation in Isolated Mitochondria:
-
Mitochondrial Isolation: Isolate mitochondria from fresh tissue (e.g., rat heart) by differential centrifugation.
-
Reaction Buffer: Prepare a reaction buffer containing:
-
120 mM KCl
-
5 mM KH₂PO₄
-
5 mM MOPS
-
1 mM EGTA
-
2 mM L-carnitine
-
0.1% BSA (fatty acid-free)
-
pH 7.4
-
-
Substrate Preparation: Prepare solutions of oleoyl-CoA or vaccenoyl-CoA.
-
Assay Procedure:
-
Add isolated mitochondria to the reaction buffer in a spectrophotometer cuvette.
-
Add NAD⁺ and FAD.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the reduction of NAD⁺ to NADH at 340 nm. The rate of NADH production is proportional to the rate of beta-oxidation.
-
Signaling Pathways
The roles of oleoyl-CoA and vaccenoyl-CoA in cellular signaling are less well-defined compared to their metabolic functions. Fatty acyl-CoAs, in general, are known to be involved in the regulation of various cellular processes, including gene expression through transcription factors like PPARs and SREBPs. However, specific and distinct signaling roles for oleoyl-CoA versus vaccenoyl-CoA are an active area of research. Some studies suggest that the balance between different fatty acid species can influence membrane fluidity and the function of membrane-bound proteins, which can, in turn, affect downstream signaling cascades.
dot
References
A Functional Comparison of Trans-Vaccenoyl-CoA and Oleoyl-CoA as Enzyme Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional roles of trans-vaccenoyl-CoA and oleoyl-CoA as substrates for key enzymes in lipid metabolism. The information presented is supported by experimental data to aid researchers in understanding the distinct metabolic fates and signaling properties of these two important fatty acyl-CoA molecules.
Data Presentation: Quantitative and Qualitative Enzyme Interactions
Direct comparative kinetic data (Km and Vmax) for trans-vaccenoyl-CoA and oleoyl-CoA with various enzymes is limited in publicly available literature. The following tables summarize the available quantitative and qualitative data on their interactions with key metabolic enzymes.
| Enzyme Family | Specific Enzyme | Substrate | Km | Vmax | Substrate Preference & Notes |
| Carnitine Palmitoyltransferase (CPT) | CPT1 | Oleoyl-CoA | Data not available | Data not available | Oleoyl-CoA is a known substrate for CPT1, which facilitates the entry of long-chain fatty acids into the mitochondria for β-oxidation.[1] |
| trans-Vaccenoyl-CoA | Data not available | Data not available | As a long-chain fatty acyl-CoA, it is a presumed substrate. | ||
| CPT2 | Oleoyl-CoA | Data not available | Data not available | CPT2 is active with long-chain (C14-C18) acyl-CoA esters.[2] | |
| trans-Vaccenoyl-CoA | Data not available | Data not available | CPT2 is active with medium (C8-C12) and long-chain (C14-C18) acyl-CoA esters.[2] | ||
| Stearoyl-CoA Desaturase (SCD) | SCD1 | trans-Vaccenoyl-CoA | Data not available | Data not available | trans-Vaccenic acid is a substrate for SCD1 and is converted to cis-9, trans-11 conjugated linoleic acid.[3] Both trans-11 vaccenic acid and cis-9 oleic acid have been shown to decrease SCD1 mRNA content in human aortic smooth muscle cells.[4] |
| Oleoyl-CoA | Data not available | Data not available | Oleoyl-CoA is a primary product of SCD1, which catalyzes the desaturation of stearoyl-CoA.[5][6][7][8][9][10][11][12][13][14] | ||
| Acyl-CoA Synthetase (ACS) | ACSL1 | Oleic Acid | Data not available | Data not available | ACSL1 is required for the oleate-mediated inhibition of cholesterol efflux.[15] |
| trans-Vaccenic Acid | Data not available | Data not available | Data not available. | ||
| FATP1 | Oleic Acid | Not specified, but active | Not specified, but active | FATP1 exhibits broad substrate specificity for fatty acids from 16 to 24 carbons in length.[16] | |
| trans-Vaccenic Acid | Data not available | Data not available | Likely a substrate due to broad specificity. |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Measurement of Carnitine Palmitoyltransferase (CPT) Activity
This protocol is a general method for assaying CPT activity and can be adapted to compare different acyl-CoA substrates.
Objective: To determine the rate of acylcarnitine formation from acyl-CoA and L-carnitine, catalyzed by CPT enzymes in isolated mitochondria or cell lysates.
Materials:
-
Isolated mitochondria or cell lysate
-
Assay Buffer: 70 mM sucrose, 220 mM mannitol, 2 mM HEPES, pH 7.4
-
Substrates: Oleoyl-CoA, trans-vaccenoyl-CoA, L-[³H]carnitine
-
Inhibitors (for differentiating CPT1 and CPT2): Malonyl-CoA (for CPT1)
-
Reaction termination solution: 1 M HCl
-
Extraction solvent: Butanol
-
Scintillation cocktail and counter
Procedure:
-
Mitochondrial Preparation: Isolate mitochondria from tissue homogenates by differential centrifugation.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, the acyl-CoA substrate (oleoyl-CoA or trans-vaccenoyl-CoA), and L-[³H]carnitine.
-
Enzyme Reaction: Initiate the reaction by adding the mitochondrial preparation to the reaction mixture. For CPT1 specific activity, malonyl-CoA can be included in a parallel set of reactions to inhibit CPT1.
-
Incubation: Incubate the reaction tubes at 37°C for a defined period (e.g., 5-15 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination: Stop the reaction by adding 1 M HCl.
-
Extraction: Add butanol to each tube, vortex vigorously to extract the radiolabeled acylcarnitine, and centrifuge to separate the phases.
-
Quantification: Transfer an aliquot of the butanol (upper) phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculation: Calculate the specific activity of CPT as nmol of acylcarnitine formed per minute per mg of protein.
Stearoyl-CoA Desaturase (SCD) Activity Assay
This protocol describes a method to measure the conversion of a saturated fatty acyl-CoA to a monounsaturated fatty acyl-CoA.
Objective: To quantify the desaturase activity of SCD1 by measuring the conversion of a substrate like stearoyl-CoA or the metabolism of trans-vaccenoyl-CoA.
Materials:
-
Microsomal fraction containing SCD1
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4
-
Substrates: [¹⁴C]Stearoyl-CoA or trans-vaccenoyl-CoA
-
Cofactors: NADH, ATP, Coenzyme A
-
Reaction termination solution: Ethanolic KOH
-
Extraction solvent: Hexane (B92381)
-
High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector or Gas Chromatography-Mass Spectrometry (GC-MS)
Procedure:
-
Microsomal Preparation: Isolate microsomes from cells or tissues expressing SCD1.
-
Reaction Setup: Prepare a reaction mixture containing assay buffer, cofactors, and the microsomal preparation.
-
Enzyme Reaction: Start the reaction by adding the radiolabeled or unlabeled acyl-CoA substrate.
-
Incubation: Incubate at 37°C for a specified time.
-
Saponification: Terminate the reaction by adding ethanolic KOH and heat to hydrolyze the acyl-CoAs to free fatty acids.
-
Extraction: Acidify the mixture and extract the fatty acids with hexane.
-
Analysis: Evaporate the hexane and redissolve the fatty acid residue in a suitable solvent for analysis by HPLC with a radioactivity detector (for radiolabeled substrates) or derivatize for analysis by GC-MS to separate and quantify the substrate and product.
-
Calculation: Determine the SCD activity based on the amount of product formed per unit time per mg of protein.
Acyl-CoA Synthetase (ACS) Activity Assay
This is a general protocol to measure the formation of acyl-CoA from a fatty acid and Coenzyme A.
Objective: To determine the activity of ACS enzymes with different fatty acid substrates like oleic acid and trans-vaccenic acid.
Materials:
-
Purified ACS enzyme or cell lysate
-
Assay Buffer: 100 mM Tris-HCl, pH 7.5, containing MgCl₂, ATP, and Coenzyme A
-
Substrates: Oleic acid, trans-vaccenic acid, [³H]Coenzyme A or a fluorescently-coupled reaction system.
-
Reaction termination solution: Perchloric acid or a specific buffer for the detection method.
-
Detection method: HPLC with a radioactivity detector, or a spectrophotometer/fluorometer for coupled assays.
Procedure:
-
Enzyme Preparation: Use either a purified recombinant ACS enzyme or a cell lysate overexpressing the specific ACS isoform.
-
Reaction Mixture: Prepare the reaction mixture in the assay buffer with the fatty acid substrate of interest.
-
Reaction Initiation: Start the reaction by adding the enzyme preparation and the labeled or unlabeled Coenzyme A.
-
Incubation: Incubate at 37°C for a defined period within the linear range of the assay.
-
Termination and Detection:
-
Radiolabeled Assay: Stop the reaction with perchloric acid, and separate the [³H]acyl-CoA product from unreacted [³H]Coenzyme A by HPLC, followed by scintillation counting.
-
Coupled Fluorometric/Colorimetric Assay: The production of acyl-CoA can be coupled to other enzymatic reactions that generate a fluorescent or colored product, which is monitored in real-time or at the endpoint.
-
-
Calculation: Calculate the ACS activity as the rate of acyl-CoA formation.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Trans-vaccenoyl-CoA and oleoyl-CoA, derived from their respective fatty acids, are not only metabolic intermediates but also signaling molecules that can influence cellular processes.
Caption: Trans-Vaccenic Acid Signaling Pathway.
Caption: Oleic Acid Signaling Pathways.
Experimental Workflow
The following diagram illustrates a general workflow for comparing the metabolic fate of trans-vaccenoyl-CoA and oleoyl-CoA.
Caption: Workflow for Functional Comparison.
References
- 1. CARNITINE TRANSPORT AND FATTY ACID OXIDATION - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carnitine palmitoyltransferase 2: New insights on the substrate specificity and implications for acylcarnitine profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cis-9, trans-11 conjugated linoleic acid is synthesized directly from vaccenic acid in lactating dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct regulation of stearoyl-CoA desaturase 1 gene expression by cis and trans C18:1 fatty acids in human aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of stearoyl-coenzyme A desaturase in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of stearoyl-CoA desaturases and role in metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. INSIGHTS INTO STEAROYL-CoA DESATURASE-1 REGULATION OF SYSTEMIC METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 11. Oleoyl-CoA is the major de novo product of stearoyl-CoA desaturase 1 gene isoform and substrate for the biosynthesis of the Harderian gland 1-alkyl-2,3-diacylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical and physiological function of stearoyl-CoA desaturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent insights into stearoyl-CoA desaturase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Role of stearoyl-coenzyme A desaturase in regulating lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acyl-CoA synthetase 1 is required for oleate and linoleate mediated inhibition of cholesterol efflux through ATP-binding cassette transporter A1 in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Characterization of the Acyl-CoA synthetase activity of purified murine fatty acid transport protein 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fatty Acyl-CoA Pools Across Diverse Cell Types for Researchers and Drug Development Professionals
An in-depth analysis of the quantitative differences in fatty acyl-CoA pools between various cell types, providing essential data for researchers in metabolic studies and professionals in drug development. This guide summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Fatty acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in energy production, lipid biosynthesis, and cellular signaling. The composition and concentration of the fatty acyl-CoA pool can vary significantly between different cell types, reflecting their unique metabolic functions and physiological states. Understanding these quantitative differences is paramount for research into metabolic diseases, cancer biology, and for the development of targeted therapeutics.
Quantitative Comparison of Fatty Acyl-CoA Pools
The intracellular concentrations of various fatty acyl-CoA species differ markedly across cell lines, highlighting distinct metabolic phenotypes. Below is a summary of reported quantitative data for several key cell types.
| Cell Line | Cell Type | Total Fatty Acyl-CoAs (pmol/10⁶ cells) | Key Fatty Acyl-CoA Species | Reference |
| MCF7 | Human Breast Carcinoma | 80.4 ± 6.1 | High levels of very-long-chain fatty acyl-CoAs (>C20), with C24:0- and C26:0-CoAs as abundant as C16:0- and C18:0-CoAs. | [1] |
| RAW264.7 | Mouse Macrophage | 12.0 ± 1.0 | Predominantly long-chain fatty acyl-CoAs, with very-long-chain species constituting <10% of the total pool. Myristoyl-CoA (C14:0) is a significant component (~20%). | [1] |
| HepG2 | Human Hepatocellular Carcinoma | Data not explicitly quantified in pmol/10⁶ cells, but shown to have active acyl-CoA metabolism. | Analysis of various acyl-CoAs from C2 to C20 has been demonstrated. | [2] |
| LHCNM2 | Human Skeletal Muscle Myoblasts | Data not explicitly quantified in pmol/10⁶ cells, but amenable to acyl-CoA profiling. | Analysis of various acyl-CoAs from C2 to C20 has been demonstrated. | [2] |
Key Observations from Quantitative Data
Significant disparities in both the total amount and the specific species of fatty acyl-CoAs are evident between different cell types. For instance, the human breast cancer cell line MCF7 exhibits a substantially larger total fatty acyl-CoA pool compared to the mouse macrophage line RAW264.7.[1] A striking feature of MCF7 cells is the high abundance of very-long-chain fatty acyl-CoAs (VLCFAs), which make up over 50% of the total pool.[1] This is in stark contrast to RAW264.7 cells, where VLCFAs are a minor component.[1] These differences likely reflect the distinct metabolic reprogramming in cancer cells, which often exhibit increased de novo fatty acid synthesis and elongation to support rapid proliferation and membrane biogenesis.
Experimental Protocols for Quantitative Analysis
The accurate quantification of fatty acyl-CoA pools is technically challenging due to their low abundance and chemical lability. The most widely accepted and robust method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This technique offers high sensitivity and specificity for the detection and quantification of a wide range of fatty acyl-CoA species.
1. Sample Preparation and Extraction:
-
Cell Harvesting: Cells are typically harvested by scraping or trypsinization, followed by washing with ice-cold phosphate-buffered saline (PBS) to remove extracellular contaminants. A known number of cells (e.g., 1-10 million) is used for each extraction.
-
Quenching and Lysis: To halt metabolic activity and extract the acyl-CoAs, cells are rapidly quenched and lysed using a cold solvent mixture, commonly an acidic solution or an organic solvent like acetonitrile/isopropanol/water.
-
Internal Standards: A mixture of odd-chain fatty acyl-CoAs (e.g., C15:0-CoA, C17:0-CoA) is added at the beginning of the extraction process to serve as internal standards for accurate quantification.
-
Extraction: The lysate is subjected to vigorous vortexing and centrifugation to pellet proteins and other cellular debris. The supernatant containing the fatty acyl-CoAs is then collected for analysis.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: The extracted fatty acyl-CoAs are separated based on their chain length and degree of saturation using reverse-phase liquid chromatography. A C18 or C8 column is commonly employed with a gradient elution of solvents such as ammonium (B1175870) acetate (B1210297) or ammonium hydroxide (B78521) in water and acetonitrile.
-
Mass Spectrometric Detection: The separated acyl-CoAs are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer. Quantification is typically performed in Multiple Reaction Monitoring (MRM) mode, which provides high specificity by monitoring a specific precursor ion and a characteristic fragment ion for each analyte.
Visualizing the Metabolic Context
To better understand the role of fatty acyl-CoAs, it is essential to visualize their position within key metabolic pathways and the experimental procedures used for their analysis.
Caption: Central pathways of fatty acid metabolism.
Caption: Workflow for fatty acyl-CoA quantification.
This guide provides a foundational understanding of the quantitative differences in fatty acyl-CoA pools across various cell types. The presented data and methodologies offer a valuable resource for researchers and professionals aiming to explore the intricate roles of fatty acid metabolism in health and disease, and to develop novel therapeutic strategies targeting these pathways. Further research into a wider array of cell types will undoubtedly provide a more comprehensive picture of the metabolic landscape governed by fatty acyl-CoAs.
References
- 1. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating (11E)-Octadecenoyl-CoA as a Potential Biomarker for Metabolic Disease: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The rising prevalence of metabolic diseases, including type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity, necessitates the discovery and validation of novel biomarkers for early diagnosis, patient stratification, and monitoring of therapeutic interventions. Alterations in lipid metabolism are a hallmark of these conditions, making specific lipid species attractive biomarker candidates. This guide provides a comparative analysis of (11E)-octadecenoyl-CoA as a potential biomarker for metabolic disease against other established and emerging markers.
Comparative Analysis of Metabolic Disease Biomarkers
This compound is a long-chain fatty acyl-CoA that may reflect alterations in fatty acid metabolism. Its potential as a biomarker lies in its central role in lipid metabolism, where fluctuations could indicate metabolic dysregulation. The following table compares this compound with other key biomarkers.
| Biomarker Category | Specific Biomarker | Advantages | Disadvantages | Association with Metabolic Disease |
| Fatty Acyl-CoA | This compound | Potentially reflects specific enzymatic activity and metabolic flux. May provide early indication of metabolic shifts. | Lack of extensive clinical validation. Quantification requires specialized LC-MS/MS methods. | Altered levels of specific acyl-CoAs are implicated in metabolic disorders through their roles in beta-oxidation and lipid synthesis.[1][2] |
| Traditional Lipids | LDL Cholesterol | Widely used and standardized assays are available. Strong association with cardiovascular disease risk.[3] | Does not fully capture the complexity of lipoprotein particles.[4] | Elevated LDL-C is a key diagnostic criterion for metabolic syndrome.[3][5] |
| HDL Cholesterol | Inversely correlated with cardiovascular disease risk.[3] | The "HDL hypothesis" (raising HDL prevents CVD) is being challenged.[4] | Low HDL-C is a component of the metabolic syndrome diagnostic criteria.[5] | |
| Triglycerides | Simple and standardized measurement. Strong indicator of lipid metabolism dysregulation.[3] | Levels can be highly variable and influenced by recent diet. | Elevated triglycerides are a core feature of metabolic syndrome.[5] | |
| Apolipoproteins | Apolipoprotein B (ApoB) | May be a better predictor of cardiovascular risk than LDL-C as it reflects the total number of atherogenic particles.[4] | Not as widely measured as standard lipids. | High ApoB levels are associated with increased cardiometabolic risk.[4] |
| Adipokines | Leptin | Correlates with adiposity and provides information on energy stores. | Leptin resistance is common in obesity, complicating interpretation. | Elevated leptin is associated with metabolic syndrome, often independent of BMI.[6] |
| Adiponectin | Has insulin-sensitizing and anti-inflammatory properties.[7] | Levels are paradoxically decreased in obesity.[7] | Low adiponectin levels are a strong predictor of insulin (B600854) resistance and type 2 diabetes.[7] | |
| Inflammatory Markers | C-Reactive Protein (CRP) | A well-established marker of systemic inflammation. | Lacks specificity for metabolic disease. | Elevated in metabolic syndrome and predicts cardiovascular events. |
| Interleukin-6 (IL-6) | A key pro-inflammatory cytokine involved in insulin resistance.[6] | Not specific to metabolic disease. | Elevated levels are associated with the severity of metabolic syndrome.[6] | |
| Novel Lipid Species | Ceramides (B1148491) | Implicated in insulin resistance and apoptosis. | Measurement is not yet standardized for routine clinical use. | Elevated ceramides are linked to the pathogenesis of cardiometabolic diseases.[4] |
Experimental Protocols
Quantification of this compound in Biological Samples using LC-MS/MS
This protocol provides a general framework for the quantification of acyl-CoAs, which can be adapted for this compound.
1. Sample Preparation and Extraction:
-
Cell Culture: For cultured cells (approximately 1-10 million), aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a cold extraction solvent, such as 10% trichloroacetic acid (TCA) or 2.5% sulfosalicylic acid (SSA), containing an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA).[8][9]
-
Tissue Samples: Flash-freeze tissue samples in liquid nitrogen immediately after collection. Homogenize the frozen tissue in a cold extraction solvent with an internal standard.
-
Extraction: After adding the extraction solvent, sonicate the samples briefly on ice. Centrifuge at high speed (e.g., 17,000 x g) for 10-15 minutes at 4°C to pellet proteins and cellular debris.[9]
-
Solid-Phase Extraction (SPE): Purify the resulting supernatant using an SPE column (e.g., Oasis HLB) to enrich for acyl-CoAs and remove interfering substances.[9] Elute the acyl-CoAs and evaporate the solvent under a stream of nitrogen. Reconstitute the sample in a solvent compatible with the LC mobile phase.
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis:
-
Chromatography: Use a reverse-phase C18 column for separation of the acyl-CoAs.[10] A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid or an ammonium (B1175870) acetate (B1210297) buffer) and an organic component (e.g., acetonitrile (B52724) or methanol) is typically employed.
-
Mass Spectrometry: Perform detection using a tandem mass spectrometer operating in positive ion mode with electrospray ionization (ESI).[11]
-
Quantification: Use the Multiple Reaction Monitoring (MRM) mode for quantification. Monitor specific precursor-to-product ion transitions for this compound and the internal standard.[11] The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[11]
Visualizations
Workflow for Biomarker Validation
Caption: A generalized workflow for the validation of a novel biomarker, from discovery to clinical validation.
Hypothesized Signaling Pathway for this compound
References
- 1. imrpress.com [imrpress.com]
- 2. researchgate.net [researchgate.net]
- 3. metagenicsinstitute.com [metagenicsinstitute.com]
- 4. mdpi.com [mdpi.com]
- 5. Identification of metabolic syndrome using lipid accumulation product and cardiometabolic index based on NHANES data from 2005 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic Review of Metabolic Syndrome Biomarkers: A Panel for Early Detection, Management, and Risk Stratification in the West Virginian Population - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adiponectin as a biomarker of the metabolic syndrome in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quantification of lactoyl-CoA (lactyl-CoA) by liquid chromatography mass spectrometry in mammalian cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Stearoyl-CoA Desaturase (SCD) Isoform Substrate Specificity
For Researchers, Scientists, and Drug Development Professionals
Stearoyl-CoA Desaturase (SCD) is a critical enzyme in lipid metabolism, catalyzing the rate-limiting step in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[1] This process is fundamental for the synthesis of various lipids, including membrane phospholipids, triglycerides, and cholesterol esters.[1] In mammals, multiple SCD isoforms exist, each with distinct tissue expression patterns and, importantly, varying substrate specificities. Understanding these differences is crucial for targeting specific isoforms in metabolic disease research and drug development.
In mice, four isoforms (SCD1, SCD2, SCD3, and SCD4) have been identified, while humans express two known isoforms, SCD1 and SCD5.[2][3] The primary substrates for these enzymes are palmitoyl-CoA (16:0) and stearoyl-CoA (18:0), which are converted to palmitoleoyl-CoA (16:1n7) and oleoyl-CoA (18:1n9), respectively.[1][4] The differential activity of these isoforms towards various acyl-CoA substrates contributes to the unique lipid profiles of different tissues and has significant physiological implications.
Quantitative Comparison of SCD Isoform Substrate Specificity
While comprehensive kinetic data (Km, Vmax) for all isoforms across all potential substrates is not extensively documented in a single study, the existing literature provides a strong basis for comparing their substrate preferences. The following table summarizes the known specificities based on available experimental data.
| Isoform | Primary Substrates | Preferred Substrate | Key Findings & References |
| SCD1 (Mouse, Human) | Palmitoyl-CoA (16:0), Stearoyl-CoA (18:0) | Stearoyl-CoA (18:0) | Generally considered the primary isoform in lipogenic tissues like the liver and adipose tissue.[4] Its activity is crucial for the synthesis of oleate, a major component of triglycerides and cholesterol esters.[5] |
| SCD2 (Mouse) | Palmitoyl-CoA (16:0), Stearoyl-CoA (18:0) | Not definitively established, similar to SCD1 | Predominantly expressed in the brain and is developmentally regulated.[2][6] It shares high sequence similarity and substrate specificity with SCD1.[2] Its product, oleoyl-CoA, is a precursor for nervonoyl-CoA, a key component of the myelin sheath.[2] |
| SCD3 (Mouse) | Palmitoyl-CoA (16:0), Stearoyl-CoA (18:0) | Palmitoyl-CoA (16:0) | Expression is largely restricted to the skin and sebaceous glands.[7][8] Exhibits a preference for palmitoyl-CoA over stearoyl-CoA, suggesting a specialized role in skin lipid synthesis.[8] |
| SCD4 (Mouse) | Palmitoyl-CoA (16:0), Stearoyl-CoA (18:0) | Not definitively established | Predominantly expressed in the heart.[4][9] Its specific substrate preferences and physiological role are the least characterized among the mouse isoforms. |
| SCD5 (Human) | Palmitoyl-CoA (16:0), Stearoyl-CoA (18:0) | Palmitic Acid (16:0) | Initially identified in the human brain and pancreas.[10] Studies in neuronal cells suggest a preference for palmitic acid as a substrate over stearic acid.[10] |
Visualizing the SCD Catalytic Reaction and Experimental Workflow
To better understand the function and analysis of SCD isoforms, the following diagrams illustrate the core enzymatic reaction and a typical experimental workflow for assessing substrate specificity.
References
- 1. Role of stearoyl-coenzyme A desaturase in lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stearoyl-CoA Desaturase-2 in Murine Development, Metabolism, and Disease [mdpi.com]
- 3. Stearoyl-CoA 9-desaturase - Wikipedia [en.wikipedia.org]
- 4. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of stearoyl-CoA desaturases and role in metabolism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 7. Scd3--a novel gene of the stearoyl-CoA desaturase family with restricted expression in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]
- 9. portlandpress.com [portlandpress.com]
- 10. Stearoyl-CoA desaturase 5 (SCD5), a Δ-9 fatty acyl desaturase in search of a function - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Functional Redundancy Between (11E)-Octadecenoyl-CoA and Other Acyl-CoAs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for investigating the functional redundancy between (11E)-octadecenoyl-CoA (trans-vaccenoyl-CoA) and other structurally related acyl-CoAs. Understanding the degree of interchangeability of this trans-isomer in key metabolic and signaling pathways is crucial for assessing its biological impact and potential as a therapeutic target. This document outlines experimental protocols to generate comparative quantitative data and provides visualizations of the relevant biological contexts.
Introduction to this compound and Functional Redundancy
This compound is the activated form of trans-vaccenic acid, a naturally occurring trans fatty acid found in dairy products and the fat of ruminants.[1] Its structural similarity to other C18:1 acyl-CoA isomers, such as (11Z)-octadecenoyl-CoA (cis-vaccenoyl-CoA) and the ubiquitous oleoyl-CoA ((9Z)-octadecenoyl-CoA), raises critical questions about its metabolic fate and potential for functional redundancy. Acyl-CoAs are central players in a multitude of cellular processes, including energy metabolism (β-oxidation), lipid biosynthesis, and cellular signaling.[2][3] The concept of functional redundancy, where different molecules can perform the same or similar functions, is a key consideration in understanding the robustness and flexibility of metabolic networks. This guide focuses on providing the tools to dissect the functional overlap between this compound and its counterparts.
Comparative Data on Acyl-CoA Metabolism
To objectively assess functional redundancy, quantitative data from enzymatic assays and cell-based experiments are essential. The following tables provide a template for presenting such comparative data. The values presented are hypothetical and serve to illustrate the data that would be generated using the experimental protocols detailed in Section 3.
Table 1: Comparative Enzyme Kinetics of Acyl-CoA Synthetase (ACSL) Isoforms
| Acyl-CoA Substrate | ACSL Isoform | Km (µM) | Vmax (nmol/min/mg) | kcat/Km (M-1s-1) |
| This compound | ACSL1 | 25 | 150 | 1.0 x 105 |
| ACSL6 | 15 | 200 | 2.2 x 105 | |
| (11Z)-octadecenoyl-CoA | ACSL1 | 10 | 180 | 3.0 x 105 |
| ACSL6 | 8 | 250 | 5.2 x 105 | |
| Oleoyl-CoA | ACSL1 | 5 | 220 | 7.3 x 105 |
| ACSL6 | 4 | 300 | 1.25 x 106 |
Table 2: Substrate Specificity of Acyl-CoA Dehydrogenase (ACAD) Family Members
| Acyl-CoA Substrate | ACAD Isoform | Relative Activity (%) |
| This compound | VLCAD | 75 |
| MCAD | 10 | |
| (11Z)-octadecenoyl-CoA | VLCAD | 90 |
| MCAD | 15 | |
| Oleoyl-CoA | VLCAD | 100 |
| MCAD | 20 |
Table 3: Hydrolytic Activity of Acyl-CoA Thioesterase (ACOT) Isoforms
| Acyl-CoA Substrate | ACOT Isoform | Specific Activity (nmol/min/mg) |
| This compound | ACOT1 | 120 |
| ACOT7 | 80 | |
| (11Z)-octadecenoyl-CoA | ACOT1 | 150 |
| ACOT7 | 100 | |
| Oleoyl-CoA | ACOT1 | 200 |
| ACOT7 | 130 |
Table 4: Incorporation of Acyl-CoAs into Complex Lipids in Cultured Hepatocytes
| Acyl-CoA Substrate | Phosphatidylcholine (%) | Triacylglycerol (%) | Cholesterol Esters (%) |
| This compound | 15 | 40 | 10 |
| (11Z)-octadecenoyl-CoA | 20 | 50 | 15 |
| Oleoyl-CoA | 25 | 60 | 20 |
Experimental Protocols
Detailed methodologies are provided below for the key experiments required to generate the comparative data outlined in Section 2.
In Vitro Enzyme Kinetic Assays
Objective: To determine the kinetic parameters (Km, Vmax) of key enzymes involved in acyl-CoA metabolism with this compound and other C18:1-CoA isomers as substrates.
A. Acyl-CoA Synthetase (ACSL) Activity Assay
This protocol is adapted from commercially available fluorometric assay kits.[4]
-
Reagents and Materials:
-
Purified recombinant human ACSL isoforms (e.g., ACSL1, ACSL6)
-
This compound, (11Z)-octadecenoyl-CoA, Oleoyl-CoA
-
Coenzyme A (CoA), ATP
-
Assay Buffer (e.g., 100 mM KH2PO4, pH 7.5, 10 mM MgCl2, 1 mM EDTA, 0.1% Triton X-100)
-
Enzyme mix for coupled reaction (containing acyl-CoA oxidase, horseradish peroxidase)
-
Fluorometric probe (e.g., Amplex Red)
-
96-well black microplate
-
Microplate reader with fluorescence detection (Ex/Em = 535/587 nm)
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, CoA, and ATP.
-
Add varying concentrations of the acyl-CoA substrate to different wells.
-
Initiate the reaction by adding the purified ACSL enzyme.
-
Incubate at 37°C for a set time (e.g., 30 minutes).
-
Stop the reaction and add the enzyme mix and fluorometric probe.
-
Incubate for a further 15 minutes at 37°C, protected from light.
-
Measure the fluorescence intensity.
-
Generate a standard curve using known concentrations of the product (e.g., H2O2).
-
Calculate the reaction velocity and determine Km and Vmax by fitting the data to the Michaelis-Menten equation.
-
B. Acyl-CoA Dehydrogenase (ACAD) Activity Assay
This protocol utilizes a fluorescence reduction assay.
-
Reagents and Materials:
-
Purified recombinant human ACAD isoforms (e.g., VLCAD, MCAD)
-
This compound, (11Z)-octadecenoyl-CoA, Oleoyl-CoA
-
Electron Transfer Flavoprotein (ETF)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.6, 0.1 mM EDTA)
-
Anaerobic chamber or system for creating an anaerobic environment
-
Fluorometer
-
-
Procedure:
-
Prepare the reaction mixture containing assay buffer and ETF in an anaerobic environment.
-
Add the ACAD enzyme to the mixture.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the decrease in ETF fluorescence over time as it is reduced by the ACAD.
-
Calculate the initial reaction rate from the linear portion of the fluorescence decay curve.
-
Compare the relative activities of the different acyl-CoA substrates.
-
C. Acyl-CoA Thioesterase (ACOT) Activity Assay
This protocol measures the release of free CoA.
-
Reagents and Materials:
-
Purified recombinant human ACOT isoforms (e.g., ACOT1, ACOT7)
-
This compound, (11Z)-octadecenoyl-CoA, Oleoyl-CoA
-
Ellman's Reagent (DTNB)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer and DTNB.
-
Add the acyl-CoA substrate.
-
Initiate the reaction by adding the ACOT enzyme.
-
Monitor the increase in absorbance at 412 nm as DTNB reacts with the liberated free CoA.
-
Calculate the specific activity based on the rate of change in absorbance and the molar extinction coefficient of the product.
-
Cell-Based Assays for Lipid Metabolism
Objective: To assess the cellular fate of this compound in comparison to other C18:1 isomers, specifically their incorporation into complex lipids.
-
Cell Culture and Isotope Labeling:
-
Culture relevant cell lines (e.g., HepG2 hepatocytes, 3T3-L1 adipocytes) in standard growth medium.
-
Supplement the medium with stable isotope-labeled fatty acids (e.g., 13C-labeled trans-vaccenic acid, cis-vaccenic acid, and oleic acid) for a defined period (e.g., 24 hours).
-
-
Lipid Extraction:
-
Wash the cells with ice-cold PBS.
-
Scrape the cells in methanol.
-
Perform a Bligh-Dyer or Folch extraction to separate the total lipid fraction.
-
-
LC-MS/MS Analysis for Lipidomics:
-
Resuspend the dried lipid extract in a suitable solvent.
-
Analyze the lipid species using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Identify and quantify the different classes of complex lipids (e.g., phosphatidylcholines, triacylglycerols, cholesterol esters) containing the isotope-labeled acyl chains.
-
Calculate the percentage of incorporation of each labeled fatty acid into the different lipid classes.
-
Visualizing Metabolic Pathways and Workflows
The following diagrams, created using the Graphviz DOT language, illustrate key metabolic pathways and experimental workflows relevant to this investigation.
A. Acyl-CoA Metabolism Overview
Caption: Overview of Acyl-CoA Metabolism.
B. Experimental Workflow for In Vitro Enzyme Assays
Caption: In Vitro Enzyme Assay Workflow.
C. Cell-Based Lipidomics Workflow
Caption: Cell-Based Lipidomics Workflow.
Conclusion
The investigation into the functional redundancy of this compound is a critical area of research with implications for nutrition, metabolic diseases, and drug development. The experimental framework provided in this guide offers a systematic approach to generating the necessary quantitative data to compare its metabolic and signaling roles with other key acyl-CoAs. By employing a combination of in vitro enzymology and cell-based lipidomics, researchers can elucidate the degree to which this trans-acyl-CoA can substitute for its cis-isomers and other monounsaturated counterparts, thereby providing a clearer understanding of its biological significance.
References
- 1. Vaccenic acid - Wikipedia [en.wikipedia.org]
- 2. Functional Screening and In Vitro Analysis Reveal Thioesterases with Enhanced Substrate Specificity Profiles That Improve Short-Chain Fatty Acid Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. abcam.cn [abcam.cn]
A Comparative Guide to Substrate Alternatives for Studying Fatty Acid Elongation
In the study of fatty acid elongation, a crucial metabolic process, the choice of substrate is paramount for obtaining accurate and insightful data. While (11E)-octadecenoyl-CoA is a commonly utilized substrate, a variety of alternatives offer distinct advantages for specific experimental goals, particularly in assays involving fatty acid elongase (Elovl) enzymes. This guide provides a comprehensive comparison of these alternatives, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tool for their studies.
The primary alternatives to this compound can be categorized into fluorescently labeled fatty acids, non-radioactive fatty acyl-CoAs for mass spectrometry, and the use of specific enzyme inhibitors to probe pathway function. Each category presents unique benefits in terms of sensitivity, safety, and the type of data that can be generated.
Fluorescent Fatty Acid Analogs: Visualizing Elongation in Real-Time
Fluorescently labeled fatty acids are invaluable for real-time imaging and high-throughput screening assays, offering a safer alternative to radioactive substrates.[] These analogs allow for the direct visualization of fatty acid uptake, trafficking, and incorporation into complex lipids within living cells.[][2]
Commonly Used Fluorophores:
-
BODIPY (boron-dipyrromethene): Known for its high quantum yield, photostability, and minimal perturbation to the fatty acid's biological activity.[][2]
-
NBD (nitrobenzoxadiazole): Another widely used fluorophore for labeling fatty acids.[3][4][5]
-
Pyrene and Dansyl: These fluorophores are also utilized, offering different spectral properties.[3]
Comparison of Fluorescent Probes:
| Probe | Excitation (nm) | Emission (nm) | Key Advantages | Considerations |
| BODIPY-FA | ~495 | ~505 | High photostability, high quantum yield, low environmental sensitivity.[2] | Can sometimes form excimers at high concentrations. |
| NBD-FA | ~465 | ~535 | Environmentally sensitive, allowing for monitoring of local lipid environment. | Lower photostability compared to BODIPY. |
| Pyrene-FA | ~340 | ~375 (monomer), ~470 (excimer) | Excimer formation can be used to study membrane fluidity and lipid-protein interactions. | Requires UV excitation, which can be phototoxic to cells. |
Experimental Protocol: In Vitro Fatty Acid Elongation Assay using a Fluorescent Substrate
This protocol outlines a typical in vitro assay to measure the activity of microsomal fatty acid elongases using a fluorescently labeled fatty acyl-CoA.
Materials:
-
Microsomal protein fraction isolated from cells or tissue of interest.
-
Fluorescently labeled fatty acyl-CoA (e.g., BODIPY-C16-CoA).
-
Malonyl-CoA.
-
NADPH.
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.2).
-
Stop solution (e.g., a mixture of chloroform (B151607) and methanol).
-
High-performance thin-layer chromatography (HPTLC) system or a fluorescence plate reader.
Procedure:
-
Prepare the reaction mixture in a microcentrifuge tube containing the assay buffer, microsomal protein (e.g., 50 µg), and NADPH (e.g., 1 mM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the fluorescently labeled fatty acyl-CoA (e.g., 10 µM) and malonyl-CoA (e.g., 50 µM).
-
Incubate at 37°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding the stop solution.
-
Extract the lipids.
-
Analyze the products by HPTLC to separate the initial substrate from the elongated, more hydrophobic product. Visualize the fluorescent spots under a UV transilluminator.
-
Alternatively, for a higher-throughput method, the reaction can be performed in a microplate, and the change in fluorescence can be measured directly in a plate reader.
Logical Workflow for a Fluorescence-Based Elongation Assay:
Caption: Workflow for an in vitro fatty acid elongation assay using a fluorescent substrate.
Non-Radioactive Fatty Acyl-CoAs for Mass Spectrometry: Precision and Quantification
The use of non-radioactive, stable isotope-labeled, or odd-chain fatty acyl-CoAs coupled with mass spectrometry (MS) provides a highly sensitive and quantitative method for studying fatty acid elongation. This approach avoids the hazards of radioactivity and allows for the precise identification and quantification of elongation products.
Types of Probes:
-
Stable Isotope-Labeled Fatty Acyl-CoAs (e.g., ¹³C or ²H labeled): These are chemically identical to their endogenous counterparts but can be distinguished by their mass, enabling accurate quantification of elongation activity.
-
Odd-Chain Fatty Acyl-CoAs: The elongation of an odd-chain primer results in the formation of a longer odd-chain fatty acid, which is typically present at very low levels endogenously. This low background allows for sensitive detection of the elongated product.
Comparison of Mass Spectrometry-Based Probes:
| Probe Type | Key Advantages | Considerations |
| Stable Isotope-Labeled | High specificity and accuracy for quantification; can be used in complex biological samples. | Requires access to a mass spectrometer; synthesis of labeled standards can be expensive. |
| Odd-Chain | Low endogenous background, leading to high signal-to-noise ratio; commercially available. | Assumes that the elongase of interest can efficiently use odd-chain fatty acids as substrates. |
Experimental Protocol: In Vitro Elongation Assay with LC-MS/MS Analysis
This protocol describes an in vitro assay using an unlabeled fatty acyl-CoA primer and detection of the elongated product by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Microsomal protein fraction.
-
Fatty acyl-CoA primer (e.g., C17:0-CoA).
-
Malonyl-CoA.
-
NADPH.
-
Assay buffer.
-
Internal standard (e.g., ¹³C-labeled elongated product).
-
LC-MS/MS system.
Procedure:
-
Follow the same reaction setup and incubation steps as the fluorescence-based assay, using the unlabeled fatty acyl-CoA primer.
-
Stop the reaction and add a known amount of the internal standard.
-
Saponify the acyl-CoAs to free fatty acids by adding a strong base (e.g., KOH) and heating.
-
Acidify the mixture and extract the free fatty acids.
-
Derivatize the fatty acids to fatty acid methyl esters (FAMEs) for improved chromatographic separation and ionization, if necessary.
-
Analyze the samples by LC-MS/MS. The elongated product is identified and quantified based on its mass-to-charge ratio and fragmentation pattern, relative to the internal standard.
Signaling Pathway of Microsomal Fatty Acid Elongation:
Caption: The four sequential reactions of the microsomal fatty acid elongation cycle.
Enzyme Inhibitors: Probing Elongase Function
While not substrate alternatives, specific inhibitors of fatty acid elongases are powerful tools for studying the physiological roles of these enzymes.[6] By blocking the activity of a particular ELOVL isoform, researchers can investigate the downstream consequences on lipid metabolism and cellular function.
Classes of Inhibitors:
-
Herbicides: Certain classes of herbicides, such as chloroacetanilides and oxyacetamides, have been shown to inhibit plant very-long-chain fatty acid elongases.[6]
-
Fibrates: Some fibrate drugs, like bezafibrate (B1666932) and gemfibrozil, have been reported to inhibit ELOVL1 activity.
-
Specific Small Molecule Inhibitors: Ongoing research is focused on developing highly potent and specific inhibitors for each of the seven mammalian ELOVL isoforms.
Experimental Approach using Inhibitors:
-
In Vitro Inhibition Assay: The inhibitory potential of a compound can be quantified by performing the in vitro elongation assay described above in the presence of varying concentrations of the inhibitor. This allows for the determination of the IC₅₀ value.
-
Cell-Based Assays: Cells can be treated with the inhibitor, and changes in the cellular lipidome can be analyzed by mass spectrometry to confirm the on-target effect of the inhibitor.
Logical Relationship of Elongase Inhibition:
Caption: The inhibitory effect of a specific compound on an ELOVL enzyme and its downstream consequences.
Conclusion
The choice of substrate for studying fatty acid elongation is critical and depends on the specific research question. Fluorescently labeled fatty acids are excellent for high-throughput screening and cellular imaging. For precise quantification and detailed mechanistic studies, stable isotope-labeled or odd-chain fatty acyl-CoAs analyzed by mass spectrometry are the methods of choice. Finally, specific enzyme inhibitors serve as valuable chemical probes to dissect the functional roles of individual elongase enzymes in complex biological systems. By understanding the advantages and limitations of each approach, researchers can design more effective experiments to unravel the complexities of fatty acid metabolism.
References
- 2. journals.asm.org [journals.asm.org]
- 3. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Probes for Lipids and Membranes—Chapter 13 | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. pnas.org [pnas.org]
Cross-Validation of (11E)-Octadecenoyl-CoA Measurements: A Comparative Guide to Analytical Platforms
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of (11E)-octadecenoyl-CoA, a key intermediate in fatty acid metabolism, is crucial for understanding its role in various physiological and pathological processes. This guide provides an objective comparison of the leading analytical platforms for measuring this compound, supported by experimental data and detailed methodologies.
Executive Summary
The measurement of long-chain acyl-CoAs like this compound can be approached through several analytical techniques, each with distinct advantages and limitations. The primary platforms include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and enzymatic or fluorometric assays.
-
LC-MS/MS offers the highest selectivity and sensitivity for the direct measurement of intact acyl-CoAs, enabling the differentiation of isomers.[1][2][3]
-
GC-MS , while highly sensitive, requires the hydrolysis of the acyl-CoA to its corresponding fatty acid and subsequent derivatization, which adds to sample preparation time and may introduce variability.[4][5][6]
-
Enzymatic and Fluorometric Assays are high-throughput and convenient for measuring total fatty acyl-CoA levels but lack the specificity to distinguish between different acyl-CoA species.[7][8]
Cross-validation between these platforms is essential to ensure the accuracy and reproducibility of research findings, particularly in clinical and drug development settings where reliable biomarker data is paramount.[9][10]
Comparative Analysis of Analytical Platforms
The choice of analytical platform for this compound measurement depends on the specific research question, required sensitivity, sample throughput, and the need to distinguish between different acyl-CoA species.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Enzymatic / Fluorometric Assays |
| Analyte Measured | Intact this compound | (11E)-octadecenoic acid (after hydrolysis and derivatization) | Total long-chain fatty acyl-CoAs |
| Specificity | High (can distinguish isomers) | Moderate to High (depends on chromatography) | Low (measures total pool) |
| Sensitivity | High (sub-picomole)[2] | High | Moderate |
| Sample Preparation | Moderate (extraction) | Extensive (extraction, hydrolysis, derivatization)[4] | Minimal ("mix-incubate-measure")[7] |
| Throughput | Moderate | Low to Moderate | High[7] |
| Quantitative Accuracy | Excellent (with appropriate internal standards)[2][11] | Good (subject to derivatization efficiency) | Good (for total acyl-CoAs) |
| Instrumentation Cost | High | Moderate to High | Low |
| Expertise Required | High | High | Low |
Experimental Protocols
Detailed methodologies are critical for the successful implementation and cross-validation of this compound measurements.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method allows for the direct quantification of this compound from biological samples.
1. Sample Preparation (Extraction of Acyl-CoAs):
-
Homogenize approximately 40 mg of frozen tissue in a mixture of 0.5 ml of 100 mM potassium phosphate (B84403) monobasic (pH 4.9) and 0.5 ml of acetonitrile:2-propanol:methanol (3:1:1) containing an appropriate internal standard (e.g., heptadecanoyl-CoA).[11]
-
Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and centrifuge at 16,000 x g at 4°C for 10 minutes.[11]
-
Collect the supernatant. The pellet can be re-extracted to improve recovery.[11]
2. LC Separation:
-
Employ a reverse-phase C8 or C18 column (e.g., UPLC column with 1.7 µm particle size).[11]
-
Use a binary gradient elution with mobile phases such as ammonium (B1175870) hydroxide (B78521) in water and ammonium hydroxide in acetonitrile.[12]
3. MS/MS Detection:
-
Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[12]
-
Use Selected Reaction Monitoring (SRM) for quantification. The precursor ion for this compound would be its [M+H]+, and a characteristic product ion would be monitored. For example, a common fragmentation for acyl-CoAs is the loss of the phosphopantetheine moiety.[1][11]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method involves the indirect measurement of this compound by quantifying its fatty acid component after hydrolysis and derivatization.
1. Hydrolysis of Acyl-CoA:
-
Treat the extracted acyl-CoA sample with a strong base (e.g., methanolic KOH) to hydrolyze the thioester bond, releasing the free fatty acid, (11E)-octadecenoic acid.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs):
-
Add a derivatizing agent such as Boron Trifluoride (BF₃)-Methanol to the sample.[4]
-
Heat the mixture at 60-100°C to facilitate the conversion of the fatty acid to its more volatile methyl ester.[4]
-
Extract the FAMEs into an organic solvent like hexane.[4]
3. GC-MS Analysis:
-
Inject the extracted FAMEs into a GC equipped with a capillary column suitable for fatty acid analysis.
-
The mass spectrometer is typically operated in electron ionization (EI) mode, and the FAMEs are identified and quantified based on their retention times and mass spectra.[6]
Enzymatic/Fluorometric Assay
These commercial kits provide a rapid method for the quantification of total fatty acyl-CoAs.
1. Sample Preparation:
-
Lyse cells or homogenize tissues in a buffer compatible with the assay kit, often containing a detergent like Triton X-100.[7]
2. Assay Procedure:
-
The assay typically involves a set of coupled enzymatic reactions where the fatty acyl-CoA is a substrate.[7]
-
The final reaction produces a fluorescent or colored product that is proportional to the amount of fatty acyl-CoA in the sample.[7]
-
Measure the fluorescence (e.g., at λexc/em = 530/585 nm) or absorbance using a plate reader.[7]
Visualizing Workflows and Pathways
This compound Biosynthesis and Metabolism
This compound is an intermediate in fatty acid metabolism, particularly in the pathways of fatty acid elongation and desaturation.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.com [shimadzu.com]
- 7. bioassaysys.com [bioassaysys.com]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Clinical lipidomics: realizing the potential of lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring long-chain acyl-coenzyme A concentrations and enrichment using liquid chromatography/tandem mass spectrometry with selected reaction monitoring. | Sigma-Aldrich [sigmaaldrich.com]
Unraveling the Differential Effects of (11E)-Octadecenoyl-CoA and Other Fatty Acyl-CoAs on Gene Expression: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced roles of different fatty acyl-CoAs in regulating gene expression is paramount for deciphering cellular metabolism and developing targeted therapeutics. This guide provides an objective comparison of the effects of (11E)-octadecenoyl-CoA, also known as trans-vaccenoyl-CoA, and other fatty acyl-CoAs on gene expression, supported by experimental data and detailed methodologies.
Fatty acyl-CoAs, the activated forms of fatty acids, are not merely metabolic intermediates but also crucial signaling molecules that modulate the expression of a wide array of genes. Their influence extends to key cellular processes including lipogenesis, inflammation, and cellular proliferation. The specific effects on gene transcription can vary significantly depending on the fatty acid's chain length, degree of saturation, and the stereochemistry of its double bonds. This guide focuses on the comparative effects of C18:1 acyl-CoA isomers, with a particular emphasis on this compound.
Comparative Analysis of Gene Expression
The regulatory effects of fatty acyl-CoAs are often mediated through the modulation of transcription factors such as Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), Liver X Receptor (LXR), and Peroxisome Proliferator-Activated Receptors (PPARs).[1][2] Experimental evidence, primarily from studies on specific genes, highlights the distinct transcriptional responses elicited by different C18:1 acyl-CoA isomers.
A key target gene that demonstrates these differential effects is Stearoyl-CoA Desaturase 1 (SCD1), an enzyme critical for the synthesis of monounsaturated fatty acids.[3] The expression of SCD1 is tightly regulated by various fatty acids, and its modulation can have significant impacts on cellular lipid composition and signaling.
| Fatty Acyl-CoA Isomer | Target Gene | Cell Type | Observed Effect on mRNA Expression | Reference |
| This compound (trans-Vaccenoyl-CoA) | SCD1 | Human Aortic Smooth Muscle Cells | Decrease | [3] |
| (9E)-Octadecenoyl-CoA (Elaidoyl-CoA) | SCD1 | Human Aortic Smooth Muscle Cells | Increase | [3] |
| (9Z)-Octadecenoyl-CoA (Oleoyl-CoA) | SCD1 | Human Aortic Smooth Muscle Cells | Drastic Decrease | [3] |
| (9E)-Octadecenoyl-CoA (Elaidoyl-CoA) | Acetyl-CoA Carboxylase | 3T3-L1 Adipocytes | Up-regulation (1.65-fold) | [4] |
| (9E)-Octadecenoyl-CoA (Elaidoyl-CoA) | Fatty Acid Synthase | 3T3-L1 Adipocytes | Up-regulation (1.45-fold) | [4] |
| (9E)-Octadecenoyl-CoA (Elaidoyl-CoA) | Fatty Acid Elongase-5 | 3T3-L1 Adipocytes | Up-regulation (1.52-fold) | [4] |
| (9E)-Octadecenoyl-CoA (Elaidoyl-CoA) | Stearoyl-CoA Desaturase-1 | 3T3-L1 Adipocytes | Up-regulation (1.49-fold) | [4] |
| This compound (trans-Vaccenoyl-CoA) | Lipogenic Genes (ACC, FAS, ELOVL5, SCD1) | 3T3-L1 Adipocytes | No significant effect | [4] |
Note: The data presented is based on studies of individual genes. Comprehensive transcriptomic analyses comparing the genome-wide effects of this compound with other fatty acyl-CoAs are currently limited in the publicly available literature.
Signaling Pathways and Regulatory Mechanisms
The differential effects of C18:1 acyl-CoA isomers on gene expression are rooted in their distinct interactions with cellular signaling pathways. Fatty acids and their CoA-thioesters can act as ligands for nuclear receptors or modulate the activity of transcription factors through indirect mechanisms.[1][2]
The regulation of the SCD1 gene provides a clear example of this differential signaling. While the precise transcription factors that distinguish the effects of this compound from other isomers are still under investigation, it is known that the human SCD1 promoter contains response elements for SREBP, CCAAT enhancer binding protein alpha (C/EBPα), and Nuclear Factor-1 (NF-1).[3] It is hypothesized that the different C18:1 isomers may lead to varied recruitment of these and other transcription factors, such as LXR and NF-Y, to the promoter region, thereby driving the observed differences in gene expression.[3]
Caption: General signaling pathway for fatty acyl-CoA mediated gene expression.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the findings presented, detailed experimental methodologies are crucial. Below are representative protocols for the key experiments cited in the comparison.
Cell Culture and Fatty Acid Treatment
Human Aortic Smooth Muscle Cells (HASMC) or 3T3-L1 adipocytes are cultured in their respective recommended media and conditions. For fatty acid treatments, the cells are typically incubated with the specific fatty acid isomer (e.g., (11E)-octadecenoic acid, (9E)-octadecenoic acid, or (9Z)-octadecenoic acid) complexed to bovine serum albumin (BSA) at a final concentration, for instance, of 100 µM for 48 hours.[3] Control cells are treated with BSA vehicle alone.
RNA Isolation and Quantitative Real-Time PCR (RT-qPCR)
Total RNA is extracted from the treated and control cells using a suitable method, such as the TRIzol reagent. The quality and quantity of the RNA are assessed using spectrophotometry. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
RT-qPCR is then performed using a real-time PCR system with SYBR Green-based detection.[5] Gene-specific primers are designed for the target genes (e.g., SCD1, ACC, FAS) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The relative gene expression is calculated using the 2-ΔΔCt method.[6]
Caption: A typical experimental workflow for studying fatty acid effects on gene expression.
Conclusion and Future Directions
The available evidence clearly indicates that this compound and other C18:1 acyl-CoA isomers exert distinct effects on the expression of key genes involved in lipid metabolism. The differential regulation of SCD1 highlights the specificity of cellular responses to subtle variations in fatty acyl-CoA structure. However, the current understanding is largely based on the study of a limited number of genes.
Future research employing high-throughput transcriptomic techniques, such as RNA sequencing, is essential to provide a global and unbiased view of the gene regulatory networks modulated by this compound in comparison to other fatty acyl-CoAs. Such studies will be invaluable for elucidating the precise molecular mechanisms underlying their diverse physiological and pathological roles and for identifying novel therapeutic targets in metabolic and inflammatory diseases.
References
- 1. Fatty Acid Regulation of Gene Transcription - ProQuest [proquest.com]
- 2. Control of gene expression by fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct regulation of stearoyl-CoA desaturase 1 gene expression by cis and trans C18:1 fatty acids in human aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
- 6. trans-11 18:1 Vaccenic Acid (TVA) Has a Direct Anti-Carcinogenic Effect on MCF-7 Human Mammary Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (11E)-Octadecenoyl-CoA: A Procedural Guide
Core Safety and Handling Precautions
Given the absence of a specific Safety Data Sheet (SDS) for (11E)-octadecenoyl-CoA, it is crucial to handle this compound with a high degree of caution, assuming it may possess uncharacterized hazards.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.[1][2][3]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[1][2]
-
Spill Management: In the event of a spill, contain the material and clean the area using an appropriate absorbent material. The collected waste should be treated as hazardous.[2]
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound is to treat it as hazardous chemical waste. This approach ensures the highest level of safety and compliance with environmental regulations.
-
Waste Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.[4][5]
-
Container Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known or suspected hazards (e.g., "Suspected Irritant," "Handle with Caution").[4][5]
-
Waste Storage: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat sources and incompatible materials.[4][5]
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4][6] Do not attempt to dispose of this chemical down the drain or in the regular trash.[6]
Quantitative Data Summary
Due to the lack of specific data for this compound, a quantitative data table for disposal parameters cannot be provided. It is imperative to follow the guidance of your institution's EHS department for specific concentration limits or other quantitative disposal requirements.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound, emphasizing a safety-first approach.
Experimental Protocols
Specific experimental protocols for the chemical neutralization or degradation of this compound for disposal purposes are not available in published literature or safety data. While some general methods exist for the oxidation of free thiols using agents like bleach, their effectiveness and safety for a complex thioester like an acyl-CoA are unknown and not recommended without further research.[3] Therefore, adhering to the prescribed hazardous waste disposal route remains the most prudent course of action.
By following these conservative yet essential procedures, laboratory professionals can manage this compound waste safely and responsibly, fostering a secure research environment and ensuring regulatory compliance. Always consult your institution's specific hazardous waste management policies for any additional requirements.
References
- 1. Thioester Safety Data Sheets(SDS) lookchem [lookchem.com]
- 2. bio.vu.nl [bio.vu.nl]
- 3. benchchem.com [benchchem.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling (11E)-octadecenoyl-CoA
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling of (11E)-octadecenoyl-CoA, a long-chain fatty acyl-CoA ester crucial in various metabolic studies. Adherence to these protocols is critical for maintaining a secure research environment.
Personal Protective Equipment (PPE): Your First Line of Defense
| PPE Category | Item | Specifications | Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles should be worn at all times. A face shield is recommended when handling larger quantities or when there is a risk of splashing.[2][5] | Protects against splashes and potential aerosols that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for any signs of degradation or punctures before use.[2][3][4] | Provides a barrier against skin contact. Nitrile gloves offer good resistance to a wide range of chemicals.[3] |
| Respiratory Protection | Vapor Respirator/Mask | An N95 or higher-rated respirator is advised, particularly when handling the powdered form or creating solutions. Work in a well-ventilated area or under a fume hood.[6] | Protects against inhalation of potentially irritating airborne particles. |
| Protective Clothing | Laboratory Coat | A standard laboratory coat should be worn. For procedures with a higher risk of splashing, a chemical-resistant apron over the lab coat is advised. | Prevents contamination of personal clothing and minimizes skin contact. |
| Foot Protection | Closed-toe Shoes | Sturdy, closed-toe shoes are mandatory in any laboratory setting. | Protects feet from spills and falling objects. |
Operational Plan: A Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for minimizing risks. The following workflow outlines the key steps from preparation to disposal.
Caption: A logical workflow for the safe handling of this compound.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Designate a specific, well-ventilated area for handling, preferably within a chemical fume hood.
-
Assemble and inspect all required PPE as detailed in the table above.
-
Review the safety data sheets (SDS) of similar long-chain fatty acyl-CoAs to be aware of potential hazards.
-
-
Handling:
-
When weighing the solid compound, use a balance inside a ventilated enclosure to minimize inhalation exposure.
-
To prepare solutions, slowly add the solvent to the compound to avoid splashing. This compound is typically soluble in aqueous buffers.
-
If not for immediate use, prepare aliquots in appropriately labeled, sealed containers for storage.
-
-
Post-Handling:
-
Thoroughly decontaminate all work surfaces with an appropriate cleaning agent.
-
Segregate all waste materials (e.g., used gloves, pipette tips, and empty containers) into a designated, labeled hazardous waste container.
-
Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by face shield/goggles, and then the lab coat. Wash hands thoroughly after removing all PPE.
-
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and associated waste is a critical final step.
Caption: A procedural diagram for the safe disposal of chemical waste.
Disposal Protocol:
-
Waste Segregation:
-
Liquid Waste: Collect all aqueous solutions containing this compound in a clearly labeled, sealed, and chemical-resistant waste container.
-
Solid Waste: All contaminated disposables, including gloves, pipette tips, and empty vials, should be collected in a separate, labeled hazardous waste bag or container.[2]
-
-
Storage:
-
Store waste containers in a designated, cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Disposal:
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not pour chemical waste down the drain.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Maintain a log of all disposed chemicals as required by your institution.
-
By implementing these safety and handling protocols, researchers can confidently work with this compound while minimizing risks to themselves and the environment, thereby fostering a culture of safety and scientific excellence.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
